molecular formula C6H8Br2O4 B1211380 Ethylene bromoacetate CAS No. 3785-34-0

Ethylene bromoacetate

Cat. No.: B1211380
CAS No.: 3785-34-0
M. Wt: 303.93 g/mol
InChI Key: WGHAPLWNJPAJDE-UHFFFAOYSA-N
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Description

Ethylene bromoacetate, also known as this compound, is a useful research compound. Its molecular formula is C6H8Br2O4 and its molecular weight is 303.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406054. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-bromoacetyl)oxyethyl 2-bromoacetate
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InChI

InChI=1S/C6H8Br2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2
Source PubChem
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InChI Key

WGHAPLWNJPAJDE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(COC(=O)CBr)OC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Br2O4
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DSSTOX Substance ID

DTXSID20191282
Record name Ethylene bromoacetate
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Molecular Weight

303.93 g/mol
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CAS No.

3785-34-0
Record name 1,1′-(1,2-Ethanediyl) bis(2-bromoacetate)
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Record name Ethylene bromoacetate
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of ethylene glycol bis(bromoacetate), a bifunctional alkylating agent with applications in chemical synthesis and materials science. This document summarizes its known physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and discusses its reactivity.

Core Chemical Properties

Ethylene glycol bis(bromoacetate), also known as 1,2-bis(bromoacetoxy)ethane, is a diester of ethylene glycol and bromoacetic acid.[1][2] Its bifunctional nature, possessing two reactive bromoacetyl groups, makes it a valuable crosslinking agent and a building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of ethylene glycol bis(bromoacetate) is presented in Table 1.

PropertyValueSource
Molecular Formula C₆H₈Br₂O₄[1][2]
Molecular Weight 303.93 g/mol [1]
CAS Number 3785-34-0[1][2]
IUPAC Name 2-(2-bromoacetyl)oxyethyl 2-bromoacetate[1]
Boiling Point 144-145 °C at 2 mmHg[3]
Density 1.8333 g/cm³ at 20 °C[3]
Refractive Index (n_D^20) 1.5077[3]
LogP 1.09[2]

Synthesis of Ethylene Glycol Bis(bromoacetate)

A detailed experimental protocol for the synthesis of ethylene glycol bis(bromoacetate) is outlined below, based on a patented procedure.[3]

Experimental Protocol

Materials:

  • Chloroacetic acid (1 mol)

  • Sodium bromide (1.3 mol)

  • Sulfuric acid (1.3 mol)

  • Ethylene glycol (0.5 mol)

  • Toluene (200 g)

  • Water (100 ml)

Procedure:

  • In a suitable reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, combine chloroacetic acid, sodium bromide, ethylene glycol, and toluene.

  • To the stirred mixture, slowly add sulfuric acid, maintaining control over the reaction temperature.

  • After the addition is complete, heat the mixture to reflux. The water formed during the reaction is removed azeotropically with toluene.

  • Continue the reaction until the theoretical amount of water is collected.

  • Cool the reaction mixture and wash it with water to remove any remaining inorganic salts and acids.

  • The organic layer, containing the product, is then subjected to fractional distillation under reduced pressure to yield pure 1,2-bis-(bromoacetoxy)ethane.[3]

The synthesis can be visualized by the following reaction workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ethylene Glycol Ethylene Glycol Mixing Mixing Ethylene Glycol->Mixing Chloroacetic Acid Chloroacetic Acid Chloroacetic Acid->Mixing Sodium Bromide Sodium Bromide Sodium Bromide->Mixing Sulfuric Acid Sulfuric Acid Sulfuric Acid->Mixing Toluene Toluene Toluene->Mixing Reflux & Azeotropic Distillation Reflux & Azeotropic Distillation Mixing->Reflux & Azeotropic Distillation Heat Workup (Washing) Workup (Washing) Reflux & Azeotropic Distillation->Workup (Washing) Purification (Fractional Distillation) Purification (Fractional Distillation) Workup (Washing)->Purification (Fractional Distillation) Ethylene Glycol Bis(bromoacetate) Ethylene Glycol Bis(bromoacetate) Purification (Fractional Distillation)->Ethylene Glycol Bis(bromoacetate)

Caption: Synthesis workflow for ethylene glycol bis(bromoacetate).

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Two main signals are expected. The protons of the ethylene glycol backbone (-O-CH₂-CH₂-O-) would likely appear as a singlet around 4.4-4.6 ppm. The methylene protons adjacent to the bromine atom in the bromoacetate groups (-C(=O)-CH₂-Br) are expected to produce a singlet around 3.8-4.0 ppm.

  • ¹³C NMR: Three distinct signals are anticipated. The carbonyl carbon of the ester groups is expected in the range of 165-170 ppm. The carbons of the ethylene glycol backbone should appear around 62-65 ppm, and the methylene carbons attached to the bromine atoms are predicted to be in the region of 25-30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of ethylene glycol bis(bromoacetate) is expected to show characteristic absorption bands for its functional groups. Based on the spectrum of the similar compound diethylene glycol bis-bromoacetate, the following key absorptions can be anticipated[4]:

  • C=O Stretch (Ester): A strong absorption band around 1730-1750 cm⁻¹.

  • C-O Stretch (Ester): Strong bands in the region of 1100-1300 cm⁻¹.

  • C-Br Stretch: A band in the lower frequency region, typically around 500-600 cm⁻¹.

  • C-H Stretch (Alkyl): Bands in the range of 2850-3000 cm⁻¹.

Reactivity and Applications

The chemical reactivity of ethylene glycol bis(bromoacetate) is dominated by the two bromoacetate functional groups. The presence of the electron-withdrawing carbonyl group activates the carbon-bromine bond, making it susceptible to nucleophilic substitution reactions. This property makes the molecule an effective bifunctional alkylating agent.

Crosslinking Applications

A primary application of ethylene glycol bis(bromoacetate) is as a crosslinking agent for polymers containing nucleophilic functional groups such as amines, thiols, or hydroxyls. The two bromoacetate moieties can react with these groups on different polymer chains, forming covalent linkages and creating a three-dimensional network. This crosslinking can significantly alter the physical properties of the material, such as its mechanical strength, swelling behavior, and thermal stability.

The general mechanism of crosslinking is depicted below:

Caption: General crosslinking reaction with a nucleophilic polymer.

This reactivity makes ethylene glycol bis(bromoacetate) a potentially useful tool in the development of hydrogels, resins, and other polymeric materials for various applications, including in the biomedical field for drug delivery systems and tissue engineering scaffolds.

References

An In-depth Technical Guide to the Synthesis of Ethylene Glycol Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ethylene glycol bromoacetate and its derivatives are valuable bifunctional molecules, acting as linkers and building blocks in the synthesis of more complex chemical entities. This guide provides a detailed overview of a key synthetic route to 1,2-bis-(bromoacetoxy)ethane, a derivative of ethylene bromoacetate, starting from ethylene glycol. The information presented is compiled from established patents and chemical literature, offering a robust protocol for laboratory and potential scale-up applications.

Introduction

Ethylene glycol bromoacetate and its related compounds are important intermediates in organic synthesis. The presence of two bromoacetyl groups in 1,2-bis-(bromoacetoxy)ethane makes it a versatile crosslinking agent and a precursor for the synthesis of various heterocyclic compounds and other functionalized molecules. The synthesis of this compound from readily available starting materials like ethylene glycol is a process of significant interest.

Synthetic Pathway Overview

The described synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol proceeds via an in-situ generation of bromoacetic acid followed by an esterification reaction. This one-pot procedure is advantageous as it avoids the isolation of the corrosive and lachrymatory bromoacetic acid. The overall reaction involves the treatment of ethylene glycol with chloroacetic acid, an alkali metal bromide (such as sodium bromide), and sulfuric acid in the presence of an organic solvent that facilitates the removal of water through azeotropic distillation.

Experimental Protocol

The following experimental procedure is adapted from a patented process for the preparation of 1,2-bis-(bromoacetoxy)ethane[1].

Materials:

  • Chloroacetic acid

  • Sodium bromide

  • Sulfuric acid

  • Toluene

  • Ethylene glycol

Procedure:

  • A mixture of 94.5g (1 mol) of chloroacetic acid, 132.6g (1.3 mol) of sodium bromide, 100 ml of water, 200g of toluene, and 31g (0.5 mol) of ethylene glycol is prepared in a suitable reaction vessel.

  • To this mixture, 127.4g (1.3 mol) of sulfuric acid is added dropwise over a period of one hour, while maintaining the reaction temperature at approximately 55°C ± 5°C.

  • After the addition of sulfuric acid is complete, the reaction mixture is heated to about 100° - 120°C and refluxed for one hour.

  • Following the reflux, a receiver is attached to the reflux condenser, and water is removed from the reaction mixture by azeotropic distillation with toluene.

  • Once the azeotropic distillation is complete, the precipitated crystals of sodium hydrogen sulfate are removed by filtration.

  • The filtrate, which is a toluene solution of 1,2-bis-(bromoacetoxy)ethane, is then subjected to further purification if necessary, though it can be used directly for many industrial applications[1].

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis[1].

ParameterValue
Reactants
Chloroacetic acid94.5 g (1 mol)
Sodium bromide132.6 g (1.3 mol)
Sulfuric acid127.4 g (1.3 mol)
Ethylene glycol31 g (0.5 mol)
Water100 ml
Toluene200 g
Product
1,2-bis-(bromoacetoxy)ethane129.5 g
Yield 85.2% of theoretical
Physical Properties
Boiling Point144 - 145 °C / 2 mmHg
Refractive Index (nD20)1.5077
Density (D420)1.8333
Byproduct
Sodium hydrogen sulfate163.4 g (98.9% isolated)

Experimental Workflow

The logical flow of the synthesis process is depicted in the following diagram.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Isolation chloroacetic_acid Chloroacetic Acid reaction_mixture Combine Reactants in Vessel sodium_bromide Sodium Bromide ethylene_glycol Ethylene Glycol water Water toluene Toluene sulfuric_acid Add H₂SO₄ dropwise (55 ± 5 °C) reaction_mixture->sulfuric_acid reflux Heat to Reflux (100-120 °C, 1h) sulfuric_acid->reflux azeotropic_distillation Azeotropic Distillation (Remove Water) reflux->azeotropic_distillation filtration Filter to remove NaHSO₄ azeotropic_distillation->filtration product Product: 1,2-bis-(bromoacetoxy)ethane in Toluene filtration->product

Caption: Workflow for the synthesis of 1,2-bis-(bromoacetoxy)ethane.

Reaction Mechanism

The synthesis of 1,2-bis-(bromoacetoxy)ethane in this one-pot process involves two principal reaction stages:

  • In-situ formation of Bromoacetic Acid: In the acidic medium provided by sulfuric acid, bromide ions (from sodium bromide) displace the chloride ions from chloroacetic acid. This nucleophilic substitution reaction generates bromoacetic acid and sodium chloride.

  • Fischer Esterification: The newly formed bromoacetic acid then undergoes an acid-catalyzed esterification reaction with the hydroxyl groups of ethylene glycol. Sulfuric acid acts as the catalyst for this reaction. The removal of water via azeotropic distillation with toluene drives the equilibrium towards the formation of the diester product, 1,2-bis-(bromoacetoxy)ethane, in accordance with Le Chatelier's principle.

The signaling pathway for the core chemical transformations can be visualized as follows:

ReactionMechanism cluster_reactants Initial Reactants cluster_intermediates Key Intermediates cluster_products Final Products ClCH2COOH Chloroacetic Acid BrCH2COOH Bromoacetic Acid (in-situ) ClCH2COOH->BrCH2COOH Nucleophilic Substitution NaBr Sodium Bromide NaBr->BrCH2COOH Nucleophilic Substitution HOCH2CH2OH Ethylene Glycol Product 1,2-bis-(bromoacetoxy)ethane HOCH2CH2OH->Product Fischer Esterification H2SO4 H₂SO₄ (catalyst) H2SO4->Product Fischer Esterification BrCH2COOH->Product Fischer Esterification H2O Water (removed)

Caption: Simplified reaction pathway for the synthesis.

Safety Considerations

Bromoacetic acid and its esters are corrosive and lachrymatory. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Sulfuric acid is highly corrosive. Care should be taken during its handling and addition. The reaction should be monitored for any exothermic behavior.

Conclusion

The synthesis of 1,2-bis-(bromoacetoxy)ethane from ethylene glycol via a one-pot reaction with chloroacetic acid and sodium bromide in the presence of sulfuric acid is an efficient and high-yielding process. The detailed protocol and quantitative data provided in this guide offer a solid foundation for the laboratory preparation of this versatile chemical intermediate. The use of azeotropic distillation to remove water is a key factor in achieving a high yield of the desired diester. This methodology is of significant value to researchers and professionals in the fields of organic synthesis and drug development.

References

Synthesis of Ethyl Bromoacetate from Bromoacetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyl bromoacetate from bromoacetic acid. The document details the prevalent synthesis methodologies, experimental protocols, and quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Introduction

Ethyl bromoacetate is a vital reagent in organic synthesis, widely utilized as an alkylating agent in the production of various pharmaceuticals and agrochemicals. Its synthesis from bromoacetic acid is a fundamental and well-established process in synthetic chemistry. The primary method for this conversion is the Fischer esterification of bromoacetic acid with ethanol, typically catalyzed by a strong acid such as sulfuric acid. Alternative methods involve a two-step process commencing with the bromination of acetic acid. This guide will focus on the direct esterification method, providing detailed protocols and comparative data.

Reaction Mechanism: Fischer Esterification

The synthesis of ethyl bromoacetate from bromoacetic acid and ethanol proceeds via the Fischer esterification mechanism. This acid-catalyzed reaction involves the protonation of the carbonyl oxygen of bromoacetic acid, which enhances its electrophilicity. Subsequently, the nucleophilic oxygen of ethanol attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, ethyl bromoacetate.

Experimental Protocols

Two primary experimental protocols for the synthesis of ethyl bromoacetate via Fischer esterification are detailed below. These protocols are based on established laboratory procedures and offer variations in reaction conditions and work-up procedures.[1][2]

Protocol 1: Sulfuric Acid Catalyzed Esterification with Benzene as Azeotropic Agent

This protocol utilizes concentrated sulfuric acid as a catalyst and benzene to remove water via azeotropic distillation, driving the equilibrium towards the product.[1]

Materials:

  • Crude bromoacetic acid

  • Ethanol

  • Benzene

  • Concentrated sulfuric acid

  • 1% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

Equipment:

  • 3-L round-bottom flask

  • Reflux condenser

  • Water trap (Dean-Stark apparatus)

  • Heating mantle or water bath

  • Separatory funnel

  • Distillation apparatus with a Vigreux column

Procedure:

  • Combine crude bromoacetic acid (845–895 g), 610 ml of ethanol, and 950 ml of benzene in a 3-L flask.[1]

  • Carefully add approximately 1.5 ml of concentrated sulfuric acid to the mixture.[1]

  • Set up the apparatus for reflux with a water trap. Heat the mixture on a boiling water bath.[1]

  • Collect the water that separates from the benzene in the trap. The reaction is complete when no more water separates.[1]

  • Add an additional 75 ml of ethanol and continue heating for 30 minutes to ensure completion.[1]

  • Allow the mixture to cool. Transfer it to a separatory funnel and wash sequentially with 1.5 L of water, 1.5 L of 1% sodium bicarbonate solution, and finally with 1.5 L of water.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Fractionally distill the dried product at atmospheric pressure using a Vigreux column. Collect the fraction boiling at 154–155°C.[1]

Protocol 2: Sulfuric Acid Catalyzed Esterification under Reflux

This protocol is a more direct method that involves refluxing the reactants with a higher concentration of sulfuric acid.[2]

Materials:

  • Bromoacetic acid

  • Ethanol (98%)

  • Sulfuric acid (98%)

  • Distilled water

Equipment:

  • 50 mL round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, combine bromoacetic acid (1.39 g, 10 mmol), 10 ml of 98% ethanol, and 2 ml of 98% sulfuric acid.[2]

  • Attach a reflux condenser and stir the mixture under reflux for 24 hours.[2]

  • After cooling, wash the mixture with distilled water (3 x 15 ml).[2]

  • The resulting oily ethyl bromoacetate can be further purified if necessary.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from the described experimental protocols, providing a clear comparison of reagents, conditions, and outcomes.

Table 1: Reagents and Reaction Conditions

ParameterProtocol 1Protocol 2
Bromoacetic Acid845–895 g1.39 g (10 mmol)
Ethanol610 ml (excess)10 ml (98%)
CatalystConc. H₂SO₄ (1.5 ml)98% H₂SO₄ (2 ml)
SolventBenzene (950 ml)None
Reaction TimeNot specified (until water separation ceases)24 hours
Reaction TemperatureBoiling point of benzene-ethanol-water azeotropeReflux

Table 2: Product Yield and Properties

ParameterProtocol 1Protocol 2
Yield65–70% (approx. 818 g)[1]85% (1.42 g)[2]
Boiling Point154–155°C / 759 mmNot specified
PurityHigh (fractionally distilled)Oily product, may require further purification

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental procedures for the synthesis of ethyl bromoacetate.

experimental_workflow cluster_protocol1 Protocol 1: Azeotropic Esterification P1_Start Start P1_Mix Mix Bromoacetic Acid, Ethanol, and Benzene P1_Start->P1_Mix P1_Catalyst Add Conc. H₂SO₄ P1_Mix->P1_Catalyst P1_Reflux Reflux with Water Trap P1_Catalyst->P1_Reflux P1_Completion Check for Completion (No More Water) P1_Reflux->P1_Completion P1_Add_Ethanol Add More Ethanol and Reflux P1_Completion->P1_Add_Ethanol No P1_Cool Cool Reaction Mixture P1_Completion->P1_Cool Yes P1_Add_Ethanol->P1_Reflux P1_Wash Wash with H₂O, NaHCO₃, and H₂O P1_Cool->P1_Wash P1_Dry Dry over Na₂SO₄ P1_Wash->P1_Dry P1_Distill Fractional Distillation P1_Dry->P1_Distill P1_Product Ethyl Bromoacetate (65-70% Yield) P1_Distill->P1_Product experimental_workflow_2 cluster_protocol2 Protocol 2: Direct Reflux Esterification P2_Start Start P2_Mix Mix Bromoacetic Acid, Ethanol, and H₂SO₄ P2_Start->P2_Mix P2_Reflux Reflux for 24h P2_Mix->P2_Reflux P2_Cool Cool Reaction Mixture P2_Reflux->P2_Cool P2_Wash Wash with Distilled Water P2_Cool->P2_Wash P2_Product Ethyl Bromoacetate (85% Yield) P2_Wash->P2_Product

References

An In-depth Technical Guide to Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 3785-34-0

This technical guide provides a comprehensive overview of Ethylene glycol bis(bromoacetate), a homobifunctional crosslinking agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.

Chemical and Physical Properties

Ethylene glycol bis(bromoacetate) is a versatile reagent used in bioconjugation and polymer chemistry. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 3785-34-0[1][2][3]
Molecular Formula C6H8Br2O4[1][2]
Molecular Weight 303.93 g/mol [1][2]
IUPAC Name Ethane-1,2-diyl bis(2-bromoacetate)[2][3]
Synonyms 1,2-Bis(bromoacetoxy)ethane, Ethylene bromoacetate, Bromoacetic acid 1,2-ethanediyl ester[1][2][3]
Appearance Oily liquid (propylene glycol analog)[4]
Boiling Point 144-145 °C at 2 mmHg (for 1,2-bis-(bromoacetoxy) ethane)[4]
Solubility Soluble in many organic solvents, substantially insoluble in water (propylene glycol analog)[4]

Synthesis

The synthesis of Ethylene glycol bis(bromoacetate) can be achieved through the esterification of ethylene glycol with bromoacetic acid or its derivatives. Below are two common laboratory-scale synthesis protocols.

Synthesis from Chloroacetic Acid and Sodium Bromide

This method involves the in-situ generation of bromoacetic acid from chloroacetic acid and sodium bromide, followed by esterification with ethylene glycol.

Experimental Protocol:

  • To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add 94.5 g (1 mol) of chloroacetic acid, 132.6 g (1.3 mol) of sodium bromide, 100 ml of water, and 200 g of toluene.

  • Add 31 g (0.5 mol) of ethylene glycol to the mixture.

  • Slowly add 127.4 g (1.3 mol) of concentrated sulfuric acid dropwise to the stirred mixture.

  • After the addition is complete, heat the mixture and reflux. Water can be removed by azeotropic distillation with toluene.

  • Upon completion of the reaction (monitored by TLC or GC), cool the reaction mixture.

  • Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield 1,2-bis-(bromoacetoxy)ethane.[4]

Synthesis via Bromination of Poly(ethylene glycol)

This protocol describes the bromination of a poly(ethylene glycol) backbone, which can be adapted for ethylene glycol.

Experimental Protocol:

  • In a flask protected from light and under a nitrogen atmosphere, dissolve polyethylene glycol in anhydrous dichloromethane.

  • Cool the solution in an ice bath and add triethylamine.

  • Stir the mixture for 15 minutes.

  • Add 2-bromoacetyl bromide dropwise using a nitrogen-purged syringe.

  • After the addition is complete, stir the reaction for an additional 30 minutes in the ice bath.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the resulting white precipitate by filtration.

  • Precipitate the filtrate dropwise in cold diethyl ether and collect the product by vacuum filtration.

Applications in Research and Drug Development

Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinker, meaning it has two identical reactive groups. The bromoacetate moieties are reactive towards nucleophiles, particularly the thiol groups of cysteine residues in proteins. This specificity makes it a valuable tool in proteomics and drug development.

Protein Cross-linking

As a thiol-reactive crosslinker, Ethylene glycol bis(bromoacetate) can be used to study protein-protein interactions and protein structure. By covalently linking cysteine residues that are in close proximity, it can "freeze" transient interactions for analysis by techniques like mass spectrometry.

General Experimental Workflow for Protein Cross-linking:

Caption: General workflow for protein cross-linking using Ethylene glycol bis(bromoacetate).

Drug Delivery Systems

The ethylene glycol spacer in this crosslinker can be incorporated into larger polymer structures, such as hydrogels, for use in drug delivery systems.[5] Poly(ethylene glycol) (PEG) is widely used in drug delivery to enhance the solubility and bioavailability of therapeutic agents.[6] Copolymers containing PEG and biodegradable polyesters have been explored for creating nanoparticles and hydrogels for controlled drug release.[7]

Potential Involvement in Signaling Pathways

While direct studies on the effects of Ethylene glycol bis(bromoacetate) on specific signaling pathways are limited, its reactivity towards cysteine residues suggests potential interactions with proteins whose functions are regulated by the redox state of their cysteines. Many key signaling proteins, including kinases, phosphatases, and transcription factors, contain functionally important cysteine residues that are sensitive to modification.

Alkylation of these critical cysteines by a bromoacetate-containing compound could potentially modulate their activity and downstream signaling. For example, the modification of a cysteine residue in the active site of a phosphatase could inhibit its activity, leading to sustained phosphorylation of its target proteins and altered cellular signaling.

Hypothetical Signaling Pathway Modulation:

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds PTP Protein Tyrosine Phosphatase (PTP) (Active) EGFR->PTP Activates Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates PTP->EGFR Dephosphorylates (Inactivates) PTP_inhibited Protein Tyrosine Phosphatase (PTP) (Inactive) EGBBA Ethylene Glycol Bis(bromoacetate) EGBBA->PTP Alkylation of Cysteine Residue

Caption: Hypothetical modulation of a receptor tyrosine kinase signaling pathway by Ethylene glycol bis(bromoacetate).

Safety and Handling

Ethylene glycol bis(bromoacetate) and related bromoacetates are hazardous chemicals and should be handled with appropriate safety precautions.

HazardPrecaution
Toxicity Highly toxic if inhaled, ingested, or in contact with skin. May be fatal.
Irritation Causes severe skin and eye irritation. Lachrymator (causes tearing).
Flammability Combustible liquid.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing vapors.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention. For spills, use appropriate absorbent material and dispose of as hazardous waste. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethylene bis(bromoacetate) as a Bifunctional Alkylating Agent

This guide provides a comprehensive overview of ethylene bis(bromoacetate), a bifunctional alkylating agent, detailing its chemical properties, reactivity, and applications in research and drug development. It includes tabulated quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.

Introduction to Bifunctional Alkylating Agents

Bifunctional alkylating agents are compounds possessing two reactive electrophilic centers, enabling them to form covalent bonds with two nucleophilic sites. This capability allows for the formation of cross-links, either within a single molecule (intramolecular) or between two different molecules (intermolecular).[1] In drug development, these agents are a cornerstone of chemotherapy, where they cross-link DNA strands, inhibiting replication and transcription and ultimately leading to cell death.[1][2] Beyond oncology, their ability to covalently link biomolecules makes them invaluable tools in chemical biology and proteomics for probing molecular interactions, stabilizing protein structures, and creating novel bioconjugates.

Ethylene bis(bromoacetate), also known as 1,2-bis(bromoacetoxy)ethane, is a homobifunctional alkylating agent. It features two bromoacetate groups separated by an ethylene spacer. The reactivity of this molecule is conferred by the α-halo ester functional groups, which are susceptible to nucleophilic attack.

Chemical Properties and Reactivity

Ethylene bis(bromoacetate) is a symmetrical molecule where two bromoacetyl moieties are linked to an ethylene glycol core. Its bifunctionality is central to its utility as a cross-linking agent. The primary reactive sites are the carbon atoms alpha to the carbonyl groups, which are rendered electrophilic by the adjacent electron-withdrawing carbonyl group and the bromine leaving group.

Physicochemical Properties

A comparison with the monofunctional analogue, ethyl bromoacetate, is provided below to highlight the properties of the core reactive group.

PropertyEthylene bis(bromoacetate)Ethyl Bromoacetate
CAS Number 3785-34-0[3]105-36-2[4][5]
Molecular Formula C₆H₈Br₂O₄[3]C₄H₇BrO₂[4]
Molecular Weight 303.93 g/mol [3]167.00 g/mol [4]
Appearance Not specified; likely a liquid or low-melting solidColorless to light-yellow liquid[6][7]
Boiling Point Not specified158-159 °C[4][8][9]
Melting Point Not specified-38 °C[4][7][9]
Density Not specified~1.51 g/cm³[4][6]
Solubility Not specifiedInsoluble in water; soluble in alcohol, ether, benzene, acetone[5][10]

Reactivity and Mechanism

The alkylation reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Nucleophiles, such as the thiol group of cysteine or the amino group of lysine in proteins, attack the electrophilic α-carbon, displacing the bromide ion.

Due to its two reactive centers, ethylene bis(bromoacetate) can react in a two-step process to form a stable covalent cross-link between two nucleophilic residues. The reactivity of the bromoacetate group is significantly higher with sulfhydryl groups than with amino groups.[11] Kinetic studies on ethyl bromoacetate reacting with various nucleophiles confirm that the reaction is accelerated by electron-releasing substituents on the nucleophile and retarded by electron-withdrawing ones.[12] The rate of reaction is also influenced by solvent polarity; for reactions between charged species like a carboxylate ion and ethyl bromoacetate, the rate decreases with increasing water content in an acetone-water mixture.[12]

Applications in Research and Drug Development

The ability of ethylene bis(bromoacetate) to cross-link biomolecules makes it a versatile tool.

  • Protein Structure-Function Studies: By cross-linking specific residues (e.g., cysteines) in a protein or protein complex, researchers can gain insights into spatial proximity, identify interaction interfaces, and stabilize transient conformations for structural analysis. The length of the ethylene spacer defines the spatial constraints for the cross-link.

  • Bioconjugation and Drug Delivery: It can be used to link proteins to other molecules, such as polymers, nanoparticles, or cytotoxic drugs. For instance, it was used to prepare reversibly photoresponsive coumarin-stabilized polymeric nanoparticles that act as detectable drug carriers.[13]

  • Chemical Proteomics: As a thiol-reactive cross-linker, it can be employed to trap and identify protein-protein interactions, particularly those involving cysteine residues. While iodoacetate and maleimide are more common, bromoacetate provides a different reactivity profile.[14]

  • Intermediate in Organic Synthesis: The bromoacetate moiety is a key building block in the synthesis of a wide array of pharmaceuticals and agrochemicals.[11][13] It is notably used in the Reformatsky reaction to form β-hydroxy esters, which are important synthetic intermediates.[4][5][7][11]

Key Experimental Protocols

Protocol 1: Synthesis of Ethyl Bromoacetate (Monofunctional Analogue)

This protocol describes the synthesis of the core reactive moiety via esterification of bromoacetic acid. The same principle can be applied to synthesize ethylene bis(bromoacetate) from ethylene glycol and bromoacetic acid.

Materials:

  • Bromoacetic acid (1.39 g, 10 mmol)[15]

  • Ethanol (98%, 10 ml)[15]

  • Sulfuric acid (98%, 2 ml)[15]

  • 50 mL round-bottomed flask

  • Reflux condenser

  • Stirring apparatus

  • Distilled water

  • Separatory funnel

Procedure:

  • Combine bromoacetic acid, ethanol, and sulfuric acid in a 50 mL round-bottomed flask.[15]

  • Attach a reflux condenser and stir the mixture vigorously.[15]

  • Heat the mixture to reflux and maintain for 24 hours.[15]

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the mixture three times with 15 ml portions of distilled water to remove excess acid.[15]

  • The remaining oily layer is ethyl bromoacetate. The reported yield for this procedure is approximately 85%.[15]

  • If necessary, the product can be further purified by distillation under reduced pressure.[11][15]

Protocol 2: Protein Cross-linking with Ethylene bis(bromoacetate)

This is a general protocol for cross-linking cysteine residues in a purified protein sample. Concentrations and incubation times may require optimization.

Materials:

  • Purified protein containing at least two cysteine residues in a suitable buffer (e.g., phosphate or HEPES buffer, pH 7.0-8.0).

  • Ethylene bis(bromoacetate) stock solution (e.g., 100 mM in a water-miscible organic solvent like DMSO or DMF).

  • Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).

  • SDS-PAGE reagents for analysis.

Procedure:

  • Prepare the protein solution at a suitable concentration (e.g., 1-5 mg/mL). If the protein has disulfide bonds that need to be cross-linked, they must first be reduced with a reagent like DTT, followed by removal of the reducing agent.

  • Add the ethylene bis(bromoacetate) stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the protein).

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction by adding the quenching solution to react with any excess cross-linker.

  • Analyze the reaction products by SDS-PAGE. Intramolecularly cross-linked proteins may show a slight increase in mobility, while intermolecularly cross-linked dimers or oligomers will appear as higher molecular weight bands.

  • Further analysis can be performed using mass spectrometry to identify the specific cross-linked residues.

Visualizations

Mechanism of Protein Cross-linking

The following diagram illustrates the SN2 mechanism by which ethylene bis(bromoacetate) cross-links two thiol groups from cysteine residues within a protein.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product crosslinker Ethylene bis(bromoacetate) Br-CH₂-C(O)O-CH₂-CH₂-O(O)C-CH₂-Br intermediate Mono-alkylated Intermediate Protein-S-CH₂-C(O)O-CH₂-CH₂-O(O)C-CH₂-Br crosslinker:f0->intermediate + Protein-SH (Step 1: SN2) protein Protein with two nucleophiles Cys-SH Cys-SH product Cross-linked Protein Protein-S-CH₂-C(O)O-CH₂-CH₂-O(O)C-CH₂-S-Protein intermediate->product + Protein-SH (Step 2: SN2)

Caption: SN2 reaction pathway for protein thiol cross-linking.

General Workflow for a Cross-linking Experiment

This diagram outlines the typical experimental steps involved in using a bifunctional cross-linker to study protein interactions.

workflow cluster_analysis Analysis Methods prep Sample Preparation (e.g., cell lysate, purified protein) add_xl Add Ethylene bis(bromoacetate) (Incubate at controlled T, t) prep->add_xl quench Quench Reaction (e.g., add DTT, β-ME) add_xl->quench sep Separation (SDS-PAGE or Chromatography) quench->sep analysis Analysis of Cross-linked Products sep->analysis ms Mass Spectrometry (Identify cross-linked peptides) analysis->ms wb Western Blotting (Identify specific proteins) analysis->wb

Caption: A typical workflow for protein cross-linking experiments.

Role in Drug Development Logic

This diagram shows the logical role of a bifunctional agent in creating diverse molecular structures from a lead compound.

logic cluster_products Potential New Chemical Entities start Lead Compound (with nucleophilic handle) linker Bifunctional Linker (Ethylene bis(bromoacetate)) start->linker + dimer Homodimer linker->dimer conjugate Protein-Drug Conjugate linker->conjugate cyclized Intramolecular Cyclized Product linker->cyclized

Caption: Use of a bifunctional linker to generate molecular diversity.

Safety and Handling

Ethyl bromoacetate, the monofunctional analogue, is a known lachrymator, meaning it causes severe irritation to the eyes and respiratory tract.[6][11] It is also highly toxic if ingested, inhaled, or absorbed through the skin.[10] Given that ethylene bis(bromoacetate) contains two of these reactive moieties, it should be handled with extreme caution in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed carefully to avoid inhalation of vapors or direct contact with skin and eyes.[8]

References

Reactivity of Ethylene Glycol Bis(bromoacetate): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinking agent that possesses two reactive bromoacetyl groups connected by a short ethylene glycol spacer. This reagent is of significant interest to researchers in drug development and proteomics for its ability to covalently link biomolecules, particularly proteins and peptides. The bromoacetyl functional groups are electrophilic and readily react with nucleophilic residues on proteins, primarily the thiol groups of cysteine residues and, to a lesser extent, the amino groups of lysine residues and the imidazole group of histidine. This reactivity allows for the formation of stable thioether or aminoether bonds, enabling applications such as protein-protein interaction studies, stabilization of protein conformations, and the development of antibody-drug conjugates (ADCs).

This technical guide provides an in-depth overview of the reactivity of Ethylene glycol bis(bromoacetate), including its primary reactions, experimental protocols for its use in crosslinking, and its potential applications in the field of drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of reactivity for Ethylene glycol bis(bromoacetate) is nucleophilic substitution, where the bromoacetyl groups serve as electrophiles. The bromine atom acts as a good leaving group, facilitating the attack by nucleophiles present on biomolecules.

Reaction with Thiols (Cysteine Residues)

The most prominent reaction of Ethylene glycol bis(bromoacetate) is with the thiol group (-SH) of cysteine residues. The sulfur atom in the thiol is a strong nucleophile that readily attacks the carbon atom bearing the bromine, leading to the formation of a stable thioether bond and the displacement of the bromide ion. This reaction is highly efficient and is the basis for many crosslinking applications.

Thiol_Reaction

Figure 1. Reaction of Ethylene glycol bis(bromoacetate) with a thiol group.

Reaction with Amines (Lysine Residues)

Ethylene glycol bis(bromoacetate) can also react with the primary amine (-NH2) of lysine residues. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the bromoacetyl group to form a secondary amine linkage. However, this reaction is generally slower and less specific than the reaction with thiols. The reactivity is also pH-dependent, with higher pH values favoring the deprotonated, more nucleophilic form of the amine.

Amine_Reaction

Figure 2. Reaction of Ethylene glycol bis(bromoacetate) with an amine group.

Quantitative Data

Table 1: Inferred Reactivity of Ethylene glycol bis(bromoacetate) Functional Groups

Functional GroupNucleophileRelative Reaction RatepH DependenceBond Formed
BromoacetylThiol (Cysteine)FastOptimal at pH 7.0-8.5Thioether
BromoacetylAmine (Lysine)Moderate to SlowIncreases with pH > 8.0Secondary Amine
BromoacetylImidazole (Histidine)SlowpH-dependentAlkylated Imidazole

Experimental Protocols

The following protocols are adapted from methodologies for similar bifunctional bromo-reagents and provide a starting point for using Ethylene glycol bis(bromoacetate) in crosslinking experiments. Optimization will be necessary for specific applications.

Protocol 1: Crosslinking of Cysteine-Containing Peptides

This protocol outlines a general procedure for the intramolecular or intermolecular crosslinking of peptides containing two cysteine residues.

Materials:

  • Peptide containing at least two cysteine residues

  • Ethylene glycol bis(bromoacetate)

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5

  • Quenching Solution: L-cysteine or dithiothreitol (DTT) in reaction buffer

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC for analysis and purification

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Prepare a stock solution of Ethylene glycol bis(bromoacetate) in a water-miscible organic solvent such as DMF or DMSO.

  • Reaction Initiation: Add the Ethylene glycol bis(bromoacetate) stock solution to the peptide solution to achieve a 1.1 to 1.5-fold molar excess of the crosslinker over the peptide.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. Monitor the reaction progress by HPLC.

  • Quenching: Quench the reaction by adding an excess of the quenching solution (e.g., 100-fold molar excess of L-cysteine over the crosslinker) and incubate for an additional 30 minutes.

  • Purification: Purify the crosslinked peptide by reverse-phase HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity of the crosslinked product by mass spectrometry.

Peptide_Crosslinking_Workflow

Figure 3. Workflow for peptide crosslinking with Ethylene glycol bis(bromoacetate).

Applications in Drug Development

The ability of Ethylene glycol bis(bromoacetate) to form stable covalent linkages with biomolecules makes it a valuable tool in various aspects of drug development.

Probing Protein-Protein Interactions

By crosslinking interacting proteins, Ethylene glycol bis(bromoacetate) can be used to "capture" transient interactions for subsequent identification by techniques such as mass spectrometry. The defined spacer length of the ethylene glycol unit provides a spatial constraint that can aid in structural studies.

Development of Antibody-Drug Conjugates (ADCs)

Ethylene glycol bis(bromoacetate) can serve as a linker to conjugate cytotoxic drugs to antibodies.[1] The bromoacetyl groups can react with engineered cysteine residues on the antibody, providing a site-specific and stable attachment point for the drug payload. The hydrophilic ethylene glycol spacer can help to improve the solubility and pharmacokinetic properties of the resulting ADC.

ADC_Concept

Figure 4. Conceptual diagram of ADC synthesis using a bifunctional linker.

Conclusion

Ethylene glycol bis(bromoacetate) is a versatile bifunctional crosslinking agent with significant potential in chemical biology and drug development. Its primary reactivity towards cysteine residues allows for the efficient and specific formation of stable thioether bonds, making it a valuable tool for studying protein interactions and constructing bioconjugates. While specific kinetic data for this reagent is limited, its reactivity can be inferred from related bromoacetyl compounds. The experimental protocols provided in this guide offer a solid foundation for researchers to begin exploring the utility of Ethylene glycol bis(bromoacetate) in their own applications. Further optimization and characterization will be crucial for harnessing the full potential of this reagent in advancing scientific discovery and therapeutic development.

References

Ethylene bromoacetate solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Ethylene Bromoacetate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of reagents is paramount. This compound (CAS No: 105-36-2), an alpha-haloester, is a versatile alkylating agent used in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This technical guide provides a comprehensive overview of its solubility and stability, supported by experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.

Solubility Profile

This compound is characterized by its poor aqueous solubility and good solubility in many common organic solvents. This property is crucial for selecting appropriate solvent systems for reactions and purifications.

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterInsoluble[2][3][4][5][6][7]
EthanolMiscible / Soluble[1][2][4][5][6]
Diethyl EtherMiscible / Soluble[1][2][3][4][5]
BenzeneSoluble[1][2][3][4][5]
AcetoneSoluble[2][4][6]

Stability Profile

The stability of this compound is influenced by environmental conditions such as temperature, light, and the presence of other chemical agents. It is a combustible liquid and requires careful handling and storage.

Table 2: Stability Characteristics of this compound

Condition/FactorStability InformationReference
Thermal Stability Normally stable, but can become unstable at elevated temperatures and pressures.[3] Vapour/air mixtures can be explosive with intense warming.[3]
pH/Hydrolysis Can be gradually decomposed by water.[5] It may react with water or steam to produce toxic and corrosive fumes.[7][8] Hydrolysis rates are slow but can be influenced by pH and temperature.[9][10][5][7][8][9][10]
Photostability Storage should prevent direct sunlight exposure.[5][5]
Incompatible Materials Incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents.[2][8][11][2][8][11]
Storage Recommendations Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and ignition sources.[5][8][12] The storage temperature should not exceed 30°C.[5] Containers should be kept tightly closed.[5][5][8][12]

Experimental Protocols

Accurate determination of solubility and stability is critical for reproducible research and development. Below are detailed methodologies for assessing these key parameters.

Protocol 1: Determination of Solubility (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[13]

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed flask. The presence of undissolved solid/liquid ensures that saturation is reached.[13]

  • Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Temperature control is crucial as solubility is temperature-dependent.[14]

  • Phase Separation: Cease agitation and allow the undissolved solute to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the excess solute.[13]

  • Quantification: Accurately withdraw a sample of the clear, saturated supernatant.

  • Analysis: Analyze the concentration of this compound in the sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[15]

  • Calculation: The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., mg/mL or g/100g ).

Protocol 2: Assessment of Chemical Stability (Accelerated Stability Testing)

Accelerated stability studies use elevated temperatures to increase the rate of chemical degradation, allowing for the prediction of shelf-life under normal storage conditions.[16]

Methodology:

  • Sample Preparation: Prepare multiple samples of this compound in sealed, inert containers to prevent evaporation or contamination.

  • Storage Conditions: Place the samples in stability chambers set at various elevated temperatures (e.g., 40°C, 50°C, 60°C) and controlled humidity.[16][17] Include a control sample stored under recommended conditions (e.g., room temperature or refrigerated).

  • Time Points: Pull samples from each temperature condition at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks).

  • Analytical Testing: Analyze the pulled samples for purity and the presence of degradation products. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for this purpose.[18] Other methods like Mass Spectrometry (MS) can help identify the structure of degradation products.[15][18]

  • Data Analysis: Plot the concentration of this compound against time for each temperature. Use the data to determine the degradation rate constant (k) at each temperature.

  • Shelf-Life Prediction: Construct an Arrhenius plot (ln(k) vs. 1/T) to determine the activation energy for the degradation reaction.[16] Extrapolate the data to predict the degradation rate and thus the shelf-life at normal storage temperatures.

Visualizations: Workflows and Chemical Reactions

Experimental and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the handling and analysis of this compound.

G Workflow for Solubility Determination (Shake-Flask Method) cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis prep1 Add excess Ethylene Bromoacetate to solvent prep2 Seal flask equil1 Agitate at constant temperature (e.g., 24h) prep2->equil1 Constant T sep1 Cease agitation equil1->sep1 sep2 Filter or Centrifuge sep1->sep2 anal1 Withdraw supernatant sample sep2->anal1 anal2 Quantify concentration (e.g., via HPLC/GC) anal1->anal2 result Determine Solubility (e.g., mg/mL) anal2->result

Caption: Workflow for Solubility Determination

G Workflow for Accelerated Stability Assessment cluster_0 Storage Conditions prep Prepare multiple samples of this compound T1 Elevated Temp 1 (e.g., 40°C) prep->T1 T2 Elevated Temp 2 (e.g., 50°C) prep->T2 T3 Control Temp (e.g., 25°C) prep->T3 pull Pull samples at predetermined intervals T1->pull T2->pull T3->pull analysis Analyze for purity and degradation products (HPLC/MS) pull->analysis data Plot concentration vs. time Determine rate constants (k) analysis->data arrhenius Construct Arrhenius Plot (ln(k) vs 1/T) data->arrhenius result Predict Shelf-Life arrhenius->result G Factors Influencing this compound Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Ethylene Bromoacetate temp Elevated Temperature center->temp light Sunlight center->light water Water / Humidity center->water incompatible Incompatible Materials (Acids, Bases, Oxidizers) center->incompatible instability Chemical Instability temp->instability light->instability decomp Decomposition water->decomp hazard Hazardous Reaction (e.g., toxic fumes) incompatible->hazard G Simplified Reformatsky Reaction Pathway cluster_reactants Reactants eba This compound (BrCH₂CO₂Et) reformatsky_reagent Formation of Organozinc Reagent (Reformatsky Reagent) eba->reformatsky_reagent carbonyl Carbonyl Compound (Aldehyde or Ketone) nucleophilic_addition Nucleophilic Addition to Carbonyl carbonyl->nucleophilic_addition zinc Zinc Metal (Zn) zinc->reformatsky_reagent reformatsky_reagent->nucleophilic_addition hydrolysis Aqueous Workup (Hydrolysis) nucleophilic_addition->hydrolysis product β-Hydroxy Ester hydrolysis->product

References

An In-depth Technical Guide to the Handling and Storage of Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and use of Ethylene glycol bis(bromoacetate) (CAS No. 3785-34-0). As a bifunctional alkylating agent, this compound is a valuable tool in chemical synthesis and bioconjugation; however, its reactivity necessitates stringent safety protocols. This document outlines its chemical and physical properties, safety procedures, experimental considerations, and disposal methods to ensure its proper use in a research and development setting.

Chemical Properties and Hazards

Ethylene glycol bis(bromoacetate) is a diester of ethylene glycol and bromoacetic acid. Its structure features two reactive bromoacetyl groups, making it an effective homobifunctional crosslinking agent capable of reacting with nucleophiles such as the side chains of cysteine, histidine, and lysine residues in proteins.

General Hazards:

  • Toxicity: This compound is classified as a poison by intraperitoneal and intravenous routes.[1] As an alkylating agent, it is expected to be toxic and potentially mutagenic or carcinogenic.

  • Irritant: Bromoacetate derivatives are known lachrymators (tear-producing agents) and are irritating to the skin, eyes, and respiratory tract.[2]

  • Reactivity: It can react with strong oxidizing agents, acids, and bases.[2] When heated to decomposition, it emits toxic fumes of bromide.[1]

Quantitative Data

The following table summarizes the known physical and chemical properties of Ethylene glycol bis(bromoacetate). It is important to note that some of these values are estimates and should be treated as such.

PropertyValueReference
CAS Number 3785-34-0[1][3][4][5]
Molecular Formula C₆H₈Br₂O₄[1][3][4]
Molecular Weight 303.93 g/mol [1][3][4]
Boiling Point ~178 °C (rough estimate)[1][3]
Density ~2.033 g/cm³ (rough estimate)[1][3]
Flash Point 141.7 °C[3]
Vapor Pressure 0.000591 mmHg at 25°C[3]
Refractive Index ~1.484 (estimate)[1][3]
Toxicity LD50 (intraperitoneal, mouse): 39 mg/kg[1]

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling Ethylene glycol bis(bromoacetate). The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Hand Protection: Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and changed frequently, especially after direct contact.

  • Body Protection: A lab coat, buttoned to its full length. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: All handling of the compound, especially in solid form or when creating solutions, must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

3.2. Storage Requirements

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • The storage area should be secured and accessible only to authorized personnel.

Experimental Protocols and Considerations

While specific experimental protocols for Ethylene glycol bis(bromoacetate) are not widely published, a generalized procedure for its use as a protein crosslinking agent can be extrapolated from protocols for similar reagents like Ethylene glycol bis(succinimidyl succinate) (EGS). The following is a representative protocol and must be optimized for the specific application.

4.1. Representative Protein Crosslinking Protocol

This protocol outlines a hypothetical workflow for crosslinking a protein in a cellular context.

  • Cell Culture and Harvest: Grow and harvest cells according to standard laboratory procedures.

  • Washing: Wash the cell pellet twice with a cold, amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.4.

  • Crosslinking Reaction:

    • Resuspend the cell pellet in PBS.

    • Add Ethylene glycol bis(bromoacetate) (prepared as a fresh stock solution in a compatible organic solvent like DMSO) to a final concentration typically in the range of 0.1-2 mM. The optimal concentration must be determined empirically.

    • Incubate at room temperature or 30°C for a defined period, typically 20-30 minutes.

  • Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.

  • Cell Lysis: Pellet the cells by centrifugation. Lyse the cell pellet using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like NP-40 for gentle lysis) and sonication or other mechanical disruption methods on ice.

  • Analysis: Analyze the crosslinked products using techniques such as SDS-PAGE and Western blotting to identify oligomerization states.

G Hypothetical Workflow for Protein Crosslinking cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Harvest 1. Harvest Cells Wash 2. Wash Cells with PBS Harvest->Wash Crosslink 3. Incubate with Ethylene Glycol Bis(bromoacetate) Wash->Crosslink Quench 4. Quench with Tris Buffer Crosslink->Quench Lyse 5. Lyse Cells Quench->Lyse Analyze 6. Analyze by SDS-PAGE and Western Blot Lyse->Analyze

Caption: A generalized experimental workflow for protein crosslinking.

Reaction Mechanism

Ethylene glycol bis(bromoacetate) acts as a crosslinker by forming covalent bonds with nucleophilic residues on proteins. The bromoacetyl group is susceptible to nucleophilic attack, leading to the displacement of the bromide ion and the formation of a stable thioether or amino bond.

G Crosslinking Reaction Mechanism Protein1 Protein-SH Protein2 Protein-SH Crosslinker Br-CH₂-CO-O-CH₂-CH₂-O-CO-CH₂-Br (Ethylene Glycol Bis(bromoacetate)) CrosslinkedProtein Protein-S-CH₂-CO-O-CH₂-CH₂-O-CO-CH₂-S-Protein Crosslinker->CrosslinkedProtein + HBr 2 HBr

Caption: Reaction of a crosslinker with thiol groups on a protein.

Safety and First Aid

6.1. Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust or vapors.

  • PPE: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.

  • Containment: For liquid spills, absorb with an inert material such as vermiculite, sand, or earth. For solid spills, carefully sweep up the material to avoid creating dust.

  • Collection: Place the contained material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

6.2. First Aid Measures

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing Ethylene glycol bis(bromoacetate), including contaminated labware, PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.

Signaling Pathways

Currently, there is no established body of research detailing specific signaling pathways that are directly modulated by Ethylene glycol bis(bromoacetate). Its utility is primarily as a synthetic tool for crosslinking and conjugation rather than as a specific biological modulator. Any effects on signaling pathways would likely be a secondary consequence of its alkylating activity on proteins within those pathways, and such effects would need to be determined on a case-by-case basis.

Disclaimer: This guide is intended for informational purposes only and does not supersede institutional safety protocols or regulatory requirements. Always consult the Safety Data Sheet (SDS) provided by the manufacturer and your institution's EHS office before handling this chemical.

References

A Comprehensive Safety Guide to Ethyl Bromoacetate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethyl bromoacetate is a versatile reagent in organic synthesis, frequently utilized in the development of pharmaceuticals and other fine chemicals. However, its utility is matched by its significant toxicological profile, demanding rigorous adherence to safety protocols. This technical guide provides researchers, scientists, and drug development professionals with essential safety data, handling procedures, and emergency responses for ethyl bromoacetate.

Hazard Identification and Classification

Ethyl bromoacetate is classified as acutely toxic and is fatal if swallowed, inhaled, or in contact with skin.[1] It is also a combustible liquid and a lachrymator, causing severe irritation to the eyes, skin, and respiratory tract.[2][3]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[4]

  • H300: Fatal if swallowed.[5]

  • H310: Fatal in contact with skin.[5]

  • H330: Fatal if inhaled.[5]

Signal Word: Danger[1]

Physical and Chemical Properties

A clear, colorless to pale yellow or straw-colored liquid, ethyl bromoacetate possesses a sharp, fruity odor.[1][6] Its key physical and chemical properties are summarized in the table below.

PropertyValue
CAS Number 105-36-2
Molecular Formula C₄H₇BrO₂
Molecular Weight 167.01 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[1]
Flash Point 47 °C (116.6 °F) to 58°C c.c.[1][2]
Boiling Point 162-163 °C[6]
Melting Point -13.8 °C[6]
Solubility Insoluble in water; soluble in alcohol, benzene, and ether[3]
Vapor Density 5.8 (Air = 1)[6]

Toxicology and Health Effects

Exposure to ethyl bromoacetate can lead to severe health consequences. The primary routes of exposure are inhalation, skin contact, and ingestion.[6]

Exposure RouteAcute EffectsChronic Effects
Inhalation Fatal.[1] Irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[7] Higher exposures can lead to pulmonary edema, a medical emergency.[7]Repeated exposure may lead to bronchitis.[7]
Skin Contact Fatal.[1] Causes severe skin irritation, rash, or a burning sensation.[2][7] The substance can be absorbed through the skin.[2]May cause a skin allergy, leading to itching and a skin rash upon subsequent low-level exposure.[7]
Eye Contact Causes severe eye irritation and burns, which can lead to permanent damage.[2][7] It is a lachrymator, meaning it induces tearing.[2]Not specified.
Ingestion Fatal.[1] Causes gastrointestinal irritation with nausea, vomiting, and diarrhea.[2]Not specified.

Experimental Protocols Referenced in Safety Data

Safety Data Sheets summarize the results of toxicological and physical hazard testing but typically do not provide detailed experimental methodologies. The classifications are derived from standardized tests, such as those for determining acute toxicity (e.g., LD50 for oral and dermal routes, and LC50 for inhalation), skin and eye irritation, and flammability. These tests are conducted according to internationally recognized guidelines, such as those established by the OECD (Organisation for Economic Co-operation and Development).

Safe Handling and Storage

Due to the severe hazards associated with ethyl bromoacetate, stringent safety measures are mandatory during its handling and storage.

Engineering Controls:

  • All work with ethyl bromoacetate must be conducted in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Operations should be enclosed where possible, and local exhaust ventilation should be used at the site of chemical release.[7]

  • An eyewash station and an emergency shower must be readily accessible in the immediate work area.[7]

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical splash goggles and a face shield are required.[4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent any skin exposure.[2] This includes a complete suit protecting against chemicals and flame-retardant antistatic protective clothing.[4]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary.[2] For situations where vapors or aerosols are generated, respiratory protection is required.

Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[2][8]

  • Keep containers tightly closed when not in use.[1]

  • Store separately from incompatible materials such as strong acids, strong bases, oxidizing agents, and reducing agents.[1][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving ethyl bromoacetate.

First-Aid Measures:

  • Inhalation: Immediately move the person to fresh air.[1] If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing.[1][2] Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[1] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1]

Spills and Leaks:

  • Evacuate all non-essential personnel from the area.[7]

  • Remove all sources of ignition.[7]

  • Ventilate the area of the spill.[7]

  • For small spills, absorb with an inert material such as sand, dry lime, or soda ash and place in a sealed container for disposal.[7]

  • It may be necessary to dispose of ethyl bromoacetate as hazardous waste.[7]

Firefighting Measures:

  • Ethyl bromoacetate is a combustible liquid.[7]

  • Use dry chemical, CO2, alcohol-resistant foam, or water spray to extinguish a fire.[1][7]

  • Firefighters should wear self-contained breathing apparatus and full protective gear.[2]

  • Poisonous gases, including carbon monoxide and hydrogen bromide, are produced in a fire.[7]

Hazard and Response Workflow

The following diagram illustrates the logical workflow from hazard identification to appropriate response for ethyl bromoacetate.

EthyleneBromoacetate_Safety cluster_hazards Hazard Identification cluster_exposure Routes of Exposure cluster_prevention Preventative Measures cluster_response Emergency Response H_Physical Physical Hazard (Combustible Liquid) Prev_Handling Safe Handling & Storage H_Physical->Prev_Handling Resp_Fire Firefighting H_Physical->Resp_Fire H_Health Health Hazard (Acutely Toxic, Corrosive) Exp_Inhale Inhalation H_Health->Exp_Inhale Exp_Skin Skin/Eye Contact H_Health->Exp_Skin Exp_Ingest Ingestion H_Health->Exp_Ingest Prev_Eng Engineering Controls (Fume Hood, Ventilation) Exp_Inhale->Prev_Eng Mitigated by Exp_Inhale->Prev_Handling Mitigated by Resp_FirstAid First Aid Exp_Inhale->Resp_FirstAid Requires Prev_PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Exp_Skin->Prev_PPE Mitigated by Exp_Skin->Prev_Handling Mitigated by Exp_Skin->Resp_FirstAid Requires Exp_Ingest->Prev_Handling Mitigated by Exp_Ingest->Resp_FirstAid Requires Resp_Spill Spill & Leak Control Prev_Eng->Resp_Spill If fails Prev_PPE->Resp_Spill If fails Prev_Handling->Resp_Spill If fails Prev_Handling->Resp_Fire If fails

Caption: Workflow of ethyl bromoacetate hazards, exposure routes, and safety responses.

References

Spectroscopic Profile of Ethylene Glycol Bis(bromoacetate): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene glycol bis(bromoacetate), a bifunctional crosslinking agent. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of this reagent in research and development settings.

Spectroscopic Data

The structural integrity and purity of ethylene glycol bis(bromoacetate) can be reliably assessed using NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of ethylene glycol bis(bromoacetate). The molecule exhibits a simple and symmetric structure, resulting in distinct signals in its ¹H NMR spectrum.

Table 1: ¹H NMR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.41Singlet4H-O-CH₂ -CH₂-O-
3.86Singlet4HBr-CH₂ -C(O)-

Solvent: CDCl₃, Reference: TMS (0 ppm)

Unfortunately, a publicly available ¹³C NMR spectrum for ethylene glycol bis(bromoacetate) could not be located in the reviewed literature. However, based on the structure, two distinct signals are expected: one for the carbonyl carbon of the acetate groups and another for the methylene carbons of the ethylene glycol backbone.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of ethylene glycol bis(bromoacetate) is characterized by strong absorption bands corresponding to the carbonyl and ether linkages.

Table 2: IR Spectroscopic Data for Ethylene Glycol Bis(bromoacetate)

Wavenumber (cm⁻¹)IntensityAssignment
2962WeakC-H stretch
1741Very StrongC=O (ester) stretch
1406MediumCH₂ bend
1279StrongC-O (ester) stretch
1165StrongC-O-C (ether) stretch
1111StrongC-O-C (ether) stretch
1056MediumC-C stretch
971WeakCH₂ rock
555WeakC-Br stretch

Sample preparation: KBr pellet

Experimental Protocols

The following sections outline the general procedures for acquiring NMR and IR spectra of liquid ester compounds like ethylene glycol bis(bromoacetate).

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 10-20 mg of ethylene glycol bis(bromoacetate).

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Nuclei: ¹H (and ¹³C if desired).

    • Temperature: 298 K.

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-32.

      • Relaxation delay: 1-2 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled pulse experiment.

      • Number of scans: 1024 or more, depending on sample concentration.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (1-2 mg) of ethylene glycol bis(bromoacetate) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of ethylene glycol bis(bromoacetate).

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of Ethylene Glycol Bis(bromoacetate) cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_interpretation Data Interpretation & Reporting Synthesis Ethylene Glycol Bis(bromoacetate) Sample NMR_Prep Dissolve in CDCl3 with TMS Synthesis->NMR_Prep IR_Prep Prepare KBr Pellet Synthesis->IR_Prep NMR_Acq Acquire 1H & 13C Spectra NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing) NMR_Acq->NMR_Proc NMR_Data 1H & 13C NMR Data Tables NMR_Proc->NMR_Data Interpretation Structural Confirmation & Purity Assessment NMR_Data->Interpretation IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq IR_Proc Background Correction IR_Acq->IR_Proc IR_Data IR Frequency Table IR_Proc->IR_Data IR_Data->Interpretation Report Technical Guide Generation Interpretation->Report

Spectroscopic Analysis Workflow

Methodological & Application

Application Notes and Protocols for Ethylene Glycol bis(2-Bromoacetate) as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol bis(2-bromoacetate) is a homobifunctional cross-linking agent that targets sulfhydryl groups on proteins. Its structure features two reactive bromoacetyl groups connected by a short, hydrophilic ethylene glycol spacer. This reagent is a valuable tool for covalently linking interacting proteins or different domains within a single protein, thereby providing structural and functional insights. The bromoacetyl groups react with the thiol side chains of cysteine residues via an alkylation reaction, forming stable thioether bonds. This application note provides detailed protocols for the use of ethylene glycol bis(2-bromoacetate) in protein cross-linking studies.

Principle of Reaction

The primary reaction mechanism involves the nucleophilic attack of a deprotonated sulfhydryl group (thiolate) from a cysteine residue on one of the electrophilic α-carbon atoms of the bromoacetyl groups. This results in the displacement of the bromide ion and the formation of a stable thioether linkage. Due to the presence of two bromoacetyl groups, the reagent can react with two different sulfhydryl groups, effectively cross-linking them.

Applications

  • Studying Protein-Protein Interactions: By cross-linking proteins in a complex, transient or weak interactions can be captured and subsequently analyzed by techniques such as SDS-PAGE and mass spectrometry.

  • Probing Protein Conformation: Intramolecular cross-linking can provide distance constraints that are useful in determining the three-dimensional structure of proteins.

  • Stabilizing Protein Complexes: Cross-linking can stabilize protein complexes for structural studies like cryo-electron microscopy.

  • Drug Development: In the context of drug development, cross-linking can be used to identify the binding partners of a drug target or to understand the conformational changes induced by drug binding.

Data Presentation

Table 1: Reaction Conditions for Optimal Cross-Linking Efficiency

ParameterRecommended RangeOptimalNotes
Cross-linker Concentration 0.1 - 5 mM1 mMHigher concentrations may lead to non-specific modifications and protein precipitation.
Protein Concentration 0.1 - 2 mg/mL0.5 mg/mLDependent on the protein's molecular weight and the number of available cysteine residues.
pH 7.0 - 8.57.5The reaction is more efficient at slightly alkaline pH where the sulfhydryl group is deprotonated.
Temperature 4 - 37 °C25 °C (Room Temp)Lower temperatures can be used to slow down the reaction and minimize protein degradation.
Incubation Time 15 - 120 minutes60 minutesShorter times may result in incomplete cross-linking, while longer times increase the risk of side reactions.
Quenching Reagent 2-Mercaptoethanol, DTT20 mMAdded to stop the reaction by consuming unreacted bromoacetyl groups.

Experimental Protocols

Protocol 1: Cross-Linking of a Purified Protein Complex

This protocol describes the general procedure for cross-linking a purified protein complex in solution.

Materials:

  • Ethylene glycol bis(2-bromoacetate)

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purified protein complex in a suitable buffer (e.g., PBS or HEPES, pH 7.5)

  • Quenching solution (e.g., 1 M 2-mercaptoethanol or DTT)

  • SDS-PAGE reagents

  • Mass spectrometer for analysis (optional)

Procedure:

  • Prepare a stock solution of the cross-linker: Dissolve ethylene glycol bis(2-bromoacetate) in DMSO or DMF to a final concentration of 50 mM.

  • Prepare the protein sample: Dilute the purified protein complex to a final concentration of 0.5 mg/mL in a reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Ensure the buffer does not contain primary amines or thiols.

  • Initiate the cross-linking reaction: Add the cross-linker stock solution to the protein sample to achieve a final concentration of 1 mM. A typical starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.

  • Incubate the reaction: Incubate the mixture at room temperature (25 °C) for 60 minutes.

  • Quench the reaction: Stop the reaction by adding the quenching solution to a final concentration of 20 mM. Incubate for an additional 15 minutes at room temperature.

  • Analyze the results: Analyze the cross-linked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-cross-linked control indicates successful cross-linking. For identification of cross-linked peptides, the sample can be subjected to in-gel digestion followed by mass spectrometry analysis.

Protocol 2: In-situ Cross-Linking in a Cellular Context

This protocol outlines a general procedure for cross-linking proteins within living cells to study in-vivo interactions.

Materials:

  • Ethylene glycol bis(2-bromoacetate)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell lysis buffer

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Protease inhibitors

Procedure:

  • Cell Culture: Grow cells to the desired confluency.

  • Cell Harvest and Washing: Harvest the cells and wash them twice with ice-cold PBS.

  • Cross-linking: Resuspend the cell pellet in PBS containing 1 mM ethylene glycol bis(2-bromoacetate).

  • Incubation: Incubate the cells at room temperature for 30 minutes with gentle agitation.

  • Quenching: Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Cell Lysis: Pellet the cells and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Analysis: The cell lysate can then be used for downstream applications such as immunoprecipitation followed by western blotting or mass spectrometry to identify cross-linked protein partners.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ProteinSample 1. Prepare Protein Sample (0.5 mg/mL in HEPES, pH 7.5) AddCrosslinker 3. Add Cross-linker (to 1 mM final concentration) ProteinSample->AddCrosslinker CrosslinkerStock 2. Prepare Cross-linker Stock (50 mM in DMSO) CrosslinkerStock->AddCrosslinker Incubate 4. Incubate (25°C for 60 min) AddCrosslinker->Incubate Quench 5. Quench Reaction (20 mM 2-Mercaptoethanol) Incubate->Quench SDSPAGE 6. SDS-PAGE Analysis Quench->SDSPAGE MassSpec 7. Mass Spectrometry (Optional) SDSPAGE->MassSpec

Caption: Workflow for protein cross-linking using ethylene glycol bis(2-bromoacetate).

Caption: Hypothetical signaling pathway illustrating the use of a cross-linker.

Ethylene Glycol Bis(bromoacetate) in Polymer Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene glycol bis(bromoacetate) is a versatile bifunctional molecule employed in polymer chemistry, primarily as an initiator for controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). Its symmetrical structure allows for the simultaneous growth of two polymer chains, making it particularly useful for the synthesis of well-defined ABA triblock copolymers and for chain extension applications. This document provides an overview of its applications, detailed experimental protocols, and the underlying chemical principles.

Applications in Polymer Synthesis

The primary application of ethylene glycol bis(bromoacetate) in polymer chemistry is as a bifunctional initiator. This allows for the synthesis of polymers with two propagating chains extending from a central ethylene glycol unit.

ABA Triblock Copolymer Synthesis

Ethylene glycol bis(bromoacetate) is an ideal initiator for the synthesis of ABA triblock copolymers. The central ethylene glycol unit forms the core from which two "A" blocks are grown simultaneously. Subsequently, a different monomer can be introduced to grow the central "B" block, or pre-made "B" blocks can be coupled to the "A" blocks. This method offers precise control over the molecular weight and architecture of the resulting triblock copolymer.

Chain Extension

In some applications, ethylene glycol bis(bromoacetate) can be used as a chain extender. By reacting with polymers possessing suitable functional end-groups, it can link two polymer chains together, effectively increasing the overall molecular weight.

Experimental Protocols

The following protocols are generalized procedures for the use of ethylene glycol bis(bromoacetate) in Atom Transfer Radical Polymerization (ATRP). The specific conditions may require optimization depending on the monomer and desired polymer characteristics.

Protocol 1: Synthesis of a Bifunctional Poly(methyl methacrylate) Macroinitiator

This protocol describes the synthesis of a poly(methyl methacrylate) (PMMA) polymer with bromine atoms at both ends, initiated by ethylene glycol bis(bromoacetate). This macroinitiator can then be used to synthesize ABA triblock copolymers.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Ethylene glycol bis(bromoacetate)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for analysis)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol).

  • Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • In a separate flask, prepare a solution of MMA (e.g., 10.0 g, 100 mmol), ethylene glycol bis(bromoacetate) (e.g., 0.292 g, 1.0 mmol), and PMDETA (e.g., 0.173 g, 1.0 mmol) in anisole (e.g., 10 mL).

  • Deoxygenate the monomer/initiator/ligand solution by bubbling with nitrogen for at least 30 minutes.

  • Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.

  • Place the sealed flask in a preheated oil bath at a controlled temperature (e.g., 90 °C).

  • Allow the polymerization to proceed for a set time (e.g., 4-8 hours), with periodic sampling to monitor conversion and molecular weight progression via Gas Chromatography (GC) and Size Exclusion Chromatography (SEC), respectively.

  • To quench the reaction, cool the flask to room temperature and expose the contents to air.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.

Characterization: The resulting bifunctional PMMA can be characterized by:

  • ¹H NMR: To confirm the polymer structure and determine the degree of polymerization.

  • Size Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn) and the polydispersity index (PDI).

ParameterValue
Monomer to Initiator Ratio100:1
Initiator to Catalyst Ratio1:1
Catalyst to Ligand Ratio1:1
Temperature90 °C
SolventAnisole
Typical Mn ( g/mol )10,000 - 20,000
Typical PDI1.1 - 1.3
Protocol 2: Chain Extension of a Hydroxyl-Terminated Polymer

This protocol outlines a general procedure for using ethylene glycol bis(bromoacetate) to couple two hydroxyl-terminated polymer chains.

Materials:

  • Hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), PEG)

  • Ethylene glycol bis(bromoacetate)

  • A suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., Tetrahydrofuran, THF)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve the hydroxyl-terminated polymer in anhydrous THF.

  • Add triethylamine to the solution (e.g., 2.2 equivalents based on the hydroxyl groups).

  • Cool the solution in an ice bath.

  • Slowly add a solution of ethylene glycol bis(bromoacetate) (e.g., 1.0 equivalent based on the hydroxyl groups) in anhydrous THF to the polymer solution.

  • Allow the reaction to stir at room temperature for 24 hours.

  • Remove the triethylammonium bromide salt by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the chain-extended polymer in a suitable non-solvent (e.g., cold diethyl ether).

  • Collect the polymer by filtration and dry under vacuum.

Characterization:

  • SEC: An increase in the molecular weight compared to the starting polymer will confirm successful chain extension.

  • ¹H NMR: To confirm the linkage.

Reactant Ratio (Polymer-OH : Base : EGBBA)SolventTemperatureReaction Time
1 : 2.2 : 1Anhydrous THFRoom Temperature24 hours

Logical Relationships and Workflows

The synthesis of an ABA triblock copolymer using ethylene glycol bis(bromoacetate) as a bifunctional initiator follows a logical workflow.

cluster_synthesis ABA Triblock Copolymer Synthesis Workflow start Start: Prepare Reactants initiation Initiation: Bifunctional Polymerization of Monomer A start->initiation Add Monomer A, Catalyst, Ligand macroinitiator Formation of Br-A-EGB-A-Br Macroinitiator initiation->macroinitiator chain_extension Chain Extension: Polymerization of Monomer B macroinitiator->chain_extension Add Monomer B triblock Formation of A-B-A Triblock Copolymer chain_extension->triblock purification Purification and Characterization triblock->purification end_product Final Product: Well-defined A-B-A Triblock Copolymer purification->end_product cluster_ATRP ATRP Mechanism with a Bifunctional Initiator initiator Ethylene Glycol Bis(bromoacetate) (I-Br) catalyst_act Cu(I) / Ligand (Activator) radical Initiator Radical (•I-Br) initiator->radical ka catalyst_deact Cu(II) / Ligand (Deactivator) radical->initiator kda propagating Propagating Chains (P-•I-Br) radical->propagating + M (kp) propagating->propagating + M (kp) dormant Dormant Polymer (P-I-Br) propagating->dormant kda dormant->propagating ka monomer Monomer (M)

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various heterocyclic compounds utilizing ethylene glycol bis(bromoacetate) as a key building block. This versatile reagent offers a straightforward and efficient route to a range of heterocyclic scaffolds, including crown ethers and other macrocycles containing nitrogen, oxygen, and sulfur heteroatoms. Such compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.

Introduction to Ethylene Glycol Bis(bromoacetate) in Heterocyclic Synthesis

Ethylene glycol bis(bromoacetate) is a bifunctional electrophile that serves as a valuable precursor for the construction of heterocyclic systems. Its two bromoacetyl groups can react with a variety of dinucleophiles, such as diamines, dithiols, and diols, in cyclization reactions to form macrocyclic structures. The ethylene glycol linker provides flexibility and can influence the solubility and conformational properties of the resulting heterocycles. The synthesis of these compounds is often crucial for developing novel therapeutic agents, as heterocyclic motifs are prevalent in many approved drugs.[1][2]

Synthesis of Nitrogen-Containing Heterocycles: Aza-Crown Ethers

Aza-crown ethers are a class of macrocyclic polyethers containing nitrogen atoms within the ring. They are known for their ability to selectively bind cations and have shown promise as ionophores and anticancer agents.[3][4] The synthesis of diaza-crown ethers can be achieved through the reaction of ethylene glycol bis(bromoacetate) with a suitable diamine.

Experimental Protocol: Synthesis of a Diaza-12-Crown-4 Derivative

This protocol describes the synthesis of a simple diaza-crown ether by reacting ethylene glycol bis(bromoacetate) with ethylenediamine.

Materials:

  • Ethylene glycol bis(bromoacetate)

  • Ethylenediamine

  • High-purity acetonitrile (anhydrous)

  • Potassium carbonate (anhydrous, finely powdered)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere is charged with a suspension of finely powdered anhydrous potassium carbonate (5.0 equivalents) in anhydrous acetonitrile.

  • Addition of Reactants: A solution of ethylenediamine (1.1 equivalents) and ethylene glycol bis(bromoacetate) (1.0 equivalent) in anhydrous acetonitrile is prepared. This solution is added dropwise to the stirred suspension of potassium carbonate over a period of 4-6 hours at room temperature.

  • Reaction: The reaction mixture is then heated to reflux and maintained at this temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure.

  • Extraction: The resulting crude product is dissolved in dichloromethane and washed with water. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired diaza-crown ether.

Quantitative Data Summary:

ProductReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
Diaza-12-Crown-4 DerivativeEthylene glycol bis(bromoacetate), EthylenediamineAcetonitrileK₂CO₃Reflux2445-60

Logical Workflow for Diaza-Crown Ether Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Ethylene Glycol Bis(bromoacetate) E Combine Reactants in Acetonitrile A->E B Ethylenediamine B->E C Anhydrous Acetonitrile C->E D Anhydrous K₂CO₃ F Add to K₂CO₃ Suspension D->F E->F G Reflux for 24h F->G H Filter G->H I Evaporate Solvent H->I J Extract with CH₂Cl₂ I->J K Dry & Evaporate J->K L Column Chromatography K->L M Pure Diaza-Crown Ether L->M

Caption: General workflow for the synthesis of a diaza-crown ether.

Synthesis of Sulfur-Containing Heterocycles: Thia-Crown Ethers

Thia-crown ethers, which contain sulfur atoms in the macrocyclic ring, are synthesized by reacting a dithiol with a dihalide. These compounds have applications in coordination chemistry and materials science.

Experimental Protocol: Synthesis of a Dithia-12-Crown-4 Derivative

This protocol outlines the synthesis of a dithia-crown ether from ethylene glycol bis(bromoacetate) and 1,2-ethanedithiol.

Materials:

  • Ethylene glycol bis(bromoacetate)

  • 1,2-Ethanedithiol

  • High-purity acetonitrile (anhydrous)

  • Cesium carbonate (anhydrous, finely powdered)

  • Benzene-chloroform mixture (10:1 v/v)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is charged with a suspension of 1,2-ethanedithiol (1.1 equivalents) and cesium carbonate (5.0 equivalents) in anhydrous acetonitrile under an inert atmosphere.

  • Addition of Electrophile: A solution of ethylene glycol bis(bromoacetate) (1.0 equivalent) in anhydrous acetonitrile is added to the stirred suspension.

  • Reaction: The mixture is heated under reflux for 24 hours.

  • Work-up: After cooling to room temperature, the precipitate is filtered off. The solvent is evaporated under reduced pressure.

  • Extraction: The crude material is taken up in distilled water, and the organic products are extracted with a benzene-chloroform (10:1 v/v) mixture.

  • Purification: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography.[5]

Quantitative Data Summary:

ProductReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
Dithia-12-Crown-4 DerivativeEthylene glycol bis(bromoacetate), 1,2-EthanedithiolAcetonitrileCs₂CO₃Reflux2440-55

Synthesis of Oxygen-Containing Heterocycles: Benzo-Crown Ethers

Benzo-crown ethers, which feature a benzene ring fused to the crown ether framework, are important complexing agents. They can be synthesized by reacting a catechol with a suitable dihalide.

Experimental Protocol: Synthesis of a Benzo-12-Crown-4 Derivative

This protocol describes the synthesis of a benzo-crown ether using ethylene glycol bis(bromoacetate) and catechol.

Materials:

  • Ethylene glycol bis(bromoacetate)

  • Catechol

  • n-Butanol

  • Sodium hydroxide

  • Hexane

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a reflux condenser, catechol (1.0 equivalent) is dissolved in n-butanol.

  • Base Addition: An aqueous solution of sodium hydroxide is added to the catechol solution, and the mixture is stirred.

  • Addition of Electrophile: Ethylene glycol bis(bromoacetate) (1.0 equivalent) is added dropwise to the reaction mixture.

  • Reaction: The mixture is heated to reflux (approximately 107°C) and maintained for 7 hours.[6]

  • Work-up: The reaction mixture is cooled, and the product is extracted with hexane.

  • Purification: The hexane extracts are concentrated, and the crude product is purified by recrystallization.

Quantitative Data Summary:

ProductReactantsSolventBaseTemperature (°C)Time (h)Yield (%)
Benzo-12-Crown-4 DerivativeEthylene glycol bis(bromoacetate), Catecholn-ButanolNaOH107750-65

Applications in Drug Development

Heterocyclic compounds, particularly macrocycles like crown ethers, are of significant interest in drug discovery. Their ability to act as ionophores and disrupt ion homeostasis in cells makes them attractive candidates for anticancer therapies.[3]

Mechanism of Action: Aza-Crown Ethers as Anticancer Agents

Certain aza-crown ether derivatives have been shown to exhibit cytotoxicity against cancer cells by acting as anion/cation symporters. This mechanism involves the following steps:

  • Complexation: The aza-crown ether forms a complex with cations (e.g., Na⁺) at the cell membrane.

  • Anion Binding: The complex then binds anions (e.g., Cl⁻) from the extracellular fluid.

  • Transmembrane Transport: The entire ion-pair complex is transported across the cell membrane into the cytoplasm.

  • Disruption of Ion Homeostasis: This influx of ions disrupts the natural ion gradients within the cell.

  • Induction of Apoptosis: The severe imbalance in cellular ion concentrations triggers a cascade of events leading to programmed cell death (apoptosis).[1]

Signaling Pathway of Aza-Crown Ether Induced Apoptosis

G cluster_membrane Cell Membrane cluster_cell Intracellular A Aza-Crown Ether D [Aza-Crown Ether-Na⁺-Cl⁻] Complex A->D Complexation B Na⁺ B->D C Cl⁻ C->D E Increased Intracellular [Na⁺] and [Cl⁻] D->E Transmembrane Transport F Disruption of Ion Homeostasis E->F G Mitochondrial Stress F->G H Caspase Activation G->H I Apoptosis H->I

References

Application Notes and Protocols for Protein Crosslinking with Ethylene Glycol bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein-protein interactions and probing the three-dimensional structures of protein complexes. Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinking agent that contains two bromoacetyl groups separated by a short ethylene glycol spacer. The bromoacetyl groups are reactive towards nucleophilic side chains of amino acids, primarily the sulfhydryl group of cysteine residues, forming stable thioether bonds. At higher pH, reactivity towards other nucleophilic residues such as lysine and histidine can also occur. These characteristics make it a valuable tool for covalently capturing both stable and transient protein interactions.

These application notes provide a detailed protocol for the use of Ethylene Glycol bis(bromoacetate) in protein crosslinking experiments, including reaction conditions, quenching, and downstream analysis.

Principle of Crosslinking with Ethylene Glycol bis(bromoacetate)

The crosslinking reaction proceeds via nucleophilic substitution, where the sulfhydryl group of a cysteine residue attacks the carbon atom of the bromoacetyl group, displacing the bromide ion. This results in the formation of a stable thioether linkage. Due to the presence of two reactive bromoacetyl groups, this reagent can link two proximal cysteine residues, either within the same protein (intramolecular crosslink) or between two different proteins (intermolecular crosslink).

Data Presentation

The efficiency of protein crosslinking is dependent on several factors, including the concentration of the crosslinker, the protein concentration, pH, temperature, and incubation time. The following table provides a summary of typical starting conditions and expected outcomes for optimization.

ParameterRecommended RangeExpected Outcome
Protein Concentration 0.1 - 2 mg/mLHigher concentrations favor intermolecular crosslinking.
Crosslinker:Protein Molar Ratio 10:1 to 50:1Higher ratios increase crosslinking efficiency but also risk of modification and aggregation.
pH 7.2 - 8.5Optimal for targeting cysteine residues. Higher pH (>8.5) may increase reactivity with lysine.
Temperature Room Temperature (20-25°C)Provides a balance between reaction rate and protein stability.
Incubation Time 30 - 120 minutesLonger times increase crosslinking but may lead to sample aggregation.
Quenching Agent Concentration 20 - 50 mMSufficient to stop the reaction by scavenging unreacted crosslinker.

Experimental Protocols

Materials
  • Protein sample in an appropriate buffer (e.g., PBS, HEPES) at a concentration of 0.1-2 mg/mL. Crucially, the buffer must be free of primary amines (like Tris) and thiols (like DTT).

  • Ethylene Glycol bis(bromoacetate) stock solution (e.g., 20 mM in anhydrous DMSO or DMF, prepare fresh).

  • Quenching buffer (e.g., 1 M L-cysteine or 1 M Tris-HCl, pH 7.5).

  • Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

Protocol for In-Solution Protein Crosslinking
  • Sample Preparation: Ensure the protein sample is in an amine- and thiol-free buffer. If necessary, perform a buffer exchange using a desalting column.

  • Crosslinking Reaction:

    • Bring the protein solution to the desired reaction temperature (typically room temperature).

    • Add the freshly prepared Ethylene Glycol bis(bromoacetate) stock solution to the protein sample to achieve the desired final molar excess (e.g., a 20-fold molar excess).

    • Mix gently and incubate for 30-120 minutes at room temperature. The optimal time should be determined empirically for each specific system.

  • Quenching:

    • To terminate the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add L-cysteine to a final concentration of 50 mM).

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is consumed.

  • Analysis: The crosslinked protein mixture is now ready for downstream analysis. Common methods include:

    • SDS-PAGE: To visualize the formation of higher molecular weight crosslinked species.

    • Mass Spectrometry (XL-MS): To identify the specific crosslinked residues and gain structural insights. This typically involves enzymatic digestion of the crosslinked proteins followed by LC-MS/MS analysis.

Visualizations

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_quenching Quenching cluster_analysis Analysis Protein Protein Sample in Amine/Thiol-Free Buffer Incubate Incubate (RT, 30-120 min) Protein->Incubate Crosslinker Ethylene Glycol bis(bromoacetate) (Freshly Prepared) Crosslinker->Incubate Quench Add Quenching Buffer (e.g., L-cysteine) Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE MS Mass Spectrometry (XL-MS) Quench->MS

Caption: Experimental workflow for protein crosslinking.

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Protein1 Protein 1 (with Cys-SH) Crosslinked_Protein Protein 1-S-CH2-CO-O-CH2-CH2-O-CO-CH2-S-Protein 2 Protein1->Crosslinked_Protein Nucleophilic Attack Crosslinker Br-CH2-CO-O-CH2-CH2-O-CO-CH2-Br Crosslinker->Crosslinked_Protein Protein2 Protein 2 (with Cys-SH) Protein2->Crosslinked_Protein Nucleophilic Attack

Caption: Reaction mechanism of Ethylene Glycol bis(bromoacetate).

Application Notes and Protocols for Hydrogel Formation Using Ethylene Bromoacetate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of bromoacetate chemistry in the formation of hydrogels. This method allows for the creation of tunable, biocompatible hydrogels with applications in tissue engineering, drug delivery, and regenerative medicine. The protocols focus on the bromoacetylation of amine-containing polymers and subsequent crosslinking to form a stable hydrogel network.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids.[1] Their tunable physical properties and biocompatibility make them ideal for a variety of biomedical applications.[1] One effective method for hydrogel formation involves the chemical crosslinking of functionalized polymers.[1] Bromoacetylation is a chemical modification that introduces reactive bromoacetyl groups onto a polymer backbone. These groups can then readily react with nucleophiles, such as thiols, to form stable thioether crosslinks, resulting in hydrogel formation. This approach offers a versatile platform for designing hydrogels with tailored mechanical properties and degradation kinetics.

Principle of Bromoacetate-Based Hydrogel Formation

The formation of hydrogels using bromoacetate chemistry is a two-step process:

  • Bromoacetylation of Polymer: A polymer containing nucleophilic functional groups, such as primary amines (-NH2), is reacted with a bromoacetylating agent. In this protocol, we will focus on the modification of gelatin, a natural polymer rich in amine-containing lysine residues. Bromoacetic acid, activated by carbodiimide chemistry, will be used to introduce bromoacetyl groups onto the gelatin backbone.

  • Crosslinking: The bromoacetylated polymer is then crosslinked by adding a dithiol-containing molecule, such as dithiothreitol (DTT). The thiol groups on the crosslinker react with the bromoacetyl groups on the polymer via a nucleophilic substitution reaction, forming stable thioether bonds and resulting in the formation of a three-dimensional hydrogel network.

The signaling pathway for this chemical crosslinking is a straightforward nucleophilic substitution reaction.

Polymer_NH2 Polymer with Amine Groups Bromoacetylated_Polymer Bromoacetylated Polymer Polymer_NH2->Bromoacetylated_Polymer Bromoacetylation Bromoacetic_Acid Bromoacetic Acid Bromoacetic_Acid->Bromoacetylated_Polymer EDC_NHS EDC/NHS EDC_NHS->Bromoacetylated_Polymer Hydrogel Crosslinked Hydrogel Bromoacetylated_Polymer->Hydrogel Crosslinking (Thioether bond formation) Dithiol_Crosslinker Dithiol Crosslinker Dithiol_Crosslinker->Hydrogel

Chemical pathway for bromoacetate-based hydrogel formation.

Experimental Protocols

Materials
  • Gelatin (Type A or B from porcine or bovine source)

  • Bromoacetic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

  • Standard laboratory glassware and equipment (magnetic stirrer, pH meter, lyophilizer)

Protocol 1: Bromoacetylation of Gelatin

This protocol details the modification of gelatin with bromoacetyl groups.

cluster_0 Preparation cluster_1 Reaction cluster_2 Purification Dissolve_Gelatin 1. Dissolve Gelatin in PBS Activate_Bromoacetic_Acid 2. Activate Bromoacetic Acid with EDC/NHS Mix_Solutions 3. Add activated bromoacetic acid to gelatin solution Activate_Bromoacetic_Acid->Mix_Solutions React 4. React for 4 hours at room temperature Mix_Solutions->React Dialyze 5. Dialyze against deionized water React->Dialyze Lyophilize 6. Lyophilize to obtain bromoacetylated gelatin Dialyze->Lyophilize

Workflow for the bromoacetylation of gelatin.

Procedure:

  • Dissolve Gelatin: Dissolve 1 g of gelatin in 100 mL of PBS (pH 7.4) at 40°C with gentle stirring until fully dissolved. Cool the solution to room temperature.

  • Activate Bromoacetic Acid: In a separate container, dissolve bromoacetic acid (e.g., 0.5 g, adjust for desired degree of modification) in 10 mL of PBS. Add EDC (1.2 equivalents to bromoacetic acid) and NHS (1.2 equivalents to bromoacetic acid) to the bromoacetic acid solution and stir for 15 minutes at room temperature to activate the carboxylic acid group.

  • Reaction: Slowly add the activated bromoacetic acid solution to the gelatin solution while stirring.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube (MWCO 12-14 kDa) and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted reagents.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain a white, fluffy solid of bromoacetylated gelatin. Store at -20°C until use.

Protocol 2: Hydrogel Formation by Crosslinking

This protocol describes the formation of a hydrogel by crosslinking the bromoacetylated gelatin with DTT.

cluster_0 Preparation cluster_1 Crosslinking cluster_2 Characterization Dissolve_BrAc_Gelatin 1. Dissolve Bromoacetylated Gelatin in PBS Prepare_DTT 2. Prepare DTT solution in PBS Mix 3. Mix bromoacetylated gelatin and DTT solutions Prepare_DTT->Mix Gelation 4. Observe gelation at 37°C Mix->Gelation Characterize 5. Characterize hydrogel properties Gelation->Characterize

Workflow for hydrogel formation via crosslinking.

Procedure:

  • Dissolve Bromoacetylated Gelatin: Prepare a solution of bromoacetylated gelatin in PBS (pH 7.4) at a desired concentration (e.g., 5-10% w/v) by dissolving the lyophilized powder at 37°C.

  • Prepare DTT Solution: Prepare a stock solution of DTT in PBS (pH 7.4). The molar ratio of thiol groups (from DTT) to bromoacetyl groups should be optimized, but a 1:1 ratio is a good starting point.

  • Mixing and Gelation: Add the DTT solution to the bromoacetylated gelatin solution and mix thoroughly. Transfer the mixture to a mold or desired container.

  • Incubation: Place the mixture in an incubator at 37°C and monitor for gelation. Gelation time will vary depending on the concentration of reactants and the degree of bromoacetylation.

  • Equilibration: Once the hydrogel has formed, it can be equilibrated in PBS to remove any unreacted crosslinker.

Characterization of Hydrogels

The physical and mechanical properties of the resulting hydrogels can be characterized using various techniques:

  • Gelation Time: Determined by the vial tilt method, where the solution is considered a gel when it no longer flows.

  • Swelling Ratio: Calculated by measuring the weight of the swollen hydrogel relative to its dry weight.[2]

  • Mechanical Properties: Assessed using rheometry or compression testing to determine the storage modulus (G'), loss modulus (G''), and compressive modulus.[3]

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) to observe the porous structure of the hydrogel network.

Quantitative Data

The mechanical properties of hydrogels can be tuned by varying the molar ratio of the bromoacetylating agent to the polymer. The following table summarizes the effect of the molar ratio of bromoacetic acid to Bovine Serum Albumin (BSA) in a PEG-based hydrogel system on its mechanical properties.[3]

Molar Ratio (Bromoacetic Acid:BSA)Compressive Stress at 50% Strain (kPa)Differential Modulus (kPa)
0.2:1~1.5~5
0.4:1~2.0~7
0.6:1~2.5~10
0.8:1~3.0~13
1.0:1~3.5~16

Data adapted from a study on BSA-PEG hydrogels modified with bromoacetic acid.[3] The values are approximate and intended for comparative purposes.

The following table provides a general overview of how different parameters can influence hydrogel properties.

ParameterEffect on Hydrogel Properties
Increased degree of bromoacetylation Increased crosslinking density, potentially leading to higher mechanical strength and lower swelling ratio.
Increased polymer concentration Increased mechanical stiffness and decreased swelling ratio.
Increased crosslinker concentration Increased crosslinking density, resulting in a stiffer and less swellable hydrogel.[4]
pH of the crosslinking reaction Can affect the rate of the nucleophilic substitution reaction and thus the gelation time.

Applications

Hydrogels formed using bromoacetate chemistry are promising for a variety of biomedical applications:

  • Tissue Engineering: The tunable mechanical properties allow for the creation of scaffolds that mimic the native extracellular matrix of different tissues.[1]

  • Drug Delivery: The porous network of the hydrogel can be used to encapsulate and provide sustained release of therapeutic agents.[1]

  • Wound Healing: The high water content and biocompatibility of these hydrogels make them suitable for use as wound dressings.

Troubleshooting

IssuePossible CauseSuggested Solution
No gelation or very long gelation time Insufficient degree of bromoacetylation. Low concentration of polymer or crosslinker. Inactive crosslinker.Increase the amount of bromoacetic acid used in the functionalization step. Increase the concentration of the bromoacetylated polymer and/or the dithiol crosslinker. Use a fresh solution of the dithiol crosslinker.
Hydrogel is too brittle High crosslinking density.Decrease the degree of bromoacetylation or the concentration of the crosslinker.
Hydrogel has a very high swelling ratio Low crosslinking density.Increase the degree of bromoacetylation or the concentration of the crosslinker.

Conclusion

The use of ethylene bromoacetate chemistry provides a robust and versatile method for the formation of hydrogels with tunable properties. By carefully controlling the degree of bromoacetylation and the crosslinking conditions, researchers can design hydrogels tailored to specific applications in drug development, tissue engineering, and regenerative medicine. The protocols provided here serve as a foundational guide for the synthesis and characterization of these advanced biomaterials.

References

Application of Ethylene Bromoacetate in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of ethylene bromoacetate as a functionalizing agent in the development of advanced drug delivery systems.

Application Notes

Introduction to this compound in Drug Carrier Functionalization

This compound (EBA) is a reactive chemical compound that serves as a versatile alkylating agent in organic synthesis. In the context of drug delivery, EBA is primarily utilized for the chemical modification, or "functionalization," of polymeric carriers. The introduction of the bromoacetate group onto a polymer backbone creates a reactive site that can be used for the covalent attachment of drugs, targeting ligands, or for cross-linking to form stable nanostructures. This approach allows for the design of sophisticated drug delivery vehicles with enhanced therapeutic efficacy and reduced side effects.

The primary application of this compound in this field is not as a direct component of the final drug delivery system, but rather as a critical reagent in the synthesis and modification of the drug carrier. The bromoacetate moiety is an excellent leaving group, making it susceptible to nucleophilic substitution by thiol or amine groups present on drug molecules or targeting moieties.

Principle of Polymer Functionalization with this compound

The functionalization of polymers with this compound typically involves the reaction of the bromoacetyl group with nucleophilic functional groups on the polymer, such as hydroxyl (-OH) or amine (-NH2) groups. This reaction results in the formation of an ester or amide linkage, respectively, tethering the bromoacetate group to the polymer. The now "activated" polymer can be used in subsequent steps for drug conjugation or nanoparticle formation.

A common strategy involves the use of polymers with pendant hydroxyl groups, such as polyvinyl alcohol or dextran. The reaction is typically carried out in an organic solvent in the presence of a base to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.

Applications in Drug Delivery

The use of this compound to functionalize drug carriers opens up a range of possibilities in drug delivery design:

  • Covalent Drug Conjugation: Drugs containing thiol or amine groups can be covalently attached to the bromoacetate-functionalized polymer. This results in a stable drug-polymer conjugate with controlled drug loading and release profiles.

  • Thiol-Reactive Nanoparticles: The bromoacetate groups on the surface of nanoparticles can react with thiol-containing molecules, such as cysteine-containing peptides or antibodies, for targeted drug delivery.

  • In Situ Cross-linking: Bromoacetate-functionalized polymers can be cross-linked by the addition of dithiol cross-linkers, leading to the formation of stable hydrogels or core-cross-linked nanoparticles for sustained drug release.

  • Stimuli-Responsive Systems: The linkages formed can be designed to be cleavable under specific physiological conditions (e.g., in the presence of reducing agents like glutathione, which is abundant in the tumor microenvironment), allowing for triggered drug release.

Representative Data for a Hypothetical Bromoacetate-Functionalized Nanoparticle System

The following tables present hypothetical, yet representative, quantitative data for a drug delivery system based on a biodegradable polymer functionalized with this compound for the delivery of a model thiol-containing anticancer drug.

Table 1: Physicochemical Properties of Functionalized Nanoparticles

Formulation CodePolymer:Drug Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
EBA-NP-110:1152 ± 5.30.12 ± 0.02-15.8 ± 1.2
EBA-NP-25:1165 ± 6.10.15 ± 0.03-14.2 ± 1.5
EBA-NP-32:1188 ± 7.50.19 ± 0.04-12.5 ± 1.8

Table 2: Drug Loading and In Vitro Release Characteristics

Formulation CodeDrug Loading (%)Encapsulation Efficiency (%)Cumulative Release at 24h (%)Cumulative Release at 72h (%)
EBA-NP-18.9 ± 0.789.2 ± 3.525.4 ± 2.155.7 ± 4.3
EBA-NP-215.2 ± 1.176.0 ± 4.132.8 ± 2.568.9 ± 5.1
EBA-NP-328.7 ± 2.357.4 ± 3.845.1 ± 3.285.3 ± 6.2

Experimental Protocols

Protocol for Functionalization of a Hydroxyl-Containing Polymer

This protocol describes a general method for the functionalization of a polymer containing hydroxyl groups (e.g., polyvinyl alcohol) with this compound.

Materials:

  • Hydroxyl-containing polymer (e.g., Polyvinyl alcohol, PVA)

  • This compound (EBA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Pyridine

  • Diethyl ether

  • Dialysis membrane (MWCO 3.5 kDa)

  • Magnetic stirrer and heating plate

  • Round bottom flask

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve 1 g of the hydroxyl-containing polymer in 20 mL of anhydrous DMF in a round bottom flask under a nitrogen atmosphere.

  • Heat the solution to 60°C with continuous stirring until the polymer is completely dissolved.

  • Cool the solution to room temperature.

  • Add 1.5 equivalents of pyridine to the polymer solution.

  • Slowly add 1.2 equivalents of this compound dropwise to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 24 hours with continuous stirring under a nitrogen atmosphere.

  • Precipitate the functionalized polymer by adding the reaction mixture dropwise to 200 mL of cold diethyl ether with vigorous stirring.

  • Collect the precipitate by filtration and wash with an additional 50 mL of diethyl ether.

  • Redissolve the polymer in a minimal amount of DMF and dialyze against deionized water for 48 hours to remove unreacted reagents.

  • Lyophilize the purified polymer to obtain a white powder.

  • Characterize the degree of functionalization using ¹H NMR spectroscopy by comparing the integral of the polymer backbone protons to the protons of the bromoacetate group.

Protocol for Formulation of Drug-Loaded Nanoparticles

This protocol describes the preparation of drug-loaded nanoparticles from the bromoacetate-functionalized polymer using a nanoprecipitation method.

Materials:

  • Bromoacetate-functionalized polymer

  • Thiol-containing drug

  • Acetone

  • Deionized water

  • Magnetic stirrer

  • Syringe pump

Procedure:

  • Dissolve 50 mg of the bromoacetate-functionalized polymer and 10 mg of the thiol-containing drug in 5 mL of acetone.

  • In a separate beaker, place 20 mL of deionized water and stir at 500 rpm.

  • Using a syringe pump, add the polymer-drug solution dropwise to the deionized water at a rate of 0.5 mL/min.

  • Continue stirring for 4 hours at room temperature to allow for nanoparticle formation and solvent evaporation.

  • Characterize the nanoparticle size, PDI, and zeta potential using Dynamic Light Scattering (DLS).

  • Determine the drug loading and encapsulation efficiency by separating the nanoparticles from the aqueous solution by centrifugation, and quantifying the amount of free drug in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Protocol for In Vitro Drug Release Study

This protocol describes a typical in vitro drug release study from the prepared nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (MWCO 10 kDa)

  • Shaking incubator

Procedure:

  • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a beaker containing 50 mL of PBS at pH 7.4.

  • Incubate the system at 37°C in a shaking incubator at 100 rpm.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Plot the cumulative percentage of drug released as a function of time.

Visualizations

Workflow for Synthesis of Drug-Polymer Conjugated Nanoparticles

Synthesis_Workflow Polymer Hydroxyl-Containing Polymer Functionalization Functionalization Reaction Polymer->Functionalization EBA This compound (EBA) EBA->Functionalization FunctionalizedPolymer Bromoacetate-Functionalized Polymer Functionalization->FunctionalizedPolymer Nanoprecipitation Nanoprecipitation & Drug Conjugation FunctionalizedPolymer->Nanoprecipitation Drug Thiol-Containing Drug Drug->Nanoprecipitation Nanoparticles Drug-Conjugated Nanoparticles Nanoprecipitation->Nanoparticles

Caption: Synthesis of drug-conjugated nanoparticles.

Proposed Mechanism for Targeted Drug Delivery and Release

Drug_Delivery_Mechanism Nanoparticle Drug-Conjugated Nanoparticle (in circulation) Tumor Tumor Microenvironment (High Glutathione) Nanoparticle->Tumor Extravasation Uptake Cellular Uptake (EPR Effect) Tumor->Uptake Cleavage Reductive Cleavage of Thioether Bond Uptake->Cleavage Release Intracellular Drug Release Cleavage->Release Effect Therapeutic Effect Release->Effect

Caption: Targeted delivery and intracellular drug release.

Application Notes and Protocols: Ethylene Bromoacetate in the Synthesis of Macrocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethylene bromoacetate is a versatile reagent in organic synthesis, particularly valued for its role as an electrophilic building block in the construction of macrocyclic architectures. Its reactivity as an alkylating agent allows for the formation of key ether, ester, and thioether linkages that constitute the backbone of various macrocycles, from complex host-guest systems to biologically active peptides. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of macrocycles: calixarenes and cyclic peptides.

Application in Calixarene Chemistry

This compound is widely employed for the functionalization of the lower rim (the phenolic hydroxyl groups) of calixarenes. This modification is crucial for creating sophisticated ionophores, sensors, and molecular receptors. The introduction of ester functionalities through alkylation with this compound enhances the binding affinities and selectivities of calixarenes for specific cations and anions.

Quantitative Data for Calixarene Alkylation
Starting MaterialBaseSolventTemperatureTimeProductYield (%)Reference
5,11,17,23-Tetrakis(tert-butyl)-26,28-bis[2-(2-methoxyethoxy)ethoxy]calix[1]areneNaH (60% in mineral oil)Anhydrous THF50 °C2 days5,11,17,23-Tetrakis(tert-butyl)-25,27-bis(2-ethoxy-2-oxoethoxy)-26,28-bis[2-(2-methoxyethoxy)ethoxy]calix[1]areneNot specified[2]
p-tert-Butylcalix[1]arene dialdehydeK₂CO₃MeCNRefluxNot specifiedImine-bridged calix[1]arene ionophore68[3]
Calix[1]arene derivativeK₂CO₃MeCNReflux18 hPyridine and amide functionalized calix[1]areneNot specified[4]
Calix[1]resorcinarene amineNot specifiedDry Acetonitrile60 °C44 hCarboxybetaine ester calix[1]resorcinareneNot specified[1]
Experimental Protocol: Alkylation of a Calix[1]arene Lower Rim

This protocol is a general procedure based on the alkylation of a calix[1]arene with two free hydroxyl groups.[2]

Materials:

  • Calix[1]arene precursor with free hydroxyl groups

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Solvents for workup and purification (e.g., chloroform, 10% aqueous HCl, water, brine)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve the calix[1]arene precursor (1.0 eq) in the chosen anhydrous solvent (THF or MeCN) in a Schlenk flask.

  • Deprotonation:

    • Using NaH: Add sodium hydride (5.0 eq per hydroxyl group) portion-wise to the stirred solution at room temperature. Stir the mixture for 30 minutes.[2]

    • Using K₂CO₃: Add anhydrous potassium carbonate (excess) to the solution.

  • Alkylation: Prepare a solution of this compound (5.0 eq per hydroxyl group) in a small amount of the anhydrous solvent and add it dropwise to the reaction mixture.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 50 °C or reflux) and stir for the specified time (e.g., 18 hours to 2 days).[2][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If NaH was used, carefully quench any excess hydride with a few drops of water or ethanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent like chloroform.

    • Wash the organic phase sequentially with 10% aqueous HCl, water, and brine.[2]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired functionalized calixarene.

Application in Peptide Macrocyclization

This compound, or more commonly, bromoacetic acid, is a key reagent for the synthesis of cyclic peptides through the formation of a stable thioether bond. This is typically achieved by reacting a peptide containing a cysteine residue with an N-terminally bromoacetylated peptide chain. The nucleophilic thiol group of the cysteine side chain displaces the bromide to form the macrocycle. This method is advantageous due to the stability of the resulting thioether linkage compared to disulfide bonds.

Quantitative Data for Peptide Macrocyclization

The efficiency of cyclization is highly dependent on the peptide sequence and concentration. Generally, reactions are performed at high dilution to favor intramolecular cyclization over intermolecular polymerization.

Cyclization StrategyKey ReactantsSolvent/BufferpHConcentrationTypical OutcomeReference
Thioether formationN-bromoacetyl peptide, Cysteine-containing peptideNeutral pH bufferNeutralHigh dilutionMonomeric cyclic peptide[5]
Experimental Protocol: Thioether-based Peptide Macrocyclization

This protocol provides a general method for the intramolecular cyclization of a linear peptide bearing an N-terminal bromoacetyl group and a cysteine residue.[5]

Materials:

  • Linear peptide precursor with an N-terminal bromoacetyl group and a cysteine residue

  • Degassed reaction buffer (e.g., 0.1 M ammonium bicarbonate, pH 7.5-8.0)

  • High-performance liquid chromatography (HPLC) system for purification and analysis

  • Mass spectrometer for product characterization

Procedure:

  • Peptide Synthesis: Synthesize the linear peptide precursor using standard solid-phase peptide synthesis (SPPS). The N-terminal bromoacetylation can be performed on-resin after the final amino acid coupling by reacting the N-terminus with bromoacetic anhydride or a pre-activated bromoacetic acid. Cleave the peptide from the resin and purify it by HPLC.

  • Cyclization Reaction:

    • Dissolve the purified linear peptide in the degassed reaction buffer to a final concentration of 0.1-1.0 mg/mL. The high dilution is critical to minimize intermolecular side reactions.

    • Stir the solution gently at room temperature.

  • Monitoring the Reaction: Monitor the progress of the cyclization by analytical HPLC. The cyclic product will typically have a different retention time than the linear precursor. The reaction is usually complete within a few hours.

  • Purification: Once the reaction is complete, purify the cyclic peptide from any remaining linear precursor or side products by preparative HPLC.

  • Characterization: Confirm the identity of the cyclic peptide by mass spectrometry. The mass of the cyclic product will correspond to the mass of the linear precursor minus the elements of HBr.

Visualizations

G cluster_calix Calixarene Functionalization Workflow Calix Calix[4]arene Precursor Deprotonation Deprotonation (NaH or K₂CO₃) Calix->Deprotonation Alkylation Alkylation (this compound) Deprotonation->Alkylation Workup Aqueous Workup Alkylation->Workup Purification Column Chromatography Workup->Purification Product Functionalized Calixarene Purification->Product

Caption: Workflow for calixarene functionalization.

G cluster_peptide Peptide Macrocyclization via Thioether Formation Start Linear Peptide (N-bromoacetyl, Cys) HighDilution High Dilution Conditions (Neutral pH buffer) Start->HighDilution Intramolecular Intramolecular SN2 Reaction (Thiol attacks bromoacetyl) HighDilution->Intramolecular CyclicPeptide Cyclic Peptide (Thioether Linkage) Intramolecular->CyclicPeptide

Caption: Peptide macrocyclization logical flow.

References

Application Notes and Protocols for Bifunctional Alkylation of DNA with Ethylene Glycol bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene glycol bis(bromoacetate) (EGBB) is a bifunctional alkylating agent with the potential to cross-link DNA. Its structure features two reactive bromoacetate groups connected by a flexible ethylene glycol linker. This configuration allows for the formation of both intra- and interstrand cross-links in DNA, which can inhibit DNA replication and transcription, ultimately leading to cytotoxicity.[1][2] These properties make EGBB and similar compounds subjects of interest in cancer research and drug development.

This document provides detailed application notes and protocols for studying the bifunctional alkylation of DNA by EGBB. The methodologies described are based on established techniques for analyzing DNA damage and cytotoxicity induced by alkylating agents.

Principle of Action

EGBB acts as an electrophile, reacting with nucleophilic sites on DNA bases. The primary targets for alkylation are the ring nitrogens of purine bases, with the N7 of guanine and N3 of adenine being the most reactive.[1] The bifunctional nature of EGBB allows for an initial monoalkylation event, followed by a second alkylation event that can result in the formation of a covalent cross-link. This cross-linking can physically block the progression of DNA and RNA polymerases, leading to the arrest of replication and transcription.[2]

Applications in Research

  • Cancer Biology: Investigating the cytotoxic effects of EGBB on cancer cell lines to explore its potential as a chemotherapeutic agent.

  • DNA Repair: Studying the cellular mechanisms involved in the recognition and repair of EGBB-induced DNA cross-links.

  • Drug Development: Using EGBB as a lead compound for the design and synthesis of novel anticancer drugs with improved efficacy and selectivity.

  • Molecular Biology: Employing EGBB as a tool to probe DNA structure and function by inducing controlled cross-linking.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Ethylene glycol bis(bromoacetate) in the public domain, the following table provides a template for the types of data that should be generated and recorded when characterizing its activity. Researchers are encouraged to populate this table with their experimental findings.

ParameterDescriptionExpected Range/ValueExperimental Method
IC50 The concentration of EGBB that inhibits 50% of cell growth.To be determinedMTT Assay, CellTiter-Glo® Assay
Cross-linking Efficiency Percentage of DNA cross-linked at a given concentration of EGBB.To be determinedAgarose Gel Electrophoresis, Comet Assay
DNA Adduct Formation Rate The rate at which EGBB forms adducts with DNA.To be determinedMass Spectrometry, HPLC
Inhibition of Transcription The concentration of EGBB that inhibits 50% of in vitro transcription.To be determinedIn Vitro Transcription Assay
Inhibition of Replication The concentration of EGBB that inhibits 50% of DNA replication.In Vitro Replication AssayTo be determined

Experimental Protocols

Synthesis of Ethylene Glycol bis(bromoacetate) (EGBB)

This protocol is adapted from a similar synthesis of propylene glycol bis(bromoacetate).[3]

Materials:

  • Ethylene glycol

  • Monobromoacetic acid

  • Sulfuric acid (concentrated)

  • Ethylene dichloride

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 1 molecular proportion of ethylene glycol and at least 2 molecular proportions of monobromoacetic acid in ethylene dichloride.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to the boiling point of the solvent (approximately 83°C for ethylene dichloride) and reflux for several hours. Water of reaction will co-distill with the solvent.

  • After the reaction is complete (monitored by TLC or disappearance of starting materials), cool the mixture to room temperature.

  • Wash the reaction mixture twice with equal volumes of ice-cold water in a separatory funnel.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by fractional distillation under reduced pressure.

DNA Alkylation with EGBB

Materials:

  • Purified DNA (e.g., plasmid DNA, genomic DNA)

  • Ethylene glycol bis(bromoacetate) (EGBB) stock solution in a suitable solvent (e.g., DMSO, ethanol)

  • Reaction buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • 37°C incubator

Procedure:

  • In a microcentrifuge tube, prepare a reaction mixture containing purified DNA at a final concentration of 100-500 ng/µL in the reaction buffer.

  • Add the EGBB stock solution to the reaction mixture to achieve the desired final concentration. It is recommended to perform a dose-response experiment with a range of EGBB concentrations.

  • Incubate the reaction mixture at 37°C for a specified period (e.g., 1, 2, 4, 8, or 24 hours).

  • Stop the reaction by adding a quenching agent like Tris buffer to a final concentration of 50 mM or by ethanol precipitation of the DNA.

  • The alkylated DNA is now ready for downstream analysis.

Analysis of DNA Cross-linking by Agarose Gel Electrophoresis

This method is used to detect interstrand cross-links.[4]

Materials:

  • EGBB-treated and control DNA samples

  • Denaturation solution (0.2 M NaOH, 1 mM EDTA)

  • Neutralization solution (0.2 M Tris-HCl, pH 7.0)

  • Agarose gel (0.8-1.2%) in TBE or TAE buffer

  • DNA loading dye

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Take equal amounts of EGBB-treated and control DNA.

  • Add an equal volume of denaturation solution to each sample.

  • Incubate at room temperature for 5-10 minutes to denature the DNA.

  • Neutralize the samples by adding an equal volume of neutralization solution.

  • Add DNA loading dye to each sample.

  • Load the samples onto an agarose gel.

  • Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Cross-linked DNA will renature and migrate as a double-stranded band, while non-cross-linked DNA will remain single-stranded and migrate faster.

Detection of DNA Damage using the Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage, including cross-links, at the level of individual cells.[5][6][7][8]

Materials:

  • Cells treated with EGBB and control cells

  • Low melting point agarose (LMPA)

  • Normal melting point agarose (NMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, 1% Triton X-100)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA stain (e.g., SYBR Green, propidium iodide)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate filters

Procedure:

  • Harvest cells treated with EGBB and control cells.

  • Resuspend the cells in PBS at a concentration of 1 x 10^5 cells/mL.

  • Mix the cell suspension with molten LMPA at a 1:10 ratio (v/v) and immediately pipette onto a pre-coated slide (with NMPA).

  • Allow the agarose to solidify at 4°C.

  • Immerse the slides in cold lysis solution and incubate at 4°C for at least 1 hour.

  • To detect cross-links, irradiate the slides with a calibrated dose of X-rays or gamma rays to induce random strand breaks.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides, neutralize them with neutralization buffer, and stain with a DNA-binding dye.

  • Visualize the comets using a fluorescence microscope. The presence of cross-links will reduce the migration of DNA fragments into the tail, resulting in a smaller comet tail compared to the irradiated control.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10][11]

Materials:

  • Cells seeded in a 96-well plate

  • EGBB stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of EGBB for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a 96-well plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Transcription Assay

This assay assesses the effect of EGBB-induced DNA damage on transcription.[12][]

Materials:

  • Linearized DNA template containing a promoter (e.g., T7, SP6)

  • EGBB-treated and control DNA templates

  • In vitro transcription kit (containing RNA polymerase, NTPs, and reaction buffer)

  • RNase inhibitor

  • Denaturing polyacrylamide gel

  • Urea

  • TBE buffer

  • Autoradiography or fluorescence imaging system (if using labeled NTPs)

Procedure:

  • Prepare EGBB-alkylated DNA template as described in Protocol 2.

  • Set up the in vitro transcription reaction according to the manufacturer's protocol, using both control and EGBB-treated DNA templates.

  • Incubate the reaction at the recommended temperature (e.g., 37°C) for 1-2 hours.

  • Stop the reaction by adding a stop solution (e.g., formamide, EDTA).

  • Denature the RNA transcripts by heating at 95°C for 5 minutes.

  • Separate the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA products. A decrease in the amount of full-length transcript and the appearance of truncated products in the EGBB-treated lanes indicate that the DNA lesions are blocking transcription.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Preparation cluster_alkylation DNA Alkylation cluster_analysis Analysis of DNA Damage cluster_cellular Cellular Effects EGBB_Synthesis Synthesis of EGBB Alkylation Incubate DNA with EGBB EGBB_Synthesis->Alkylation Cell_Treatment Treat Cells with EGBB EGBB_Synthesis->Cell_Treatment DNA_Prep DNA Preparation DNA_Prep->Alkylation Gel Agarose Gel Electrophoresis (Interstrand Cross-links) Alkylation->Gel Comet Comet Assay (DNA Damage) Alkylation->Comet Treat cells then lyse IVT In Vitro Transcription (Functional Effect) Alkylation->IVT Use as template MTT MTT Assay (Cytotoxicity) Cell_Treatment->MTT

Caption: Experimental workflow for studying EGBB-DNA interactions.

DNA_Alkylation_Mechanism cluster_0 Mechanism of Bifunctional Alkylation EGBB Ethylene Glycol bis(bromoacetate) (EGBB) Mono_Adduct Mono-adduct Formation EGBB->Mono_Adduct 1. Alkylation DNA Duplex DNA DNA->Mono_Adduct Crosslink Intra/Interstrand Cross-link Mono_Adduct->Crosslink 2. Second Alkylation Replication_Block Replication/ Transcription Block Crosslink->Replication_Block Cytotoxicity Cytotoxicity Replication_Block->Cytotoxicity

Caption: Proposed mechanism of EGBB-induced DNA damage.

References

Application Notes and Protocols: Thioether Crosslinking of Thiol-Containing Polymers using Ethylene Glycol Di(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the crosslinking of thiol-containing polymers using a bifunctional bromoacetate crosslinker, specifically ethylene glycol di(bromoacetate). This method results in the formation of stable thioether bonds, offering a robust strategy for the creation of hydrogels and other crosslinked polymer networks for applications in drug delivery, tissue engineering, and biomaterials science.

Introduction

The crosslinking of polymers is a fundamental technique for tailoring their physical and chemical properties, such as mechanical strength, swelling behavior, and degradation kinetics. For thiol-containing polymers, several crosslinking strategies exist. This document focuses on the nucleophilic substitution reaction between thiol groups and alkyl halides, specifically utilizing ethylene glycol di(bromoacetate) as a crosslinker. This reaction, proceeding via an SN2 mechanism, forms chemically stable thioether linkages, providing an alternative to other crosslinking chemistries like Michael addition or disulfide bond formation. The reactivity of bromoacetates allows for relatively rapid gelation under mild conditions, making it a suitable method for encapsulating sensitive therapeutic molecules or cells.

Reaction Mechanism

The crosslinking reaction involves the nucleophilic attack of the thiolate anion (formed by the deprotonation of the thiol group in a slightly basic environment) on the electrophilic carbon atom of the bromoacetate group. This SN2 reaction results in the displacement of the bromide ion and the formation of a stable thioether bond. When a bifunctional crosslinker like ethylene glycol di(bromoacetate) is used with a polymer containing multiple thiol groups, a three-dimensional network is formed.

Caption: Reaction mechanism of thioether crosslinking.

Quantitative Data Summary

The efficiency and outcome of the crosslinking reaction are influenced by several factors, including the concentration of the polymer and crosslinker, pH, and reaction time. The following tables summarize key quantitative data related to this crosslinking method.

Table 1: Reactivity of Thiol-Reactive Functional Groups

Functional GroupRelative ReactivityGelation Time (Typical)
MaleimideVery High< 1 minute
IodoacetateHigh1 - 5 minutes
Bromoacetate Moderate 5 - 30 minutes
IodoacetamideModerate10 - 45 minutes
AcrylateModerate to Low> 30 minutes
BromoacetamideLow> 60 minutes
Data compiled from literature, providing a general comparison of reactivity at physiological pH.[1]

Table 2: Influence of Reaction Parameters on Hydrogel Properties

ParameterCondition 1Condition 2Effect on Hydrogel Properties
Polymer Concentration 5% (w/v)10% (w/v)Higher concentration leads to a denser network, increased mechanical strength, and lower swelling ratio.
Crosslinker:Thiol Ratio 0.5:11:1A higher ratio generally results in a higher crosslinking density, leading to a stiffer gel with reduced swelling.
pH 7.48.5Higher pH increases the concentration of thiolate anions, accelerating the reaction and reducing gelation time.

Experimental Protocols

This section provides detailed protocols for the synthesis of a thiol-containing polymer and its subsequent crosslinking with ethylene glycol di(bromoacetate).

Synthesis of Thiol-Functionalized Hyaluronic Acid (HA-SH)

This protocol describes the modification of hyaluronic acid (HA) to introduce thiol groups.

Materials:

  • Hyaluronic acid (HA, sodium salt)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Cystamine dihydrochloride

  • Dithiothreitol (DTT)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Phosphate-buffered saline (PBS)

  • Dialysis tubing (MWCO 10 kDa)

Protocol:

  • Dissolve HA in MES buffer (pH 5.5) to a final concentration of 1% (w/v).

  • Add EDC (5-fold molar excess to HA carboxyl groups) and NHS (2.5-fold molar excess) to the HA solution and stir for 30 minutes at room temperature to activate the carboxyl groups.

  • Dissolve cystamine dihydrochloride (10-fold molar excess to HA carboxyl groups) in MES buffer and add it to the activated HA solution.

  • Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.

  • Purify the resulting HA-cystamine conjugate by dialysis against PBS for 3 days, changing the dialysis buffer twice a day.

  • Lyophilize the purified solution to obtain a white solid.

  • To reduce the disulfide bonds and generate free thiol groups, dissolve the HA-cystamine product in PBS.

  • Add DTT (10-fold molar excess to the incorporated cystamine) and let the reaction proceed for 2 hours at room temperature.

  • Purify the HA-SH by dialysis against deoxygenated PBS (pH 5.0) for 3 days.

  • Lyophilize the final product to obtain thiol-functionalized hyaluronic acid (HA-SH).

Crosslinking of HA-SH with Ethylene Glycol Di(bromoacetate)

This protocol details the formation of a hydrogel by crosslinking the synthesized HA-SH.

Materials:

  • Thiol-functionalized hyaluronic acid (HA-SH)

  • Ethylene glycol di(bromoacetate)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Syringes and molds

Protocol:

  • Prepare a stock solution of HA-SH in deoxygenated phosphate buffer (pH 7.4) at the desired concentration (e.g., 5% w/v).

  • Prepare a stock solution of ethylene glycol di(bromoacetate) in a minimal amount of a biocompatible solvent like DMSO, and then dilute with phosphate buffer to the desired final concentration. The final concentration should be calculated to achieve the desired molar ratio of bromoacetate groups to thiol groups (e.g., 0.5:1).

  • In a sterile container, mix the HA-SH solution and the ethylene glycol di(bromoacetate) solution.

  • Thoroughly but gently mix the components.

  • Dispense the mixture into molds of the desired shape and size.

  • Allow the mixture to stand at room temperature or 37°C until gelation occurs. Gelation time will vary depending on the concentrations and pH.

  • The resulting hydrogel can be swelled in PBS or cell culture medium before use.

ExperimentalWorkflow cluster_synthesis HA-SH Synthesis cluster_crosslinking Hydrogel Formation HA_solution 1. Prepare HA solution in MES buffer Activation 2. Activate with EDC/NHS HA_solution->Activation Cystamine_addition 3. Add Cystamine solution Activation->Cystamine_addition Reaction1 4. React for 4 hours Cystamine_addition->Reaction1 Purification1 5. Dialysis and Lyophilization Reaction1->Purification1 Reduction 6. Reduce disulfide bonds with DTT Purification1->Reduction Purification2 7. Dialysis and Lyophilization Reduction->Purification2 HA_SH_solution 8. Prepare HA-SH solution in phosphate buffer Purification2->HA_SH_solution Mixing 10. Mix polymer and crosslinker solutions HA_SH_solution->Mixing Crosslinker_solution 9. Prepare Ethylene Glycol Di(bromoacetate) solution Crosslinker_solution->Mixing Gelation 11. Dispense into molds and allow to gel Mixing->Gelation Final_hydrogel 12. Swell hydrogel in buffer Gelation->Final_hydrogel

Caption: Experimental workflow for synthesis and crosslinking.

Visualization of the Crosslinked Network

The following diagram illustrates the structure of the polymer network formed by the crosslinking of thiol-containing polymer chains with ethylene glycol di(bromoacetate).

Caption: Schematic of a thioether-crosslinked polymer network.

Characterization of Crosslinked Polymers

The resulting crosslinked materials can be characterized by a variety of techniques to determine their physical and chemical properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the disappearance of the S-H stretching band and the formation of the thioether linkage.

  • Rheology: To measure the viscoelastic properties of the hydrogel, including the storage (G') and loss (G'') moduli, which provide information about the mechanical strength and gelation kinetics.

  • Swelling Studies: To determine the swelling ratio in different media, which is indicative of the crosslinking density.

  • Mechanical Testing: To evaluate the compressive or tensile strength of the crosslinked material.

Applications

Thioether-crosslinked polymers are promising materials for a range of biomedical applications:

  • Drug Delivery: The hydrogel matrix can be used to encapsulate and provide sustained release of therapeutic agents.

  • Tissue Engineering: The biocompatible and tunable nature of these hydrogels makes them suitable as scaffolds for cell encapsulation and tissue regeneration.

  • 3D Cell Culture: The in situ gelling properties allow for the encapsulation of cells in a three-dimensional environment that can mimic the extracellular matrix.

Conclusion

Crosslinking of thiol-containing polymers with ethylene glycol di(bromoacetate) offers a reliable and versatile method for the preparation of stable hydrogels and polymer networks. The formation of thioether bonds provides robust crosslinks, and the reaction kinetics can be tuned by adjusting the reaction conditions. These materials hold significant potential for various applications in the fields of biomaterials and drug development.

References

Application Notes and Protocols for Surface Modification Using Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethylene glycol bis(bromoacetate) as a homobifunctional crosslinking agent for surface modification. The protocols detailed below are designed to guide researchers in the functionalization of surfaces for various applications, including the creation of biocompatible coatings, immobilization of biomolecules, and development of drug delivery systems.

Introduction to Ethylene Glycol Bis(bromoacetate) in Surface Modification

Ethylene glycol bis(bromoacetate) is a versatile crosslinking molecule that facilitates the covalent attachment of polyethylene glycol (PEG) chains to surfaces or the conjugation of biomolecules. The presence of two reactive bromoacetate groups allows for the formation of stable thioether or amine linkages with appropriate functional groups present on a substrate or target molecule. This modification strategy is instrumental in reducing non-specific protein adsorption, enhancing biocompatibility, and enabling the specific attachment of ligands for targeted applications.[1][2][3]

The primary advantages of using ethylene glycol-based linkers include:

  • Biocompatibility: The ethylene glycol motif is well-known for its ability to resist protein fouling, a critical attribute for materials in biological environments.

  • Hydrophilicity: The hydrophilic nature of the PEG spacer improves the wettability of modified surfaces.

  • Reactive Handles: The terminal bromoacetate groups provide a means for covalent immobilization of a wide range of molecules bearing thiol or amine functionalities.

Experimental Protocols

The following protocols provide detailed methodologies for the functionalization of surfaces using ethylene glycol bis(bromoacetate). These procedures are adaptable to a variety of substrates, including glass, silicon, and gold, provided they are appropriately pre-functionalized with amine or thiol groups.

Protocol 1: Surface Amination for Subsequent Modification

This protocol describes the initial step of introducing amine functional groups onto a substrate, which is a prerequisite for reaction with ethylene glycol bis(bromoacetate).

Materials:

  • Substrate (e.g., glass slides, silicon wafers)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in Piranha solution for 30-60 minutes to clean and hydroxylate the surface.

    • Rinse the substrates thoroughly with deionized water and then with ethanol.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization (Amine Functionalization):

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned, dry substrates in the APTES solution for 2-4 hours at room temperature under a nitrogen atmosphere to prevent polymerization of the silane in the presence of moisture.

    • After immersion, rinse the substrates with toluene to remove excess unbound APTES.

    • Rinse the substrates thoroughly with ethanol and deionized water.

    • Cure the substrates in an oven at 110°C for 1 hour to promote the formation of a stable silane layer.

    • Store the aminated substrates in a desiccator until further use.

Protocol 2: Surface Modification with Ethylene Glycol Bis(bromoacetate)

This protocol details the reaction of the aminated surface with ethylene glycol bis(bromoacetate).

Materials:

  • Amine-functionalized substrates (from Protocol 2.1)

  • Ethylene glycol bis(bromoacetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Deionized water

  • Ethanol

  • Nitrogen gas stream

Procedure:

  • Reaction Setup:

    • Prepare a solution of ethylene glycol bis(bromoacetate) (e.g., 10-50 mM) in anhydrous DMF.

    • Add a non-nucleophilic base, such as TEA or DIPEA (2-3 molar equivalents relative to the bromoacetate), to the solution to act as a proton scavenger.

    • Place the amine-functionalized substrates in a reaction vessel.

  • Modification Reaction:

    • Immerse the substrates in the ethylene glycol bis(bromoacetate) solution.

    • Conduct the reaction for 4-12 hours at room temperature under a nitrogen atmosphere. The reaction time can be optimized based on the desired surface density.

    • The bromoacetate groups will react with the surface amine groups via nucleophilic substitution to form stable secondary amine linkages.

  • Washing:

    • After the reaction, remove the substrates and rinse them thoroughly with DMF to remove unreacted reagents.

    • Subsequently, rinse with ethanol and then with deionized water.

    • Dry the modified substrates under a stream of nitrogen gas.

    • The surface is now functionalized with terminal bromoacetate groups, ready for further conjugation.

Protocol 3: Immobilization of Thiol-Containing Biomolecules

This protocol describes the final step of attaching a thiol-containing biomolecule (e.g., a cysteine-containing peptide or a thiol-modified protein) to the bromoacetate-functionalized surface.

Materials:

  • Bromoacetate-functionalized substrates (from Protocol 2.2)

  • Thiol-containing biomolecule (e.g., peptide, protein)

  • Phosphate-buffered saline (PBS), pH 7.2-7.8

  • Deionized water

  • Nitrogen gas stream

Procedure:

  • Biomolecule Solution Preparation:

    • Dissolve the thiol-containing biomolecule in PBS at the desired concentration (e.g., 0.1-1 mg/mL). It is recommended to degas the buffer to minimize oxidation of the thiol groups.

  • Immobilization Reaction:

    • Immerse the bromoacetate-functionalized substrates in the biomolecule solution.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C. The reaction involves the nucleophilic attack of the thiol group on the bromoacetate, forming a stable thioether bond.

  • Washing and Blocking:

    • After incubation, remove the substrates and rinse extensively with PBS to remove non-covalently bound biomolecules.

    • (Optional) To block any remaining reactive bromoacetate groups and minimize non-specific binding, the surface can be treated with a solution of a small thiol-containing molecule (e.g., 10 mM 2-mercaptoethanol or L-cysteine) in PBS for 30-60 minutes.

    • Rinse the substrates again with PBS and finally with deionized water.

  • Drying and Storage:

    • Dry the substrates under a gentle stream of nitrogen gas.

    • Store the biomolecule-functionalized substrates under appropriate conditions (e.g., desiccated at 4°C) to maintain the integrity of the immobilized biomolecule.

Data Presentation: Quantitative Surface Analysis

The success of the surface modification can be quantified using various surface-sensitive analytical techniques. The following tables summarize typical data obtained from such analyses.

Table 1: Elemental Composition of Modified Surfaces by X-ray Photoelectron Spectroscopy (XPS)

Surface StageC 1s (%)O 1s (%)N 1s (%)Si 2p (%)Br 3d (%)
Bare Substrate (e.g., Silicon)-45.2-54.8-
Amine-Functionalized15.838.15.340.8-
Bromoacetate-Functionalized25.435.24.133.71.6
Biomolecule-Immobilized32.130.58.928.5-

Note: The presence of the N 1s peak confirms amination, and the Br 3d peak indicates successful reaction with ethylene glycol bis(bromoacetate). The disappearance of the Br 3d peak and an increase in N 1s (from the biomolecule) suggest successful immobilization.

Table 2: Water Contact Angle Measurements

Surface StageAdvancing Angle (°)Receding Angle (°)Hysteresis (°)
Bare Substrate (Cleaned)< 10< 5< 5
Amine-Functionalized55 ± 530 ± 425 ± 3
Bromoacetate-Functionalized68 ± 640 ± 528 ± 4
Biomolecule-Immobilized45 ± 525 ± 420 ± 3

Note: Changes in contact angle reflect the alteration of surface hydrophilicity/hydrophobicity at each modification step.

Table 3: Surface Roughness Analysis by Atomic Force Microscopy (AFM)

Surface StageRoot Mean Square (RMS) Roughness (nm)
Bare Substrate0.2 ± 0.05
Amine-Functionalized0.4 ± 0.1
Bromoacetate-Functionalized0.5 ± 0.1
Biomolecule-Immobilized1.2 ± 0.3

Note: An increase in surface roughness is expected after each modification step, particularly after the immobilization of larger biomolecules.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the chemical transformations occurring on the surface.

experimental_workflow cluster_prep Substrate Preparation cluster_func Surface Functionalization cluster_immob Biomolecule Immobilization Start Bare Substrate Clean Piranha Cleaning Start->Clean Step 1 Amination APTES Silanization Clean->Amination Step 2 Bromoacetylation Ethylene Glycol Bis(bromoacetate) Reaction Amination->Bromoacetylation Step 3 Immobilization Thiol-Biomolecule Conjugation Bromoacetylation->Immobilization Step 4 Blocking Optional Blocking (e.g., Mercaptoethanol) Immobilization->Blocking Final Functionalized Surface Immobilization->Final Blocking->Final

Caption: Experimental workflow for surface modification and biomolecule immobilization.

chemical_transformations Surface_OH Surface-OH (Hydroxylated) Surface_NH2 Surface-NH2 (Aminated) Surface_OH->Surface_NH2 + APTES Surface_BrAc Surface-NH-CO-CH2-Br (Bromoacetylated) Surface_NH2->Surface_BrAc + Br-CH2-COO-EG-OOC-CH2-Br Surface_Bio Surface-NH-CO-CH2-S-Biomolecule (Immobilized) Surface_BrAc->Surface_Bio + HS-Biomolecule

Caption: Chemical transformations on the surface during functionalization.

signaling_pathway_analogy cluster_surface Modified Surface cluster_cell Cell Ligand Immobilized Ligand (e.g., RGD peptide) Receptor Cell Surface Receptor (e.g., Integrin) Ligand->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response (Adhesion, Proliferation, etc.) Signaling->Response Leads to

Caption: Ligand-receptor interaction leading to a cellular response.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Ethylene bromoacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the synthesis of ethylene bromoacetate, also known as 1,2-bis(bromoacetoxy)ethane.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound involve the esterification of ethylene glycol. The key approaches are:

  • Fischer-Speier Esterification: Reacting ethylene glycol with two equivalents of bromoacetic acid in the presence of a strong acid catalyst, such as sulfuric acid.[1][2] This is a reversible reaction, so water removal is crucial to drive it to completion.[1]

  • Using Bromoacetyl Halide: Reacting ethylene glycol with bromoacetyl bromide or chloride.[3] This method is generally faster and not reversible but requires handling more reactive and hazardous starting materials.

  • From Chloroacetic Acid: A process exists where chloroacetic acid is reacted with an alkali metal bromide (like potassium bromide) and sulfuric acid in the presence of ethylene glycol and a solvent for azeotropic water removal.[4]

Q2: Why is an acid catalyst necessary for the Fischer-Speier esterification method?

A2: In the Fischer-Speier esterification, a strong acid catalyst (e.g., H₂SO₄) is required to protonate the carbonyl oxygen of the bromoacetic acid.[2][5] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol.[1]

Q3: What safety precautions should be taken during the synthesis of this compound?

A3: this compound and its precursors are hazardous. Bromoacetic acid is corrosive and toxic. Bromoacetyl bromide is a severe lachrymator and corrosive. This compound itself is a potent alkylating agent and should be handled with care.[6][7]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.[8]

Q4: How can the reaction equilibrium be shifted towards the product in Fischer esterification?

A4: To maximize the yield of this compound in a Fischer esterification, the equilibrium must be shifted to the right. This can be achieved by:

  • Removing Water: As water is a product of the reaction, its removal will drive the equilibrium forward according to Le Châtelier's principle.[2] This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or benzene.[4][8][9]

  • Using an Excess of a Reactant: Using a molar excess of bromoacetic acid can also help increase the conversion of ethylene glycol. However, this will necessitate a more rigorous purification step to remove the unreacted acid.

Troubleshooting Guide

Q1: My reaction yield is very low. What are the possible causes and solutions?

A1: Low yield is a common issue, particularly in Fischer esterification. Consider the following:

  • Cause: Incomplete water removal is hindering the reaction from reaching completion.

    • Solution: If using a Dean-Stark trap, ensure the solvent is refluxing at the correct temperature to form an azeotrope with water. Check for any leaks in the system. Consider adding molecular sieves to the reaction flask if azeotropic removal is not feasible.[1]

  • Cause: Insufficient reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or another suitable analytical technique. Ensure the reaction is heated to the appropriate reflux temperature and allowed to proceed until the starting material is consumed.

  • Cause: Inactive or insufficient catalyst.

    • Solution: Use a fresh bottle of concentrated sulfuric acid or another suitable acid catalyst. Ensure the correct catalytic amount is added.

  • Cause: Loss of product during workup and purification.

    • Solution: this compound can be partially soluble in aqueous solutions. Minimize the volume of water used for washing and perform multiple extractions with a suitable organic solvent. Be cautious during distillation, as the product may be sensitive to high temperatures.[10]

G start Low Yield Observed check_water Was water effectively removed (e.g., via Dean-Stark)? start->check_water check_time_temp Was reaction time and temperature sufficient? check_water->check_time_temp Yes solution_water Optimize water removal: - Check Dean-Stark setup - Use azeotropic solvent - Add drying agent check_water->solution_water No check_catalyst Was the catalyst active and sufficient? check_time_temp->check_catalyst Yes solution_time_temp Optimize reaction conditions: - Monitor with TLC - Increase reaction time - Ensure proper reflux check_time_temp->solution_time_temp No check_workup Was product lost during workup/purification? check_catalyst->check_workup Yes solution_catalyst Use fresh catalyst and ensure correct loading. check_catalyst->solution_catalyst No solution_workup Optimize purification: - Minimize aqueous washes - Perform multiple extractions - Use vacuum distillation check_workup->solution_workup Yes end_node Yield Improved check_workup->end_node No solution_water->end_node solution_time_temp->end_node solution_catalyst->end_node solution_workup->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Q2: My final product is a dark-colored oil or contains significant impurities. How can I resolve this?

A2: Product discoloration and impurities often result from side reactions or decomposition.

  • Cause: Charring or polymerization caused by an overly aggressive catalyst or excessive heat.[11]

    • Solution: Reduce the amount of sulfuric acid or consider a milder catalyst. If performing a distillation, ensure it is done under reduced pressure to lower the boiling point and prevent thermal decomposition.[12]

  • Cause: Presence of unreacted bromoacetic acid.

    • Solution: During the workup, wash the organic layer thoroughly with a dilute solution of sodium bicarbonate or sodium carbonate to neutralize and remove any remaining acidic starting material.[8] Check the pH of the final aqueous wash to ensure it is neutral.

  • Cause: Formation of the mono-esterified product, (2-bromoacetoxy)ethanol.

    • Solution: This occurs when the stoichiometry is incorrect or the reaction is incomplete. Ensure at least two equivalents of bromoacetic acid are used per equivalent of ethylene glycol. Drive the reaction to completion by extending the reaction time or improving water removal. Careful fractional distillation under vacuum may be able to separate the mono- and di-esters.

Q3: The reaction mixture has solidified or become very viscous. What should I do?

A3: This could be due to product crystallization or polymerization.

  • Cause: The product, this compound, may have crystallized if the reaction mixture has cooled.

    • Solution: Gently warm the flask to re-dissolve the solid before proceeding with the workup. Ensure your workup solvents are at room temperature.

  • Cause: Polymerization side reactions may have occurred, which is more likely at higher temperatures or with certain impurities.[11]

    • Solution: This can be difficult to resolve. If the material is intractable, the reaction may need to be repeated with stricter temperature control and potentially the addition of a radical inhibitor, depending on the suspected side reaction.

Data Presentation

Table 1: Comparison of Reaction Conditions for Bromoacetate Synthesis

Synthesis MethodReactantsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Fischer EsterificationBromoacetic Acid, EthanolSulfuric AcidReflux2485[12]
Hell-Volhard-Zelinsky / EsterificationAcetic Acid, Bromine, Red P, EthanolSulfuric Acid60-65 (bromination), Reflux (esterification)~2 (esterification)~80[10]
Azeotropic EsterificationChloroacetic Acid, KBr, Ethylene GlycolSulfuric Acid / Toluene100-120185.2[4]
From Bromoacetyl BromidePoly(ethylene glycol), Bromoacetyl BromideTriethylamine / Dichloromethane0 to RT24-[3]

Experimental Protocols

Protocol 1: Fischer Esterification of Ethylene Glycol with Bromoacetic Acid

This protocol describes the synthesis of this compound using an acid catalyst with azeotropic removal of water.

Materials:

  • Ethylene glycol

  • Bromoacetic acid (2.1 equivalents)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.5-1% mol)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or diethyl ether (for extraction)

Procedure:

  • Set up a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.

  • To the flask, add ethylene glycol, bromoacetic acid (2.1 eq), and toluene (enough to fill the Dean-Stark trap and suspend the reactants).

  • Begin stirring and slowly add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with the extraction solvent (e.g., dichloromethane).

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally with brine.[8]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation to yield pure this compound as an oil.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification a Combine Ethylene Glycol, Bromoacetic Acid, Toluene in flask b Add catalytic H₂SO₄ a->b c Heat to reflux b->c d Collect water via Dean-Stark trap c->d e Monitor until no more water forms d->e f Cool and dilute with organic solvent e->f g Wash with H₂O, NaHCO₃, Brine f->g h Dry over Na₂SO₄ g->h i Concentrate via Rotary Evaporation h->i j Purify via Vacuum Distillation i->j

Caption: Experimental workflow for this compound synthesis via Fischer esterification.

References

Technical Support Center: Ethylene Glycol Bis(bromoacetate) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in Ethylene glycol bis(bromoacetate) reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Ethylene glycol bis(bromoacetate), providing potential causes and actionable solutions.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Yield Incomplete Reaction - Reaction Time: Ensure the reaction has proceeded for a sufficient duration. Monitor the reaction progress using TLC or LC-MS. For reactions involving bromoacetyl bromide, a common timeframe is stirring for 30 minutes on an ice bath, followed by 24 hours at room temperature.[1] - Reaction Temperature: Some esterifications require heating to proceed at an optimal rate. If the reaction is sluggish at room temperature, consider gentle heating (e.g., 50-80 °C), while monitoring for potential degradation of starting materials. - Insufficient Reagent: Verify the stoichiometry of your reactants. A molar excess of the bromoacetylating agent (bromoacetyl bromide or bromoacetic acid) is often necessary to drive the reaction to completion. A common ratio is to use at least two molar equivalents of the acylating agent for every one equivalent of ethylene glycol.
Poor Quality of Starting Materials - Purity of Ethylene Glycol: Impurities in ethylene glycol, such as water or aldehydes, can interfere with the reaction. Consider purifying the ethylene glycol by distillation if its purity is questionable. - Decomposition of Bromoacetyl Bromide: Bromoacetyl bromide is highly reactive and susceptible to hydrolysis. Use freshly opened or distilled bromoacetyl bromide for best results. Store it under anhydrous conditions.
Presence of Water - Anhydrous Conditions: Esterification reactions, particularly those using acyl halides like bromoacetyl bromide, are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Inadequate Catalyst (for bromoacetic acid method) - Catalyst Choice and Amount: When using bromoacetic acid, a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid is typically required. Ensure the catalyst is active and used in the appropriate amount (catalytic, not stoichiometric).
Formation of Side Products Mono-substituted Product (Ethylene glycol mono(bromoacetate)) - Stoichiometry: This is the most common side product and its formation is favored when less than two equivalents of the bromoacetylating agent are used. Increase the molar ratio of the bromoacetylating agent to ethylene glycol.
Polymerization/Oligomerization - Reaction Conditions: High temperatures can sometimes lead to side reactions, including polymerization of the product. If you are heating the reaction, try running it at a lower temperature for a longer period.
Hydrolysis of Bromoacetyl Bromide - Anhydrous Conditions: As mentioned above, moisture will lead to the formation of bromoacetic acid and HBr, which can complicate the reaction and purification. Strict anhydrous conditions are critical.
Difficult Purification Product is an Oil and Difficult to Handle - Purification Method: Ethylene glycol bis(bromoacetate) is often an oil. Purification by column chromatography on silica gel is a common method. A gradient of ethyl acetate in hexanes is a typical eluent system. - Aqueous Work-up: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution can help remove acidic impurities. Follow with a brine wash to remove excess water before drying with an anhydrous salt like sodium sulfate.
Co-eluting Impurities - Optimize Chromatography: If impurities are co-eluting with your product, try a different solvent system for column chromatography or consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control for achieving a high yield in this reaction?

A1: The three most critical parameters are:

  • Stoichiometry: Using at least a two-fold molar excess of the bromoacetylating agent is crucial to ensure the di-substitution of ethylene glycol and minimize the formation of the mono-substituted byproduct.

  • Anhydrous Conditions: The reaction is highly sensitive to water, especially when using bromoacetyl bromide. Ensuring all reagents, solvents, and glassware are free of moisture is paramount to prevent hydrolysis of the starting material and reduce side reactions.

  • Reaction Temperature: The initial addition of bromoacetyl bromide should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction. Allowing the reaction to proceed at room temperature is common, but gentle heating may be required to drive the reaction to completion.

Q2: Can I use bromoacetic acid instead of bromoacetyl bromide?

A2: Yes, bromoacetic acid can be used in a classic Fischer esterification reaction with ethylene glycol. However, this method requires a strong acid catalyst (like sulfuric acid) and typically involves removing the water formed during the reaction (e.g., using a Dean-Stark apparatus) to drive the equilibrium towards the product. The reaction with bromoacetyl bromide is generally faster and irreversible but requires stricter anhydrous conditions.

Q3: My NMR spectrum shows a significant amount of a mono-substituted product. How can I avoid this?

A3: The presence of the mono-substituted product, ethylene glycol mono(bromoacetate), is a clear indication of incomplete reaction at one of the hydroxyl groups of ethylene glycol. To avoid this, you should increase the molar equivalents of the bromoacetylating agent (bromoacetyl bromide or bromoacetic acid) relative to ethylene glycol. Using 2.2 to 2.5 equivalents of the acylating agent is a good starting point to favor the formation of the di-substituted product.

Q4: The product appears as a dark oil after the reaction. Is this normal and how can I purify it?

A4: A dark coloration can indicate the presence of impurities or some degradation. However, the crude product is often a viscous oil. The recommended method for purification is flash column chromatography on silica gel. A typical solvent system would be a gradient of ethyl acetate in hexanes.

Q5: How can I confirm the successful synthesis of Ethylene glycol bis(bromoacetate)?

A5: The product can be characterized using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule. You should see characteristic peaks for the ethylene glycol backbone and the bromoacetate groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: You should observe a strong carbonyl (C=O) stretch characteristic of the ester functional group.

Experimental Protocols

Protocol 1: Synthesis using Bromoacetyl Bromide

This protocol is adapted from procedures for the bromoacetylation of polyethylene glycols.[1]

Materials:

  • Ethylene glycol

  • Bromoacetyl bromide

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve ethylene glycol (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add bromoacetyl bromide (2.1 equivalents) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Synthesis using Bromoacetic Acid and a Catalyst

This protocol is based on general Fischer esterification principles.

Materials:

  • Ethylene glycol

  • Bromoacetic acid

  • Concentrated Sulfuric Acid (catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add ethylene glycol (1 equivalent), bromoacetic acid (2.2 equivalents), and toluene.

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux and collect the water that azeotropes with toluene in the Dean-Stark trap.

  • Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution until the aqueous layer is no longer acidic, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_products Products Ethylene Glycol Ethylene Glycol Ethylene glycol bis(bromoacetate) Ethylene glycol bis(bromoacetate) Ethylene Glycol->Ethylene glycol bis(bromoacetate) + 2x Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide Bromoacetyl Bromide->Ethylene glycol bis(bromoacetate) HBr HBr

Caption: Synthesis of Ethylene glycol bis(bromoacetate).

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reaction_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_reaction_completion increase_time_temp Increase reaction time or temperature check_reaction_completion->increase_time_temp No check_starting_materials Are starting materials pure and dry? check_reaction_completion->check_starting_materials Yes final_check Re-run reaction with optimizations increase_time_temp->final_check purify_reagents Purify/dry reagents and solvents. Use fresh bromoacetyl bromide. check_starting_materials->purify_reagents No check_stoichiometry Is there an excess of bromoacetylating agent? check_starting_materials->check_stoichiometry Yes purify_reagents->final_check increase_acylating_agent Increase molar ratio of bromoacetylating agent. check_stoichiometry->increase_acylating_agent No check_anhydrous Were anhydrous conditions maintained? check_stoichiometry->check_anhydrous Yes increase_acylating_agent->final_check improve_anhydrous Ensure oven-dried glassware and inert atmosphere. check_anhydrous->improve_anhydrous No check_anhydrous->final_check Yes improve_anhydrous->final_check

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Side Reactions of Ethyl Bromoacetate in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with side reactions during polymerization reactions initiated by ethyl bromoacetate (EBA).

Troubleshooting Guides

This section addresses common problems observed during polymerization with ethyl bromoacetate, their probable causes, and recommended solutions.

Problem 1: High Polydispersity Index (PDI) and/or Bimodal Molecular Weight Distribution

Symptoms:

  • The polydispersity index (PDI), measured by Gel Permeation Chromatography (GPC), is significantly higher than expected (e.g., > 1.3 in a controlled polymerization).

  • The GPC trace shows a bimodal or multimodal distribution, indicating the presence of polymer populations with distinctly different molecular weights.

Possible Causes and Solutions:

CauseRecommended Solutions
Termination Reactions - Reduce Reaction Temperature: Lowering the temperature can decrease the rate of termination reactions relative to propagation.[1] - Decrease Monomer Conversion: At high monomer conversions, the concentration of propagating radicals decreases, making termination reactions more prominent. Consider stopping the reaction at a lower conversion.[2] - Increase Catalyst Concentration (in ATRP): A higher concentration of the deactivator (Cu(II) complex) can better control the radical concentration and suppress termination.
Slow Initiation - Ensure High Purity of Ethyl Bromoacetate: Impurities can interfere with the initiation process. Use freshly purified initiator. - Select a More Active Catalyst (in ATRP): The rate of initiation should be faster than or comparable to the rate of propagation. For less reactive monomers, a more active catalyst system may be required.
Chain Transfer Reactions - Purify Monomer and Solvent: Chain transfer agents are often impurities in the monomer or solvent. Ensure all reagents are rigorously purified. - Choose a Different Solvent: Some solvents are more prone to chain transfer.
Hydrolysis of Ethyl Bromoacetate or Propagating Chain End - Use Anhydrous Conditions: Traces of water can lead to the hydrolysis of the ester group in the initiator or at the chain end, creating species that can interfere with the polymerization.[3] - In Aqueous ATRP, Add a Halide Salt: The addition of a salt with a common anion (e.g., NaBr) can suppress the dissociation of the deactivator complex and reduce the impact of hydrolysis.[3]
Problem 2: Poor Initiation Efficiency and Low Polymer Yield

Symptoms:

  • The final polymer yield is significantly lower than theoretically expected based on monomer conversion.

  • The experimental molecular weight is much higher than the theoretical molecular weight, suggesting that not all initiator molecules started a polymer chain.

Possible Causes and Solutions:

CauseRecommended Solutions
Hydrolysis of Ethyl Bromoacetate - Work Under Inert and Anhydrous Conditions: As mentioned previously, water can hydrolyze the initiator, rendering it inactive. - Purge all Reagents with Inert Gas: Remove dissolved water and oxygen from the monomer, solvent, and other reagents.
Impurities in the Reaction Mixture - Purify all Components: Impurities in the monomer, solvent, or from the catalyst can react with the initiator or the catalyst, inhibiting the polymerization. - Perform a Blank Reaction: A reaction without the monomer can help identify if there are side reactions consuming the initiator.
Inappropriate Catalyst System (in ATRP) - Increase Catalyst Activity: For certain monomers, the chosen catalyst may not be active enough to efficiently activate the ethyl bromoacetate initiator.[4]
Problem 3: Loss of End-Group Fidelity

Symptoms:

  • Post-polymerization modification reactions are unsuccessful.

  • NMR or MALDI-TOF MS analysis shows the absence of the expected bromine end-group.[5][6]

Possible Causes and Solutions:

CauseRecommended Solutions
Elimination of HBr - Avoid High Temperatures: The bromine end-group, particularly in polystyrene, can be thermally unstable and undergo elimination.[7] - Avoid Basic Conditions: Bases can promote the elimination of HBr from the polymer chain end. Ensure the reaction medium is neutral or slightly acidic.[7][8]
Termination Reactions - Optimize Reaction Conditions to Minimize Termination: As described in Problem 1, reducing the reaction temperature and monomer conversion can help preserve the living chain ends.
Side Reactions During Purification - Use Mild Purification Methods: Avoid purification steps that involve high temperatures or basic conditions. Precipitation into a non-solvent is generally a safe method.

Frequently Asked Questions (FAQs)

Q1: My GPC results show a bimodal distribution when using ethyl bromoacetate as an initiator in ATRP. What is the most likely cause?

A bimodal molecular weight distribution in ATRP often points towards significant termination by radical coupling. This can happen if the concentration of propagating radicals is too high, which can be a result of an imbalanced activation-deactivation equilibrium. To address this, you can try:

  • Increasing the concentration of the deactivator (Cu(II) species): This will shift the equilibrium towards the dormant species, reducing the radical concentration and minimizing coupling.

  • Lowering the reaction temperature: This will decrease the overall rate of polymerization and termination.

  • Using a less active catalyst system.

Q2: I suspect that the ethyl bromoacetate I'm using is being hydrolyzed. How can I confirm this and prevent it?

Hydrolysis of ethyl bromoacetate will produce bromoacetic acid and ethanol. You can potentially detect the presence of bromoacetic acid by titration of an aqueous extract of your initiator with a standard base.

To prevent hydrolysis:

  • Ensure you are using a freshly opened bottle of ethyl bromoacetate or that it has been stored under anhydrous conditions.

  • Dry your solvent and monomer over appropriate drying agents before use.

  • Assemble your reaction setup under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to exclude moisture.

Q3: Can I use ethyl bromoacetate for the polymerization of acidic monomers?

Using ethyl bromoacetate with acidic monomers in ATRP is challenging because the acidic monomer can protonate the ligand of the copper catalyst, leading to the decomposition of the catalyst complex. It is generally recommended to polymerize the protected (ester) form of the acidic monomer and then deprotect the resulting polymer.

Q4: I am observing a loss of the bromine end-group in my polystyrene synthesized by ATRP with ethyl bromoacetate. What is happening and how can I avoid it?

The loss of the bromine end-group in polystyrene is often due to the elimination of hydrogen bromide (HBr).[7] This can be promoted by:

  • High temperatures: Polystyrene with a bromine end-group has limited thermal stability.[7]

  • Basic impurities: Any basic species in your reaction mixture can facilitate the elimination reaction.[7][8]

To mitigate this, you should:

  • Conduct the polymerization at the lowest possible temperature that still allows for a reasonable reaction rate.

  • Ensure all your reagents and glassware are free from basic contaminants.

  • If possible, purify the polymer under neutral or slightly acidic conditions.

Experimental Protocols

Protocol 1: 1H NMR Analysis for End-Group Fidelity

This protocol allows for the qualitative and semi-quantitative assessment of the bromine end-group on polystyrene initiated with ethyl bromoacetate.

Methodology:

  • Sample Preparation:

    • Dissolve 10-15 mg of the purified and dried polymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3).

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a 1H NMR spectrum on a 400 MHz or higher spectrometer.

    • Ensure a sufficient number of scans to obtain a good signal-to-noise ratio, especially for the end-group signals which will be of low intensity.

  • Data Analysis:

    • Integrate the aromatic proton signals of the polystyrene backbone (typically in the range of 6.3-7.5 ppm).

    • Integrate the methine proton signal adjacent to the bromine end-group. For polystyrene initiated with ethyl bromoacetate, this signal is expected to be a multiplet around 4.4-4.6 ppm.[9]

    • The presence and integration of this signal relative to the backbone signals can confirm the presence of the end-group. The degree of end-group functionality can be estimated by comparing the integration of the end-group signal to the integration of the initiator fragment at the other end of the polymer chain.

Protocol 2: GPC Analysis for Bimodal Molecular Weight Distributions

This protocol outlines the procedure for identifying bimodal distributions in polymer samples using Gel Permeation Chromatography (GPC).

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer.[10]

    • Dissolve the polymer in a suitable GPC solvent (e.g., THF for polystyrene) to a concentration of 2-10 mg/mL.[10]

    • Allow the polymer to dissolve completely, with gentle stirring. Mild heating can be applied if necessary.[10]

    • Filter the solution through a 0.2-0.45 µm syringe filter (PTFE or PVDF are common choices) to remove any particulate matter.[10]

  • GPC Analysis:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the filtered sample onto the GPC columns.

    • Elute the sample with the mobile phase at a constant flow rate.

  • Data Analysis:

    • The output chromatogram will show the detector response as a function of elution volume or time.

    • A monomodal distribution will show a single, symmetrical peak.

    • A bimodal or multimodal distribution will be indicated by the presence of two or more distinct peaks or a peak with a significant shoulder, suggesting the presence of multiple polymer populations with different molecular weights.

Visualizations

Elimination_Mechanism cluster_0 HBr Elimination from Polystyrene Chain End Polymer_Chain ~~~CH(Ph)-CH2-Br Transition_State [~~~CH(Ph)---CH---Br]δ-        |       H---Bδ+ Polymer_Chain->Transition_State Base attack Base B: Base->Transition_State Product ~~~C(Ph)=CH2 + H-B+ + Br- Transition_State->Product Elimination

Caption: Mechanism of base-catalyzed HBr elimination.

Hydrolysis_Workflow cluster_1 Troubleshooting Workflow for Suspected Hydrolysis start High PDI or Low Initiation Efficiency Observed check_conditions Review Experimental Setup for Anhydrous Conditions start->check_conditions test_initiator Test for Acidity in Ethyl Bromoacetate check_conditions->test_initiator Conditions were anhydrous re_purify Re-purify Solvent and Monomer check_conditions->re_purify Moisture contamination possible test_initiator->start Initiator is acidic, use new batch rerun_experiment Rerun Polymerization Under Strict Anhydrous Conditions test_initiator->rerun_experiment Initiator is not acidic re_purify->rerun_experiment problem_solved Problem Resolved rerun_experiment->problem_solved Successful Polymerization further_investigation Problem Persists: Investigate Other Side Reactions rerun_experiment->further_investigation Unsuccessful Polymerization

Caption: Troubleshooting workflow for hydrolysis.

References

Preventing hydrolysis of Ethylene glycol bis(bromoacetate) during reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ethylene Glycol Bis(bromoacetate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of Ethylene Glycol Bis(bromoacetate) during its use in experimental reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve optimal results in your work.

Troubleshooting Guide: Issues with Ethylene Glycol Bis(bromoacetate) Reactions

This guide addresses common problems encountered during reactions involving Ethylene Glycol Bis(bromoacetate), with a focus on identifying and mitigating unwanted hydrolysis.

Observed Problem Potential Cause Suggested Solution
Low reaction yield or incomplete reaction Hydrolysis of Ethylene Glycol Bis(bromoacetate): The ester linkages are susceptible to cleavage by water, especially under basic or acidic conditions, rendering the reagent inactive.1. Control pH: Maintain the reaction pH within a neutral to slightly acidic range (pH 6-7.5) if compatible with your reaction. For reactions requiring basic conditions, consider using a non-nucleophilic base and minimizing reaction time. 2. Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents to minimize the presence of water. 3. Low Temperature: Perform the reaction at a lower temperature (e.g., 0-4 °C) to slow down the rate of hydrolysis.[1]
Formation of unexpected byproducts Side reactions due to hydrolysis products: The hydrolysis of Ethylene Glycol Bis(bromoacetate) generates bromoacetic acid and ethylene glycol. These can participate in unintended side reactions.1. Purify Starting Material: Ensure the Ethylene Glycol Bis(bromoacetate) is pure and free from hydrolysis products before use. 2. Monitor Reaction Progress: Use analytical techniques like TLC, HPLC, or GC to monitor the reaction and identify the formation of byproducts early.[1] 3. Optimize Stoichiometry: Carefully control the stoichiometry of reactants to favor the desired reaction pathway.
Inconsistent results between experiments Variability in reagent quality or reaction conditions: Trace amounts of water or impurities in solvents or reagents can lead to varying degrees of hydrolysis. Fluctuations in pH or temperature can also affect reproducibility.1. Standardize Protocols: Strictly adhere to a standardized protocol for all experiments. 2. Use High-Purity Reagents: Utilize high-purity, anhydrous solvents and reagents. 3. Calibrate Instruments: Regularly calibrate pH meters and temperature probes to ensure accurate and consistent reaction conditions.
Precipitate formation during the reaction Insolubility of reactants or products: Changes in the solvent environment due to the addition of reagents or the formation of products might lead to precipitation. Hydrolysis can also alter solubility.1. Solvent Screening: Test the solubility of all reactants and expected products in the chosen solvent system beforehand. 2. Co-solvent System: Consider using a co-solvent system to maintain the solubility of all components throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Ethylene glycol bis(bromoacetate) hydrolysis?

A1: The primary mechanism is the nucleophilic attack of water on the carbonyl carbon of the ester group. This can be catalyzed by either acid or base. Under basic conditions, the hydroxide ion is a potent nucleophile, leading to rapid saponification. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Q2: How does pH affect the stability of Ethylene glycol bis(bromoacetate)?

A2: The stability of Ethylene glycol bis(bromoacetate) is significantly influenced by pH. The rate of hydrolysis is generally lowest in the neutral to slightly acidic pH range (pH 4-6). Both strongly acidic and, particularly, strongly alkaline conditions accelerate the rate of hydrolysis. For reactions involving nucleophiles like primary amines, an optimal pH range is typically 7.2 to 8.5 to ensure the amine is deprotonated and nucleophilic, but this is a compromise with the increasing rate of hydrolysis at higher pH.[1]

Q3: What are the best solvents to use for reactions with Ethylene glycol bis(bromoacetate) to minimize hydrolysis?

A3: To minimize hydrolysis, it is crucial to use anhydrous (dry) aprotic solvents. Suitable solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dimethylformamide (DMF). Ensure that the solvents are freshly dried and stored over molecular sieves to remove any trace amounts of water.

Q4: Can I store solutions of Ethylene glycol bis(bromoacetate)?

A4: It is highly recommended to prepare solutions of Ethylene glycol bis(bromoacetate) fresh for each use. If storage is unavoidable, use an anhydrous aprotic solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (-20°C) to minimize degradation.

Q5: How can I detect if my Ethylene glycol bis(bromoacetate) has hydrolyzed?

A5: Hydrolysis can be detected by various analytical techniques. Thin-layer chromatography (TLC) can show the appearance of more polar spots corresponding to bromoacetic acid and ethylene glycol. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can be used for quantitative analysis of the parent compound and its degradation products.[1] ¹H NMR spectroscopy can also be used to detect the presence of hydrolysis products.

Experimental Protocols

Protocol 1: General Procedure for a Crosslinking Reaction Minimizing Hydrolysis

This protocol provides a general workflow for using Ethylene glycol bis(bromoacetate) as a crosslinker while minimizing the risk of hydrolysis.

Materials:

  • Ethylene glycol bis(bromoacetate) (high purity)

  • Substrate to be crosslinked (e.g., a polymer with primary amine groups)

  • Anhydrous aprotic solvent (e.g., DMF or DCM)

  • Non-nucleophilic base (if required, e.g., diisopropylethylamine - DIPEA)

  • Reaction vessel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: Dry all glassware in an oven at >100°C for several hours and allow to cool under a stream of inert gas.

  • Dissolution of Substrate: Dissolve the substrate in the anhydrous solvent in the reaction vessel under an inert atmosphere.

  • Equilibration: Cool the reaction mixture to the desired temperature (e.g., 0-4°C) using an ice bath.

  • Reagent Preparation: Immediately before use, dissolve the required amount of Ethylene glycol bis(bromoacetate) in a small volume of the anhydrous solvent.

  • Addition of Crosslinker: Add the Ethylene glycol bis(bromoacetate) solution dropwise to the stirred substrate solution.

  • pH Adjustment (if necessary): If a base is required, add the non-nucleophilic base dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at the low temperature for the desired time. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

  • Quenching and Work-up: Once the reaction is complete, quench any remaining reactive species as required by your specific protocol. Proceed with the appropriate work-up and purification steps.

Visualizations

Hydrolysis_Mechanism reagent Ethylene Glycol Bis(bromoacetate) intermediate Tetrahedral Intermediate reagent->intermediate Nucleophilic Attack water H₂O water->intermediate products Bromoacetic Acid + Ethylene Glycol intermediate->products Leaving Group Departure

Caption: Mechanism of Ethylene Glycol Bis(bromoacetate) Hydrolysis.

Troubleshooting_Workflow start Low Reaction Yield check_hydrolysis Suspect Hydrolysis? start->check_hydrolysis check_reagents Check Reagent Purity and Solvent Anhydrousness check_hydrolysis->check_reagents Yes other_issues Investigate Other Potential Issues check_hydrolysis->other_issues No check_ph Verify Reaction pH check_reagents->check_ph check_temp Lower Reaction Temperature check_ph->check_temp optimize Optimize Reaction Conditions check_temp->optimize

Caption: Troubleshooting workflow for low reaction yield.

Preventative_Measures goal Prevent Hydrolysis anhydrous Use Anhydrous Solvents goal->anhydrous low_temp Low Reaction Temperature goal->low_temp neutral_ph Maintain Neutral pH goal->neutral_ph fresh_reagent Use Freshly Prepared Reagent Solution goal->fresh_reagent

Caption: Key preventative measures against hydrolysis.

References

Technical Support Center: Purification of Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the purification of ethylene glycol bis(bromoacetate) after its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of ethylene glycol bis(bromoacetate)?

The primary impurities after the synthesis of ethylene glycol bis(bromoacetate) typically include:

  • Unreacted Starting Materials: Ethylene glycol and bromoacetic acid.

  • Acid Catalyst: If an acid catalyst such as sulfuric acid was used in the esterification.

  • Mono-substituted Product: Ethylene glycol mono(bromoacetate).

  • Water: Formed during the esterification reaction.

  • Side-reaction Products: Depending on the reaction conditions, small amounts of other byproducts may be present.

Q2: What is the general work-up procedure to remove acidic impurities before purification?

A standard aqueous work-up is effective for removing acidic impurities like bromoacetic acid and the acid catalyst. The crude reaction mixture should be dissolved in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane). This organic solution is then washed sequentially with:

  • Water or brine to remove the bulk of water-soluble impurities.

  • A dilute aqueous solution of a weak base, such as 1% sodium bicarbonate, to neutralize and remove acidic components.[1]

  • Water or brine again to wash away any remaining base and salts.

The resulting organic layer should then be dried over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate before the solvent is removed under reduced pressure.[1]

Q3: Which purification techniques are most suitable for ethylene glycol bis(bromoacetate)?

The most common and effective purification techniques for ethylene glycol bis(bromoacetate) and similar esters are:

  • Distillation: Fractional distillation under reduced pressure is a viable method for purifying liquid esters.[1][2]

  • Column Chromatography: This is a versatile technique for separating the desired product from impurities with different polarities.

  • Recrystallization: If the product is a solid at room temperature or can be induced to crystallize, this can be a highly effective method for achieving high purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of ethylene glycol bis(bromoacetate).

Issue 1: The product is an oil and does not crystallize.
  • Possible Cause: The product may be impure, leading to a depression of its melting point and preventing crystallization. Residual solvent may also be present.

  • Troubleshooting Steps:

    • Ensure all solvent has been thoroughly removed under high vacuum.

    • Attempt purification by column chromatography to remove impurities.

    • Try a dual-solvent recrystallization. Dissolve the oil in a small amount of a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is insoluble until turbidity (cloudiness) persists. Gentle warming may be required to get a clear solution, which is then allowed to cool slowly.

Issue 2: During column chromatography, the product elutes with impurities.
  • Possible Cause: The chosen solvent system (mobile phase) may not have the optimal polarity to achieve good separation.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use thin-layer chromatography (TLC) to test various solvent mixtures. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product and show good separation from impurity spots.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity. This can help to first elute less polar impurities, followed by the product, leaving more polar impurities on the column.

    • Check for Compound Stability: Ensure the product is not decomposing on the silica gel, which can lead to the appearance of new impurity spots during chromatography.

Issue 3: The final product is still acidic.
  • Possible Cause: Incomplete neutralization and washing during the work-up procedure.

  • Troubleshooting Steps:

    • Repeat the aqueous work-up. Redissolve the product in an organic solvent and wash thoroughly with a saturated sodium bicarbonate solution.

    • Check the pH of the aqueous layer after washing to ensure it is neutral or slightly basic.

    • Consider passing the organic solution through a small plug of basic alumina before solvent evaporation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This is a general protocol that should be optimized using TLC for the specific impurity profile of your crude product.

  • Stationary Phase: Silica gel (standard grade, 60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. A good starting point for optimization is a 4:1 to 1:1 mixture of hexanes:ethyl acetate.

  • Procedure:

    • Prepare the column by packing it with a slurry of silica gel in the initial, less polar eluent.

    • Dissolve the crude ethylene glycol bis(bromoacetate) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Recrystallization

This protocol is applicable if the crude product is a solid or can be solidified. The choice of solvent is critical and should be determined by small-scale solubility tests.

  • Potential Solvent Systems:

    • Ethanol/Water

    • Isopropanol

    • Hexanes/Ethyl Acetate

  • Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture to just below the solvent's boiling point while stirring.

    • Continue to add small portions of the hot solvent until the product is completely dissolved.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the clear solution to cool slowly to room temperature.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

ParameterColumn ChromatographyRecrystallizationDistillation
Stationary Phase Silica GelN/AN/A
Mobile Phase Hexanes/Ethyl Acetate (e.g., 4:1)Ethanol/Water, IsopropanolN/A
Typical Purity >95%>98%>95%
Key Advantage Good for separating a wide range of impurities.Can yield very high purity product.Good for large scale purification.
Key Disadvantage Can be time-consuming and use large solvent volumes.Finding a suitable solvent can be challenging.Requires the compound to be thermally stable.

Mandatory Visualization

PurificationWorkflow start Crude Ethylene Glycol Bis(bromoacetate) workup Aqueous Work-up (Wash with NaHCO3 soln.) start->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Product concentrate->crude_product purification_choice Purification Method? crude_product->purification_choice column Column Chromatography purification_choice->column Complex Mixture recrystallize Recrystallization purification_choice->recrystallize Solid Product distill Vacuum Distillation purification_choice->distill Liquid Product pure_product Pure Ethylene Glycol Bis(bromoacetate) column->pure_product recrystallize->pure_product distill->pure_product end Characterization pure_product->end

Caption: Workflow for the purification of Ethylene glycol bis(bromoacetate).

References

Technical Support Center: Troubleshooting Low Crosslinking Efficiency with Ethylene Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting crosslinking experiments using ethylene bromoacetate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to low crosslinking efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound for crosslinking?

A1: this compound is a haloacetyl-based crosslinker. Its primary targets on proteins are the sulfhydryl groups of cysteine residues. It can also react with other nucleophilic residues like histidine and methionine, but the reaction with cysteine is generally more rapid and efficient under specific pH conditions.[1]

Q2: What is the optimal pH for crosslinking with this compound?

A2: The optimal pH for the reaction between a bromoacetyl group and a sulfhydryl group is typically between 7.5 and 8.5.[2] Within this range, the thiol group is sufficiently deprotonated to act as a potent nucleophile, facilitating the crosslinking reaction. The reaction rate increases with increasing pH.[3]

Q3: My protein is precipitating after adding the crosslinker. What could be the cause?

A3: Protein precipitation during crosslinking can be caused by several factors:

  • Over-crosslinking: An excessive molar ratio of this compound to your protein can lead to the formation of large, insoluble intermolecular aggregates.[4]

  • Poor solubility of the crosslinker: While this compound is generally soluble in aqueous solutions, preparing a concentrated stock in an organic solvent like DMSO or DMF and then adding it to the protein solution can sometimes lead to localized precipitation if not mixed thoroughly.

  • Inappropriate buffer conditions: Suboptimal pH or low ionic strength can affect protein stability and lead to aggregation upon modification.[2]

Q4: How can I quench the crosslinking reaction?

A4: The crosslinking reaction can be stopped by adding a quenching reagent that contains a free thiol group. Common quenching agents include dithiothreitol (DTT) or β-mercaptoethanol (BME) in excess. These reagents will react with any unreacted bromoacetyl groups on the crosslinker, preventing further reaction with your protein.[2]

Q5: How should I store my this compound stock solution?

A5: It is recommended to prepare fresh stock solutions of this compound immediately before use. Haloacetyl reagents can be sensitive to moisture and may hydrolyze over time, leading to reduced reactivity. If storage is necessary, storing in an anhydrous solvent like DMSO or DMF at -20°C and protecting it from moisture is advisable.

Troubleshooting Guide for Low Crosslinking Efficiency

This guide addresses common causes of low crosslinking efficiency in a question-and-answer format, providing actionable solutions.

Problem 1: Low or no detectable crosslinking.

  • Is your buffer composition compatible with the crosslinking chemistry?

    • Rationale: Buffers containing primary amines (e.g., Tris, glycine) or free thiols (e.g., DTT, BME) will compete with your protein for reaction with this compound, significantly reducing the crosslinking efficiency.[4]

    • Solution: Use a non-reactive buffer such as phosphate-buffered saline (PBS) or HEPES at a pH between 7.5 and 8.5.[2] Ensure that any reducing agents have been removed from your protein sample prior to adding the crosslinker.

  • Is the molar ratio of crosslinker to protein optimized?

    • Rationale: An insufficient amount of crosslinker will result in a low yield of crosslinked products. Conversely, an excessive amount can lead to protein aggregation.[4]

    • Solution: Perform a titration experiment to determine the optimal molar ratio. Start with a 20-fold molar excess of this compound to protein and test a range of concentrations (e.g., 10-fold, 50-fold, 100-fold excess). Analyze the results by SDS-PAGE to identify the ratio that provides the best crosslinking with minimal aggregation.

  • Are your reaction time and temperature appropriate?

    • Rationale: The crosslinking reaction is time and temperature-dependent. Insufficient time or low temperature can lead to incomplete reaction.

    • Solution: A common starting point is to incubate the reaction for 30-60 minutes at room temperature. If efficiency is low, you can try extending the incubation time or performing the reaction at 37°C. Monitor the reaction at different time points to find the optimal duration.

Problem 2: High degree of non-specific crosslinking or aggregation.

  • Is the protein concentration too high?

    • Rationale: High protein concentrations can favor intermolecular crosslinking, leading to the formation of large aggregates.

    • Solution: Try reducing the protein concentration in your reaction mixture.

  • Is the crosslinker being added and mixed properly?

    • Rationale: Adding a concentrated stock of the crosslinker directly to the protein solution without rapid mixing can create localized high concentrations, leading to precipitation and aggregation.

    • Solution: Add the this compound stock solution to the protein solution while gently vortexing or pipetting to ensure immediate and thorough mixing.

Experimental Protocols

General Protocol for Protein Crosslinking with this compound

This protocol provides a starting point for your crosslinking experiments. Optimization of specific parameters will be necessary for your particular protein system.

Materials:

  • Purified protein in a suitable non-reactive buffer (e.g., PBS or HEPES, pH 7.5-8.5)

  • This compound

  • Anhydrous DMSO or DMF (for stock solution)

  • Quenching solution (e.g., 1 M DTT or 1 M β-mercaptoethanol)

  • SDS-PAGE reagents

Procedure:

  • Prepare Protein Sample: Ensure your purified protein is in a non-reactive buffer at an appropriate concentration.

  • Prepare Crosslinker Stock Solution: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.

  • Crosslinking Reaction:

    • Add the desired molar excess of the this compound stock solution to your protein sample. It is recommended to perform a titration to find the optimal concentration.

    • Mix thoroughly by gentle vortexing or pipetting.

    • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the Reaction:

    • Add the quenching solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15 minutes at room temperature to ensure all unreacted crosslinker is neutralized.

  • Analyze the Results:

    • Analyze the crosslinked protein sample by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to crosslinked species. A non-reducing loading buffer should be used to preserve any disulfide bonds that are not the target of the crosslinking.

Data Presentation

Table 1: Reactivity of Different Functional Groups with Crosslinkers

Functional GroupReactivity OrderOptimal pH Range
Maleimide16.5 - 7.5
Iodoacetate27.5 - 8.5
Bromoacetate 3 7.5 - 8.5
Iodoacetamide47.5 - 8.5
Acrylate5> 8.0
Bromoacetamide6> 8.0

This table is based on data from a study on thiol-reactive PEG derivatives and indicates the relative reactivity of different functional groups. The rates of reaction for these groups increase with increasing pH.[3]

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Crosslinking A Prepare Protein Sample in Non-Reactive Buffer (pH 7.5-8.5) C Add Crosslinker to Protein Solution (Titrate Molar Ratio) A->C B Prepare Fresh Ethylene Bromoacetate Stock Solution (in DMSO/DMF) B->C D Incubate at Room Temperature (30-60 min) C->D E Quench Reaction with Excess Thiol Reagent (e.g., DTT, BME) D->E F Analyze by SDS-PAGE E->F

Caption: A general workflow for protein crosslinking experiments using this compound.

Troubleshooting Logic

troubleshooting_workflow Troubleshooting Low Crosslinking Efficiency Start Low Crosslinking Efficiency Observed CheckBuffer Is Buffer Composition Correct? (No Amines/Thiols, pH 7.5-8.5) Start->CheckBuffer CheckRatio Is Molar Ratio Optimized? (Perform Titration) CheckBuffer->CheckRatio Yes Success Improved Crosslinking CheckBuffer->Success No, Corrected CheckConditions Are Reaction Time/ Temperature Sufficient? CheckRatio->CheckConditions Yes CheckRatio->Success No, Optimized CheckReagent Is Crosslinker Reagent Fresh? CheckConditions->CheckReagent Yes CheckConditions->Success No, Optimized CheckReagent->Success No, Replaced

References

Technical Support Center: Controlling Crosslinking with Ethylene Glycol bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ethylene glycol bis(bromoacetate) [EGBB], a homobifunctional crosslinking agent. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for controlling the rate of crosslinking reactions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using Ethylene glycol bis(bromoacetate) for crosslinking proteins and other biomolecules.

Q1: My crosslinking reaction is too slow or incomplete. How can I increase the rate?

A1: Several factors can be adjusted to accelerate the reaction:

  • Increase pH: The bromoacetate group primarily reacts with the thiol (-SH) groups of cysteine residues. This reaction is highly pH-dependent, with optimal rates typically observed between pH 7.5 and 8.5.[1] Increasing the pH within this range deprotonates the cysteine thiol groups, making them more nucleophilic and thus more reactive.[2]

  • Increase Temperature: Raising the reaction temperature can increase the kinetic energy of the molecules, leading to more frequent and energetic collisions. Reactions are often performed at room temperature or up to 37°C to enhance the rate.[2]

  • Increase Crosslinker Concentration: A higher molar excess of the crosslinker to the protein can drive the reaction forward. It is recommended to titrate the crosslinker concentration to find the optimal ratio that favors the desired crosslinking without causing aggregation.[1] Starting with a 10:1 or 20:1 molar excess is a common practice.[1]

  • Check for Interfering Buffer Components: Ensure your reaction buffer does not contain nucleophilic species like Tris or glycine, which can react with and consume the crosslinker.[3]

Q2: My protein is aggregating and precipitating out of solution during the reaction. What is causing this?

A2: Protein aggregation is a common issue and can stem from several sources:

  • Over-Crosslinking: An excessive concentration of EGBB can lead to extensive intermolecular crosslinking, forming large, insoluble aggregates.[1] Try reducing the molar excess of the crosslinker.[1]

  • High Protein Concentration: Higher concentrations of the target protein increase the probability of intermolecular crosslinking.[1] Consider diluting your protein sample.

  • Inappropriate Buffer Conditions: The pH and salt concentration of your buffer are critical. Low salt may not adequately shield surface charges, while very high salt can also cause precipitation.[1] Optimizing the salt concentration (e.g., 100-500 mM NaCl) can help maintain protein solubility.[1]

  • Poor Crosslinker Solubility: EGBB is often dissolved in an organic solvent like DMSO or DMF.[1] Ensure you are preparing a concentrated stock and adding it to the protein solution with rapid mixing to avoid localized high concentrations that can cause the protein to precipitate.[1]

Q3: The crosslinking reaction is happening too quickly and is difficult to control. How can I slow it down?

A3: To decrease the reaction rate for better control, consider the following adjustments:

  • Decrease pH: Lowering the pH (e.g., towards 7.0) will reduce the deprotonation of cysteine residues, making them less reactive and slowing the alkylation reaction.[4][5]

  • Decrease Temperature: Performing the reaction on ice (approximately 4°C) will significantly reduce the reaction kinetics.[6]

  • Decrease Crosslinker Concentration: Use a lower molar excess of EGBB to protein. This will reduce the frequency of crosslinking events.

  • Reduce Incubation Time: Carefully monitor the reaction time. Shorter incubation periods will result in less crosslinking.[2]

Q4: How do I stop or "quench" the crosslinking reaction once it has proceeded to the desired extent?

A4: To stop the reaction, you can add a small molecule with a primary amine or thiol group that will react with the excess, unreacted bromoacetate groups on the crosslinker.

  • Amine-based Quenching: Add a quenching buffer containing a high concentration of an amine, such as Tris or glycine (e.g., a final concentration of 20-50 mM).[7]

  • Thiol-based Quenching: Alternatively, a thiol-containing reagent like Dithiothreitol (DTT) or β-mercaptoethanol can be used to consume the remaining reactive sites.

Data Presentation: Reaction Parameter Guidelines

The rate of crosslinking with Ethylene glycol bis(bromoacetate) is influenced by several key parameters. The tables below summarize how adjusting these parameters can help you control the reaction.

Table 1: Effect of pH on Reaction Rate
pH RangeRelative Reaction RateRationale
6.5 - 7.0SlowCysteine thiol groups are mostly protonated and less nucleophilic.
7.5 - 8.5Optimal / FastThiol groups are deprotonated (thiolate anion), increasing nucleophilicity and reaction speed.[1][2]
> 8.5Fast, but risk of protein denaturationWhile the reaction is fast, higher pH can compromise protein stability.
Table 2: Effect of Temperature on Reaction Time
TemperatureRecommended Incubation TimeNotes
4°C (on ice)2 - 4 hoursSlow and controlled reaction.
Room Temp (~25°C)30 - 60 minutesStandard condition for many protocols.[6]
37°C15 - 30 minutesAccelerated reaction; risk of protein instability increases.[2]
Table 3: Troubleshooting Guide Summary
IssuePrimary CauseRecommended Action
Reaction Too Slow Suboptimal pH or TemperatureIncrease pH to 7.5-8.5; Increase temperature to 25-37°C.[1][2]
Insufficient CrosslinkerIncrease molar excess of EGBB to protein (e.g., 20:1).[1]
Protein Aggregation Over-crosslinkingDecrease molar excess of EGBB.[1]
High Protein ConcentrationDilute the protein sample.[1]
Reaction Too Fast pH is too highLower pH towards 7.0.[4][5]
Temperature is too highPerform the reaction on ice (4°C).[6]

Visualizations

Experimental Workflow for Controlled Crosslinking

CrosslinkingWorkflow Prep_Protein Step 1: Prepare Protein in Amine-Free Buffer (e.g., PBS, HEPES) Mix Step 3: Add EGBB to Protein (Vary Molar Excess) Prep_Protein->Mix Prep_Crosslinker Step 2: Prepare EGBB Stock Solution (e.g., in DMSO) Prep_Crosslinker->Mix Incubate Step 4: Incubate Reaction (Control Temp & Time) Mix->Incubate Quench Step 5: Quench Reaction (Add Tris or DTT) Incubate->Quench Analyze Step 6: Analyze Results (e.g., SDS-PAGE) Quench->Analyze

Caption: A typical experimental workflow for protein crosslinking.

Troubleshooting Logic for Crosslinking Rate

TroubleshootingLogic Problem Problem: Incorrect Crosslinking Rate Too_Slow Rate is Too Slow Problem->Too_Slow Too_Fast Rate is Too Fast Problem->Too_Fast Sol_Slow_pH Increase pH (to 7.5-8.5) Too_Slow->Sol_Slow_pH Cause: Low Reactivity Sol_Slow_Temp Increase Temperature (to RT or 37°C) Too_Slow->Sol_Slow_Temp Cause: Low Kinetics Sol_Slow_Conc Increase EGBB Concentration Too_Slow->Sol_Slow_Conc Cause: Insufficient Reagent Sol_Fast_pH Decrease pH (to ~7.0) Too_Fast->Sol_Fast_pH Cause: High Reactivity Sol_Fast_Temp Decrease Temperature (to 4°C) Too_Fast->Sol_Fast_Temp Cause: High Kinetics Sol_Fast_Conc Decrease EGBB Concentration Too_Fast->Sol_Fast_Conc Cause: Excess Reagent

Caption: A troubleshooting guide for crosslinking rate issues.

Experimental Protocols

Protocol 1: Standard Crosslinking Reaction

This protocol provides a starting point for a typical crosslinking experiment.

  • Buffer Preparation: Prepare a suitable reaction buffer that does not contain primary amines, such as Phosphate Buffered Saline (PBS) or HEPES, at a pH of 7.5.

  • Protein Preparation: Dissolve or dilute your target protein in the reaction buffer to the desired concentration (e.g., 1 mg/mL).

  • Crosslinker Stock Preparation: Immediately before use, dissolve Ethylene glycol bis(bromoacetate) in a dry organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 50 mM). This is important as the crosslinker is sensitive to moisture.[6]

  • Reaction Initiation: Add the required volume of the EGBB stock solution to the protein solution to achieve the desired molar excess (e.g., a 20:1 molar ratio of crosslinker to protein).[1] Mix thoroughly but gently.

  • Incubation: Allow the reaction to proceed at room temperature for 30-60 minutes.[6]

  • Quenching: Stop the reaction by adding a quenching solution, such as 1M Tris-HCl pH 7.5, to a final concentration of 20-50 mM.[7] Incubate for an additional 15 minutes at room temperature.[8]

  • Analysis: Analyze the crosslinked products using a suitable method, such as SDS-PAGE, to observe the formation of higher molecular weight species.

Protocol 2: Controlling the Reaction Rate

This section provides modifications to the standard protocol to either accelerate or decelerate the crosslinking reaction.

To Accelerate the Reaction:

  • Modify Step 1: Use a buffer with a pH of 8.0-8.5.[1]

  • Modify Step 5: Increase the incubation temperature to 37°C and reduce the time to 15-30 minutes.[2]

To Decelerate the Reaction:

  • Modify Step 1: Use a buffer with a pH of 7.0.

  • Modify Step 5: Perform the incubation on ice (4°C) and increase the time to 2-4 hours.[6]

References

Minimizing side products in Ethylene bromoacetate alkylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with ethylene bromoacetate alkylation reactions. Our goal is to help you minimize side products and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: My reaction is producing a mixture of mono- and di-alkylated products with my primary or secondary amine.

  • Question: How can I improve the selectivity for the mono-alkylated product and avoid over-alkylation?

  • Answer: Over-alkylation is a common problem because the mono-alkylated amine product is often more nucleophilic than the starting amine.[1][2][3] This leads to a "runaway" reaction where di- and even tri-alkylated products are formed.[1]

    Troubleshooting Steps:

    • Adjust Stoichiometry: Use a large excess of the starting amine relative to the ethyl bromoacetate. This increases the probability that the alkylating agent will react with the starting amine rather than the more dilute mono-alkylated product.

    • Slow Addition: Add the ethyl bromoacetate slowly to the reaction mixture. This keeps the concentration of the alkylating agent low at any given time, favoring reaction with the more abundant starting amine.

    • Lower Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base. This can help to deprotonate the amine without competing in the alkylation reaction. Using two equivalents of a mild base like sodium bicarbonate (NaHCO₃) can neutralize the HBr formed during the reaction without significantly increasing the rate of the second alkylation.[4]

Issue 2: The reaction yield is low, with a significant amount of unreacted starting material.

  • Question: What are the potential causes of low yield, and how can I improve it?

  • Answer: Low yields can stem from incomplete reactions, suboptimal conditions, or side reactions that consume the starting materials.[5]

    Troubleshooting Steps:

    • Incomplete Deprotonation: Ensure the base you are using is strong enough and used in a sufficient amount to deprotonate the nucleophile effectively. For N-alkylation of some substrates, a base like potassium carbonate (K₂CO₃) in an appropriate solvent is necessary.[5]

    • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time or temperature can lead to incomplete conversion. Conversely, prolonged heating can cause decomposition.[5]

    • Solvent Choice: The solvent can significantly impact reaction rates. Dipolar aprotic solvents like DMF or acetonitrile are known to increase the rate of Sₙ2 reactions.[6][7]

    • Catalyst Addition: For less reactive alkyl bromides, adding a catalytic amount of potassium iodide (KI) can increase the reaction rate through the in-situ formation of the more reactive alkyl iodide.[8][9]

Issue 3: I am observing O-alkylation as a major side product instead of the desired N-alkylation.

  • Question: My substrate has both -NH and -OH groups. How can I favor N-alkylation over O-alkylation?

  • Answer: The selectivity between N- and O-alkylation depends on factors like the pKa of the N-H and O-H protons, the solvent, and the counter-ion of the base.

    Troubleshooting Steps:

    • Choice of Base: The choice of base is critical. A carefully selected base can selectively deprotonate the nitrogen. For example, in the alkylation of isatin, N-alkylation is generally favored over O-alkylation.[5]

    • Protecting Groups: If selectivity remains an issue, consider using a protecting group for the hydroxyl functionality. This will prevent O-alkylation, and the protecting group can be removed after the N-alkylation step.

    • Solvent Effects: The solvent can influence the nucleophilicity of the nitrogen and oxygen atoms differently. Experiment with a range of solvents, from polar aprotic (like DMF) to nonpolar (like THF), to find the optimal conditions for N-alkylation.

Issue 4: My final product is contaminated with difficult-to-remove impurities.

  • Question: After workup, my purified product is still impure. How can I improve the purification process?

  • Answer: The similar polarity of the desired product, starting materials, and some side products can make purification challenging.[5]

    Troubleshooting Steps:

    • Optimize Chromatography: Carefully select the eluent system for column chromatography. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) can improve separation.[5] Neutralizing acidic silica gel with a small amount of triethylamine (1-2% v/v) in the eluent can prevent product decomposition on the column, especially for acid-sensitive molecules.[10]

    • Recrystallization: Experiment with different solvent systems for recrystallization. A mixture of solvents, such as dichloromethane/hexanes or ethanol, can be effective.[5]

    • Acid-Base Extraction: If your product has a different pKa than the impurities, an acid-base extraction during the workup can effectively separate them. For example, unreacted starting material with an acidic proton can be removed by washing with a dilute aqueous base.[5]

Data on Reaction Conditions

The following tables summarize reaction conditions from various studies to help guide your experimental design.

Table 1: Influence of Base and Solvent on Alkylation

NucleophileAlkylating AgentBaseSolventTemperatureYieldReference
IsatinAlkyl HalideK₂CO₃DMF70-80 °CGood[5]
Hexahomotrioxacalix[5]naphthaleneEthyl BromoacetateNaHTHFNot SpecifiedModerate[11]
Hexahomotrioxacalix[5]naphthaleneEthyl BromoacetateK₂CO₃AcetoneNot SpecifiedModerate[11]
UracilEthyl BromoacetateNone (with HMDS)AcetonitrileNot Specified54%[8]
UracilEthyl BromoacetateKI (0.5 eq)AcetonitrileNot Specified94%[8]

Table 2: Effect of Substituents on Reaction Rate

NucleophileSolventTemperatureObservationReference
Substituted Phenoxyacetate Ions90% Aqueous Acetone40 °CElectron-releasing substituents accelerate the reaction.[12]
Aliphatic Carboxylate Ions90% Aqueous AcetoneNot SpecifiedInductively electron-releasing substituents accelerate the reaction.[13]

Visualizing Reaction Pathways and Troubleshooting

Amine Over-Alkylation Pathway

G cluster_0 Reaction Progression A Primary Amine (R-NH2) C Secondary Amine (Mono-alkylated) A->C + (B) B Ethyl Bromoacetate (BrCH2COOEt) D Tertiary Amine (Di-alkylated) C->D + (B) (often faster) E Quaternary Salt (Tri-alkylated) D->E + (B)

Caption: Reaction pathway for the over-alkylation of a primary amine with ethyl bromoacetate.

Troubleshooting Workflow for Low Yield / Multiple Products

G cluster_conditions Check Reaction Conditions cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Poor Selectivity Start Low Yield or Multiple Products TLC Analyze Crude by TLC Start->TLC UnreactedSM High Unreacted Starting Material? TLC->UnreactedSM MultipleSpots Multiple Products? TLC->MultipleSpots IncreaseTime Increase Time/ Temperature UnreactedSM->IncreaseTime Yes CheckBase Check Base Strength/ Equivalents UnreactedSM->CheckBase Yes AddKI Add Catalytic KI UnreactedSM->AddKI Yes AdjustStoich Use Excess Amine MultipleSpots->AdjustStoich Yes SlowAddition Slow Alkyl Halide Addition MultipleSpots->SlowAddition Yes LowerTemp Lower Temperature MultipleSpots->LowerTemp Yes

Caption: A troubleshooting decision tree for common issues in alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side product formation in N-alkylation with ethyl bromoacetate? A1: The most common issue is over-alkylation, especially when using primary or secondary amines as nucleophiles. The product of the initial alkylation is often a better nucleophile than the starting amine, leading to a mixture of mono-, di-, and sometimes tri-alkylated products.[1][2][3]

Q2: What type of base is best for these alkylation reactions? A2: The ideal base is typically a non-nucleophilic, inorganic base. Potassium carbonate (K₂CO₃) and sodium bicarbonate (NaHCO₃) are frequently used.[4][5][11] The choice depends on the acidity of the proton being removed. Stronger bases like sodium hydride (NaH) can be used but may also promote side reactions like elimination or condensation.[11][14] The base should be strong enough to deprotonate the nucleophile but not so strong that it causes undesired side reactions.

Q3: Can the solvent choice really impact the outcome of my reaction? A3: Yes, significantly. Dipolar aprotic solvents such as acetonitrile or DMF can accelerate Sₙ2 reactions.[6][7] The reaction of ethyl bromoacetate with phenoxyacetate ions, for instance, was found to be slower in solvent mixtures with a higher percentage of water, likely due to the solvation of the anionic nucleophile.[12]

Q4: Is ethyl bromoacetate a hazardous substance? A4: Yes, ethyl bromoacetate is a highly toxic and lachrymatory (tear-inducing) alkylating agent.[15] It may be fatal if inhaled and can be absorbed through the skin.[15][16] Always handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4][16][17][18]

Detailed Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Secondary Amine

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation: To a solution of the secondary amine (1.0 mmol) in anhydrous acetonitrile (10 mL), add potassium carbonate (K₂CO₃, 1.5 mmol, 1.5 equiv.).

  • Reagent Addition: Stir the mixture at room temperature for 15 minutes. If your substrate is not very reactive, consider adding a catalytic amount of potassium iodide (KI, 0.1 mmol, 0.1 equiv.).

  • Alkylation: Add ethyl bromoacetate (1.1 mmol, 1.1 equiv.) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

Technical Support Center: Ethylene Glycol Bis(bromoacetate) Reaction Work-up

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for the reaction work-up of ethylene glycol bis(bromoacetate).

Frequently Asked Questions (FAQs)

Q1: What is the purpose of the aqueous work-up in the synthesis of ethylene glycol bis(bromoacetate)?

The primary purpose of the aqueous work-up is to remove water-soluble impurities from the reaction mixture. This includes unreacted ethylene glycol, any acid catalyst used (like sulfuric or phosphoric acid), and water-soluble byproducts.[1][2] The process typically involves washing the organic layer with water, a dilute base, and finally brine.

Q2: What is a typical organic solvent for extracting ethylene glycol bis(bromoacetate)?

Solvents such as diethyl ether, ethyl acetate, chloroform, and dichloromethane are commonly used for the extraction of bromoacetate esters.[1][3] The choice of solvent depends on the specific reaction conditions and the solubility of the product.

Q3: Why is a basic wash (e.g., with sodium bicarbonate solution) often included in the work-up?

A basic wash is used to neutralize any remaining acid catalyst and to remove acidic byproducts.[4] This is crucial as residual acid can promote the hydrolysis of the ester product.[5][6]

Q4: How can I remove unreacted ethylene glycol from the product?

Ethylene glycol is highly soluble in water. Therefore, repeated washing of the organic layer with water is an effective method for its removal.[1] For trace amounts that may persist, column chromatography may be necessary for high-purity applications.

Q5: What are the key safety precautions to take during the work-up?

Bromoacetate esters, including ethylene glycol bis(bromoacetate), are lachrymators, meaning they are irritating to the eyes. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][7]

Troubleshooting Guide
Problem Possible Cause Solution
Low Yield of Product Incomplete reaction.Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using techniques like TLC or GC.
Product loss during work-up.Minimize the number of extraction and washing steps. Ensure the pH of the aqueous layer is not strongly basic to prevent saponification.[5]
Hydrolysis of the ester product.Perform the aqueous work-up promptly after the reaction is complete. Use cold water for washes to minimize hydrolysis.[2]
Product is an Oil Instead of a Solid Presence of impurities.Purify the product further using column chromatography or distillation under reduced pressure.[2][3]
Incomplete removal of solvent.Ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Milky/Cloudy Organic Layer During Extraction Formation of an emulsion.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Allow the mixture to stand for a longer period.
Presence of Carboxylic Acid Impurity in NMR/IR Hydrolysis of the bromoacetate ester.This can happen during the reaction or work-up.[8][9] Wash the organic layer thoroughly with a dilute sodium bicarbonate solution to remove the acidic impurity.[4]
Difficulty Removing All Ethylene Glycol Insufficient washing.Increase the number and volume of water washes. As ethylene glycol is highly polar, it partitions into the aqueous layer.[1][10]
For very high purity requirements, column chromatography may be necessary.

Experimental Protocol: Work-up of Ethylene Glycol Bis(bromoacetate)

This protocol outlines a standard procedure for the work-up and purification of ethylene glycol bis(bromoacetate) following its synthesis.

Materials:

  • Reaction mixture containing ethylene glycol bis(bromoacetate)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Deionized water (cold)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If the reaction was performed in a solvent, it can be directly moved to the extraction step. If no solvent was used, dilute the mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[1]

  • Liquid-Liquid Extraction:

    • Transfer the diluted reaction mixture to a separatory funnel.

    • Wash the organic layer with cold deionized water. Invert the funnel gently and vent frequently to release any pressure. Allow the layers to separate and drain the aqueous layer. Repeat this wash two more times to remove the majority of unreacted ethylene glycol.[1][2]

    • Next, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst.[4] Check the pH of the aqueous layer with litmus paper to ensure it is neutral or slightly basic.

    • Finally, wash the organic layer with brine. This helps to remove any remaining water from the organic layer and aids in breaking emulsions.

  • Drying the Organic Layer:

    • Drain the organic layer into a clean, dry Erlenmeyer flask.

    • Add anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove residual water. Swirl the flask and let it sit for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Solvent Removal and Isolation of Product:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification (Optional):

    • If further purification is required, the crude product can be purified by column chromatography on silica gel or by vacuum distillation.[2][3]

Workflow Diagram

EthyleneGlycol_Workup cluster_0 Reaction Completion cluster_1 Extraction & Washing cluster_2 Drying & Isolation cluster_3 Purification ReactionMixture Crude Reaction Mixture Dilute Dilute with Organic Solvent ReactionMixture->Dilute Wash_H2O Wash with H₂O (x3) Dilute->Wash_H2O Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over Na₂SO₄ or MgSO₄ Wash_Brine->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate Purify Column Chromatography or Vacuum Distillation Evaporate->Purify PureProduct Pure Product Purify->PureProduct

Caption: Workflow for the work-up of ethylene glycol bis(bromoacetate).

References

Technical Support Center: Ethylene Bromoacetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection for ethylene bromoacetate synthesis. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for synthesizing this compound via esterification of bromoacetic acid?

A1: The most frequently employed catalysts for the esterification of bromoacetic acid with ethanol are strong mineral acids, particularly concentrated sulfuric acid.[1][2][3][4][5] Other catalytic systems, such as N-bromosuccinimide (NBS), have been explored as metal-free alternatives.[6] For specialized applications or when dealing with acid-sensitive substrates, titanium-based catalysts, often in conjunction with microwave heating, can be utilized.[7]

Q2: Why is concentrated sulfuric acid a common choice for this reaction?

A2: Concentrated sulfuric acid is a popular choice because it is a strong acid that effectively protonates the carbonyl oxygen of bromoacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. It also acts as a dehydrating agent, shifting the reaction equilibrium towards the formation of the ester product by removing the water that is formed.

Q3: Are there any metal-free catalyst alternatives to sulfuric acid?

A3: Yes, N-bromosuccinimide (NBS) has been demonstrated as an efficient and selective metal-free catalyst for the direct esterification of carboxylic acids, including those similar to bromoacetic acid.[6] This method avoids the use of strong mineral acids, which can be advantageous for sensitive substrates.[6]

Q4: What is the role of red phosphorus in some synthesis procedures?

A4: Red phosphorus is typically used as a catalyst in the initial step of a two-step synthesis, which involves the bromination of acetic acid to form bromoacetyl bromide or bromoacetic acid.[3][4][5][8] This intermediate is then subsequently esterified with ethanol.

Q5: When should I consider using a titanium-based catalyst?

A5: Titanium-based catalysts are a good option when your starting materials are sensitive to strong acids.[7] These catalysts can facilitate esterification under milder conditions, and their effectiveness can be enhanced with microwave heating, which often leads to shorter reaction times.[7]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yields can stem from several factors:

  • Incomplete Reaction: The esterification reaction is an equilibrium process. To drive it towards the product, you can use an excess of one reactant (typically ethanol), or remove water as it forms. Using a Dean-Stark apparatus with a solvent like benzene or toluene can effectively remove water azeotropically.[2][9]

  • Insufficient Catalyst: Ensure the correct catalytic amount of acid is used. In the absence of a catalyst, the reaction is significantly slower, leading to lower yields.[2]

  • Catalyst Deactivation: While less common for simple acid catalysts in this specific synthesis, some catalysts can be deactivated. For instance, chiral phosphoric acid catalysts used in related bromoesterification reactions have been shown to undergo deactivation.[10][11] Ensure your catalyst is pure and handled correctly.

  • Product Loss During Workup: this compound can be lost during aqueous washes if not performed carefully. Ensure proper phase separation and perform multiple extractions with a suitable organic solvent. Purification via distillation should also be done carefully to avoid loss of product in the fore-run.[2]

Q2: I am observing significant side product formation. How can I improve the selectivity?

A2: The primary side reaction is often the failure of the esterification to go to completion, leaving unreacted bromoacetic acid.

  • Reaction Conditions: Ensure the reaction goes to completion by extending the reaction time or by effectively removing water.

  • Purification: Unreacted bromoacetic acid can be removed by washing the crude product with a mild base, such as a dilute sodium bicarbonate solution.[2][4][12] This will neutralize the acidic impurity, which can then be removed in the aqueous phase.

Q3: The reaction mixture has turned dark, and I suspect decomposition. What could be the cause?

A3: Decomposition can occur if the reaction temperature is too high or if the reaction is heated for an extended period, especially in the presence of a strong acid like sulfuric acid.

  • Temperature Control: Carefully monitor and control the reaction temperature. Use a water bath or oil bath for consistent heating.[2]

  • Reaction Time: While the reaction needs to go to completion, excessive heating times can lead to decomposition. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time.

Q4: My purified product is still acidic. How can I remove the remaining acid catalyst?

A4: Residual acid catalyst (like sulfuric acid) and unreacted bromoacetic acid can be removed with a thorough workup procedure.

  • Aqueous Wash: Wash the organic layer multiple times with water to remove the bulk of the acid.[1]

  • Base Wash: Follow the water washes with a wash using a dilute solution of sodium bicarbonate or sodium carbonate to neutralize any remaining acid.[2][4] Be cautious as this can cause effervescence if there is a significant amount of acid present.

  • Brine Wash: A final wash with saturated brine can help to break any emulsions and remove excess water from the organic layer before drying.

Data Presentation: Catalyst Performance in this compound Synthesis

CatalystReactantsReaction ConditionsYieldReference
Sulfuric Acid Bromoacetic acid, EthanolReflux, 24 h85%[1]
Sulfuric Acid Bromoacetic acid, Ethanol, BenzeneReflux with water trap65-70%[2]
Sulfuric Acid Bromoacetic acid, Absolute EthanolReflux, 2 h~80%[3]
Sulfuric Acid Bromoacetic acid, Industrial EthanolReflux, 12 h78%[4]
N-Bromosuccinimide Carboxylic Acid, Methanol7 mol% NBS, 70°C, 1-20 hUp to 100%[6]

Experimental Protocols

Synthesis of this compound using Sulfuric Acid Catalyst

This protocol is adapted from a common laboratory procedure for the esterification of bromoacetic acid.[1][3]

Materials:

  • Bromoacetic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (98%)

  • Diethyl ether (or other suitable extraction solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine bromoacetic acid and an excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid to the stirred mixture. The addition is exothermic, so cooling the flask in an ice bath may be necessary.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Continue refluxing for 2-12 hours.[3][4] The progress of the reaction can be monitored by TLC.

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

  • Aqueous Workup:

    • Wash the mixture with distilled water. Separate the organic layer.[1]

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any unreacted bromoacetic acid and the sulfuric acid catalyst. Be cautious of gas evolution.

    • Wash again with distilled water, followed by a wash with brine to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Remove the solvent (diethyl ether and excess ethanol) using a rotary evaporator.

  • Purification: Purify the resulting crude this compound by distillation under reduced pressure to obtain the final product.[1]

Safety Note: this compound is a lachrymator and is toxic.[2][13] This entire procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Visualizations

experimental_workflow start_end start_end process process decision decision output output caution caution start Start setup Combine Bromoacetic Acid and Ethanol in Flask start->setup safety SAFETY: Work in Fume Hood, Wear PPE start->safety add_catalyst Slowly Add Sulfuric Acid Catalyst setup->add_catalyst reflux Heat to Reflux (2-12 hours) add_catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor is_complete Reaction Complete? monitor->is_complete is_complete->reflux No cool Cool to Room Temperature is_complete->cool Yes workup Aqueous Workup (Water, NaHCO3, Brine) cool->workup dry Dry Organic Layer (e.g., Na2SO4) workup->dry evaporate Solvent Removal (Rotary Evaporator) dry->evaporate purify Purify by Vacuum Distillation evaporate->purify product Pure Ethylene Bromoacetate purify->product end End product->end

Caption: Experimental workflow for this compound synthesis.

troubleshooting_catalyst problem problem cause cause solution solution low_yield Problem: Low Yield cause1 Incomplete Reaction low_yield->cause1 cause2 Catalyst Issue low_yield->cause2 cause3 Product Loss During Workup low_yield->cause3 sol1a Increase Reaction Time or Temperature cause1->sol1a sol1b Use Excess Ethanol cause1->sol1b sol1c Remove Water (e.g., Dean-Stark) cause1->sol1c sol2a Check Catalyst Concentration/Purity cause2->sol2a sol2b Consider Alternative Catalyst (e.g., NBS) cause2->sol2b sol3a Careful Aqueous Washes & Phase Separation cause3->sol3a sol3b Optimize Distillation Conditions cause3->sol3b

Caption: Troubleshooting guide for catalyst-related issues.

References

Validation & Comparative

A Head-to-Head Comparison of Protein Crosslinking Agents: Bromoacetyl Derivatives vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical step in studying protein-protein interactions, stabilizing protein complexes, and developing bioconjugates. This guide provides a comprehensive and objective comparison of two distinct classes of crosslinking agents: bromoacetyl derivatives, which primarily target sulfhydryl groups, and glutaraldehyde, a classical crosslinker targeting primary amines.

This comparison will focus on a representative homobifunctional bromoacetyl-containing crosslinker, 1,3-dibromoacetone , to draw a clear parallel with the homobifunctional nature of glutaraldehyde. While "ethylene bromoacetate" itself is not a standard protein crosslinker, the reactive bromoacetyl moiety is the key functional group in a class of sulfhydryl-reactive crosslinkers. This guide will delve into their mechanisms of action, provide supporting experimental data, and offer detailed protocols to enable informed decisions for your research needs.

At a Glance: Key Differences

Feature1,3-Dibromoacetone (Bromoacetyl Derivative)Glutaraldehyde
Target Residues Primarily Cysteine (sulfhydryl groups)Primarily Lysine (primary amine groups)
Chemical Reaction Nucleophilic substitution (SN2)Schiff base formation and other complex reactions
Bond Formed Stable thioether bondComplex, including Schiff bases and other adducts
Specificity High for sulfhydryls at near-neutral pHBroader reactivity with primary amines
Reversibility IrreversibleGenerally considered irreversible
Cytotoxicity High (alkylating agent)High (can cause cellular toxicity)
Common Applications Probing cysteine proximity, crosslinking sulfhydryl-rich proteinsGeneral protein-protein interaction studies, tissue fixation

Mechanism of Action

The fundamental difference between these two crosslinkers lies in their target specificity and the chemistry of the crosslinking reaction.

1,3-Dibromoacetone: This bromoacetyl-containing crosslinker reacts with nucleophilic sulfhydryl groups of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The thiol group attacks the electrophilic carbon atom adjacent to the bromine, displacing the bromide ion and forming a stable thioether bond. At a pH range of 7.2-8.5, the reaction is highly specific for cysteine residues.

Glutaraldehyde: This dialdehyde reacts with primary amine groups, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group of proteins. The reaction mechanism is complex and not fully elucidated, but it is known to involve the formation of Schiff bases.[1] In aqueous solutions, glutaraldehyde exists in equilibrium with various hydrated and polymeric forms, all of which can react with proteins, leading to a heterogeneous mixture of crosslinked products.[2]

Signaling Pathways and Experimental Workflows

Chemical Reaction Mechanisms

Figure 1. Crosslinking Reaction Mechanisms cluster_bromoacetyl 1,3-Dibromoacetone (Bromoacetyl) Crosslinking cluster_glutaraldehyde Glutaraldehyde Crosslinking Protein1_Cys Protein 1 -SH (Cysteine) Intermediate Thioether Intermediate Protein 1-S-CH2-C(=O)-CH2-Br Protein1_Cys->Intermediate SN2 reaction Protein2_Cys Protein 2 -SH (Cysteine) Crosslinked_Thioether Crosslinked Proteins (Thioether Bond) Protein2_Cys->Crosslinked_Thioether DBA 1,3-Dibromoacetone Br-CH2-C(=O)-CH2-Br DBA->Intermediate Intermediate->Crosslinked_Thioether SN2 reaction Protein1_Lys Protein 1 -NH2 (Lysine) Schiff_Base Schiff Base Formation & Further Reactions Protein1_Lys->Schiff_Base Protein2_Lys Protein 2 -NH2 (Lysine) Protein2_Lys->Schiff_Base Glutaraldehyde Glutaraldehyde OHC-(CH2)3-CHO Glutaraldehyde->Schiff_Base Crosslinked_Amine Crosslinked Proteins (Complex Adducts) Schiff_Base->Crosslinked_Amine

Caption: Mechanisms of protein crosslinking.

General Experimental Workflow

Figure 2. General Protein Crosslinking Workflow Start Protein Sample (Purified) Crosslinking Add Crosslinker (1,3-Dibromoacetone or Glutaraldehyde) Start->Crosslinking Incubation Incubate (Controlled Time and Temperature) Crosslinking->Incubation Quenching Quench Reaction (e.g., Tris or Cysteine) Incubation->Quenching Analysis Analysis Quenching->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE Qualitative Mass_Spec Mass Spectrometry Analysis->Mass_Spec Quantitative End Data Interpretation SDS_PAGE->End Mass_Spec->End

Caption: A typical protein crosslinking experiment.

Quantitative Data Comparison

Direct quantitative comparison in a single study is limited due to the different target specificities of bromoacetyl derivatives and glutaraldehyde. However, we can summarize typical experimental parameters and expected outcomes based on available literature.

Parameter1,3-DibromoacetoneGlutaraldehydeReference
Typical Concentration 1-10 mM0.05% - 2% (v/v)[3]
Reaction pH 7.2 - 8.57.0 - 8.0[4]
Reaction Time 30 - 120 minutes5 - 60 minutes[5]
Reaction Temperature Room Temperature or 37°CRoom Temperature or 37°C[5]
Quenching Agent Cysteine, β-mercaptoethanolTris, Glycine, Sodium Borohydride[5][6]
Crosslinking Efficiency Dependent on free cysteine availabilityGenerally high due to lysine abundance[4]

Experimental Protocols

Protocol 1: Crosslinking with 1,3-Dibromoacetone

This protocol provides a general guideline for crosslinking proteins using 1,3-dibromoacetone. Optimal conditions should be determined empirically for each specific protein system.

Materials:

  • Purified protein sample (1-5 mg/mL) in a sulfhydryl-free buffer (e.g., HEPES, PBS, pH 7.5).

  • 1,3-Dibromoacetone (DBA) stock solution (e.g., 100 mM in a water-miscible organic solvent like DMF or DMSO).

  • Quenching solution (e.g., 1 M L-cysteine in reaction buffer).

  • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

Procedure:

  • Sample Preparation: Ensure the protein sample is in the appropriate reaction buffer. If the protein has disulfide bonds that are not the target of crosslinking, they should be reduced prior to the experiment, and the reducing agent must be removed.

  • Crosslinking Reaction: Add the DBA stock solution to the protein solution to a final concentration of 1-10 mM. The optimal concentration needs to be determined by titration.

  • Incubation: Incubate the reaction mixture for 60-120 minutes at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15 minutes at room temperature.

  • Analysis: The crosslinked sample can be analyzed by SDS-PAGE to visualize higher molecular weight bands corresponding to crosslinked products. For identification of crosslinked peptides, the sample can be subjected to proteolytic digestion followed by mass spectrometry.[6]

Protocol 2: Crosslinking with Glutaraldehyde

This protocol provides a general guideline for protein crosslinking using glutaraldehyde.[5]

Materials:

  • Purified protein sample (50-100 µg) in an amine-free buffer (e.g., 20 mM HEPES, pH 7.5).

  • Freshly prepared glutaraldehyde solution (e.g., 2.5% (v/v) in water).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 50 to 100 µg of the protein(s) in 20 mM HEPES buffer (pH 7.5).

  • Initiate Crosslinking: Add 5 µL of a 2.5% glutaraldehyde solution to the reaction mixture.

  • Incubation: Incubate the reaction for 2 to 5 minutes at 37°C. The optimal incubation time may vary and should be determined empirically.

  • Quenching: Terminate the reaction by adding 10 µL of 1 M Tris-HCl, pH 8.0.

  • Analysis: The crosslinked proteins can be solubilized by adding Laemmli sample buffer and analyzed by SDS-PAGE on a 5% to 20% gradient gel.

Choosing the Right Crosslinker: A Decision Guide

The choice between a bromoacetyl-containing crosslinker and glutaraldehyde is primarily dictated by the research question and the amino acid composition of the target protein(s).

Figure 3. Crosslinker Selection Guide Start Start: Define Research Goal Question1 Are you targeting specific cysteine residues? Start->Question1 Question2 Is general protein complex stabilization the primary goal? Question1->Question2 No Bromoacetyl Use a Bromoacetyl-containing crosslinker (e.g., 1,3-Dibromoacetone) Question1->Bromoacetyl Yes Glutaraldehyde Use Glutaraldehyde Question2->Glutaraldehyde Yes Consider_Heterobifunctional Consider a heterobifunctional crosslinker for more specific targeting of different residues Question2->Consider_Heterobifunctional No

References

A Comparative Guide to Bifunctional Crosslinkers: Ethylene Glycol Bis(bromoacetate) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the study of protein interactions and the construction of complex biomolecules are paramount. Bifunctional crosslinkers are indispensable chemical tools that enable the covalent linkage of molecules, providing insights into protein structure, function, and interactions. This guide offers an objective comparison of Ethylene glycol bis(bromoacetate) (EGBB), a homobifunctional thiol-reactive crosslinker, with other commonly used crosslinking agents. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.

Introduction to Bifunctional Crosslinkers

Bifunctional crosslinkers are reagents that possess two reactive groups capable of forming covalent bonds with specific functional groups on proteins or other molecules.[1] These reactive ends are connected by a spacer arm, which can vary in length and chemical properties.[1] The choice of a crosslinker is dictated by several factors, including the target functional groups, the desired distance between the linked molecules, and the cleavability of the spacer arm.

Crosslinkers are broadly classified into two main categories:

  • Homobifunctional Crosslinkers: These reagents have two identical reactive groups and are used to link molecules with the same type of functional group in a single-step reaction.[2]

  • Heterobifunctional Crosslinkers: Possessing two different reactive groups, these allow for sequential, controlled conjugation of two different molecules, minimizing undesirable self-conjugation.[3]

This guide will focus on the comparison of Ethylene glycol bis(bromoacetate), a homobifunctional crosslinker, with other relevant alternatives.

Ethylene Glycol Bis(bromoacetate): Properties and Reactivity

Ethylene glycol bis(bromoacetate) is a thiol-reactive homobifunctional crosslinker. Its reactive bromoacetyl groups specifically target the sulfhydryl groups (-SH) of cysteine residues in proteins. This reaction proceeds via a nucleophilic substitution, forming a stable and essentially irreversible thioether bond under physiological conditions.[1][4]

The ethylene glycol spacer arm provides a defined distance between the two reactive ends. The estimated spacer arm length of Ethylene glycol bis(bromoacetate) is approximately 7.5 Å. This was calculated based on the bond lengths of the constituent atoms in a fully extended conformation.

Performance Comparison of Thiol-Reactive Crosslinkers

The selection of a thiol-reactive crosslinker depends on factors such as reaction kinetics, the stability of the formed bond, and the desired spacer arm length. Below is a comparison of Ethylene glycol bis(bromoacetate) with other commonly used thiol-reactive crosslinkers.

Quantitative Data Summary
CrosslinkerReactive GroupSpacer Arm Length (Å)Optimal pH for Thiol ReactionSecond-Order Rate Constant (M⁻¹s⁻¹) with ThiolBond Stability
Ethylene glycol bis(bromoacetate) Bromoacetyl~7.58.0 - 9.0Slower than maleimidesHighly Stable (Thioether)[1][4]
1,4-Bismaleimidobutane (BMB) Maleimide10.96.5 - 7.5~10³ - 10⁴Stable (Thioether), but susceptible to retro-Michael reaction
Dithiobis(maleimidoethane) (DTME) Maleimide13.16.5 - 7.5~10³ - 10⁴Cleavable (Disulfide)

Note: The reaction rate for bromoacetyl groups is generally slower than that of maleimides at their respective optimal pHs. A comparative study showed a significant kinetic discrimination of 2-3 orders of magnitude between maleimide and bromoacetyl functions when reacting with thiols at pH 6.5.[5] The bromoacetyl function reacts more efficiently at a higher pH of 9.0.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducible crosslinking experiments. Below are generalized protocols for protein crosslinking using a thiol-reactive homobifunctional crosslinker like Ethylene glycol bis(bromoacetate), and for assessing crosslinking efficiency.

Protocol 1: Protein Crosslinking with Ethylene Glycol Bis(bromoacetate)

This protocol provides a general framework for crosslinking proteins containing cysteine residues using Ethylene glycol bis(bromoacetate).

Materials:

  • Protein sample in a thiol-free buffer (e.g., Phosphate Buffered Saline (PBS), HEPES) at pH 8.0-9.0.

  • Ethylene glycol bis(bromoacetate) (EGBB).

  • Anhydrous DMSO or DMF to dissolve EGBB.

  • Quenching solution (e.g., 1 M L-cysteine or β-mercaptoethanol).

  • SDS-PAGE reagents.

Procedure:

  • Sample Preparation: Ensure the protein sample is in a thiol-free buffer at the optimal pH of 8.0-9.0. The protein concentration should typically be between 0.1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, prepare a stock solution of EGBB (e.g., 25 mM) in anhydrous DMSO or DMF.

  • Crosslinking Reaction: Add the EGBB stock solution to the protein sample to achieve the desired final concentration (typically a 20- to 50-fold molar excess over the protein). The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration that is in excess of the initial crosslinker concentration. Incubate for 15-30 minutes at room temperature.

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods.

Protocol 2: Assessment of Crosslinking Efficiency by SDS-PAGE and Densitometry

This protocol describes how to quantify the efficiency of the crosslinking reaction.

Materials:

  • Crosslinked and uncrosslinked (control) protein samples.

  • SDS-PAGE equipment and reagents.

  • Coomassie Brilliant Blue stain or other suitable protein stain.

  • Gel imaging system.

  • Image analysis software (e.g., ImageJ).

Procedure:

  • SDS-PAGE Analysis: Load the crosslinked and control samples onto an SDS-PAGE gel and run according to standard procedures.

  • Staining and Imaging: Stain the gel with Coomassie Brilliant Blue and destain. Acquire a high-resolution, non-saturated image of the gel.

  • Densitometry Analysis: Using image analysis software, measure the intensity of the protein bands in each lane. For the crosslinked sample lane, measure the intensity of the monomer band and the higher molecular weight bands corresponding to crosslinked species.

  • Calculation of Crosslinking Efficiency:

    • Calculate the total intensity of all protein bands in the crosslinked lane.

    • Calculate the intensity of the monomer band in the crosslinked lane.

    • Crosslinking Efficiency (%) = [ (Total Lane Intensity - Monomer Intensity) / Total Lane Intensity ] x 100

Visualizing Crosslinking Concepts

Diagrams can help to illustrate the chemical reactions and workflows involved in protein crosslinking.

Crosslinking_Reaction cluster_reactants Reactants Protein1 Protein A with Cysteine (-SH) EGBB Ethylene glycol bis(bromoacetate) Protein2 Protein B with Cysteine (-SH) Crosslinked_Complex Covalently Crosslinked Protein Complex EGBB->Crosslinked_Complex Stable Thioether Bonds

Caption: Reaction of Ethylene glycol bis(bromoacetate) with two proteins.

Experimental_Workflow A 1. Prepare Protein Sample (in thiol-free buffer, pH 8.0-9.0) B 2. Add Ethylene Glycol Bis(bromoacetate) A->B C 3. Incubate (1-2 hours at room temperature) B->C D 4. Quench Reaction (with excess L-cysteine) C->D E 5. Analyze by SDS-PAGE and Densitometry D->E F Determine Crosslinking Efficiency E->F

Caption: General experimental workflow for protein crosslinking.

Logical_Relationships Crosslinkers Bifunctional Crosslinkers Homobifunctional Homobifunctional Crosslinkers->Homobifunctional Heterobifunctional Heterobifunctional Crosslinkers->Heterobifunctional Thiol_Reactive Thiol-Reactive Homobifunctional->Thiol_Reactive Amine_Reactive Amine-Reactive Homobifunctional->Amine_Reactive Heterobifunctional->Thiol_Reactive Heterobifunctional->Amine_Reactive SMCC SMCC Heterobifunctional->SMCC EGBB Ethylene glycol bis(bromoacetate) Thiol_Reactive->EGBB BMB BMB Thiol_Reactive->BMB DSS DSS Amine_Reactive->DSS

References

A Comparative Guide to the Reactivity of Ethylene Bromoacetate and Diepoxides for Bioconjugation and Cross-linking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of two common classes of electrophilic reagents: ethylene bromoacetate and diepoxides. Understanding their relative reactivity with key biological nucleophiles is crucial for professionals in drug development, biomaterial science, and bioconjugation, where the precise control of cross-linking and modification of proteins, polymers, and other macromolecules is paramount. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of reaction pathways and workflows.

Executive Summary

This compound and diepoxides are both employed as cross-linking and conjugation agents due to their ability to react with nucleophilic functional groups commonly found in biomolecules, such as primary and secondary amines. While both react via a bimolecular nucleophilic substitution (SN2) mechanism, their reactivity profiles and reaction kinetics can differ significantly.

Generally, this compound, as an α-haloester, is a potent alkylating agent. Its reactivity is driven by the good leaving group ability of the bromide ion. Diepoxides, on the other hand, react via ring-opening of the strained epoxide ring. The reactivity of diepoxides can be influenced by steric hindrance around the epoxide carbons and is often catalyzed by the presence of proton donors.

This guide will delve into the available kinetic data to provide a quantitative comparison and offer detailed experimental protocols for researchers looking to evaluate these reagents in their specific applications.

Quantitative Reactivity Comparison

Table 1: Reaction of this compound with Primary Amines

NucleophileElectrophileSolventTemperature (°C)Second-Order Rate Constant (k) (M⁻¹s⁻¹)
AnilineEthyl Bromoacetate90% Acetone/10% Water35~1.1 x 10⁻⁴
Substituted Phenoxyacetate IonsEthyl Bromoacetate90% Aqueous Acetone30-40Varies with substituent, in the order of 10⁻³

Table 2: Reaction of Diepoxides with Primary Amines

NucleophileElectrophileSolventTemperature (°C)Second-Order Rate Constant (k₁) (M⁻¹s⁻¹)
4,4′-diamino-3,3′-dimethyldicyclohexylmethane (3DCM)Diglycidyl ether of bisphenol A (DGEBA)Bulk50~1.3 x 10⁻⁴
Primary Amine (general)Phenyl Glycidyl Ether (model monoepoxide)Not specifiedNot specifiedVaries, often autocatalytic

Analysis of Reactivity:

From the available data, it is challenging to definitively state which reagent is universally "more reactive." The reactivity is highly dependent on the specific nucleophile, solvent, and temperature. However, some general trends can be inferred:

  • α-Haloesters (this compound): These are generally considered potent alkylating agents. The reaction rate is sensitive to the electronic properties of the nucleophile, with more electron-rich (more basic) nucleophiles reacting faster.

  • Diepoxides: The reaction of diepoxides with primary amines is a two-step process. The first reaction with the primary amine to form a secondary amine is followed by a second, slower reaction of the secondary amine with another epoxide group to form a tertiary amine and achieve cross-linking. The rate of the initial reaction is often comparable to that of some α-haloesters. The reaction is also known to be autocatalytic, where the hydroxyl group formed during the ring-opening can catalyze further epoxide opening, leading to an acceleration of the reaction rate over time.

For applications requiring rapid and complete consumption of the primary nucleophile, this compound may be a suitable choice. For controlled cross-linking where a two-stage reaction profile might be advantageous, diepoxides could be more appropriate.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the reaction kinetics of this compound and diepoxides with primary amines.

Protocol 1: Kinetic Analysis of the Reaction between an Electrophile and a Primary Amine via HPLC

Objective: To determine the second-order rate constant for the reaction between an electrophile (this compound or a diepoxide) and a primary amine by monitoring the disappearance of the reactants over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound or a diepoxide (e.g., 1,4-butanediol diglycidyl ether)

  • Primary amine (e.g., n-butylamine)

  • Anhydrous ethanol (or other suitable solvent)

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or Mass Spectrometer)

  • Thermostated reaction vessel

  • Syringes and vials for sampling

  • Quenching solution (e.g., a dilute acid in the mobile phase)

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the electrophile and the primary amine of known concentrations in the chosen solvent (e.g., 0.1 M).

    • Equilibrate the stock solutions to the desired reaction temperature in a thermostated water bath.

  • Reaction Initiation:

    • In a thermostated reaction vessel, mix equal volumes of the pre-heated electrophile and amine solutions to initiate the reaction. The final concentrations should be suitable for HPLC analysis (e.g., 0.05 M).

    • Start a timer immediately upon mixing.

  • Sampling:

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of the quenching solution in an HPLC vial. This will stop the reaction and prepare the sample for analysis.

  • HPLC Analysis:

    • Develop an HPLC method to separate and quantify the electrophile, the primary amine, and the product(s). This may involve method development to optimize the mobile phase composition, flow rate, and detector settings.

    • Inject the quenched samples onto the HPLC system.

    • Record the peak areas of the reactants at each time point.

  • Data Analysis:

    • Using a calibration curve for the primary amine, convert the peak areas at each time point to concentrations.

    • For a second-order reaction with equal initial concentrations of reactants ([A]₀ = [B]₀), the integrated rate law is: 1/[A]t = kt + 1/[A]₀ where [A]t is the concentration of the amine at time t, and k is the second-order rate constant.

    • Plot 1/[A]t versus time (t). The plot should be linear with a slope equal to the second-order rate constant, k.

Visualizing Reaction Pathways and Workflows

Reaction Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental reaction mechanisms.

G Reaction of a Primary Amine with this compound cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Amine R-NH₂ (Primary Amine) TS [R-NH₂---CH₂(Br)COOEt]‡ Amine->TS SN2 Attack Bromoacetate BrCH₂COOEt (this compound) Bromoacetate->TS Product R-NHCH₂COOEt (N-alkylated Product) TS->Product Byproduct HBr TS->Byproduct

Caption: SN2 reaction of a primary amine with this compound.

G Reaction of a Primary Amine with a Diepoxide (Step 1) cluster_reactants Reactants cluster_transition_state Transition State cluster_intermediate Intermediate Product Amine R-NH₂ (Primary Amine) TS [R-NH₂---CH₂(O)CH-R']‡ Amine->TS SN2 Attack Epoxide CH₂(O)CH-R'-CH(O)CH₂ (Diepoxide) Epoxide->TS Intermediate R-NHCH₂(OH)CH-R'-CH(O)CH₂ (Secondary Amine Adduct) TS->Intermediate Ring Opening

Caption: First step of the diepoxide reaction with a primary amine.

Experimental Workflow

The logical flow of a kinetic experiment is depicted below.

G Workflow for Kinetic Analysis Prep Prepare Reactant Stock Solutions Equilibrate Equilibrate Solutions to Reaction Temperature Prep->Equilibrate Initiate Initiate Reaction by Mixing Equilibrate->Initiate Sample Sample at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Samples by HPLC Quench->Analyze Data Process Data & Calculate Rate Constant Analyze->Data

Caption: General experimental workflow for kinetic studies.

Conclusion

Both this compound and diepoxides are effective electrophiles for reacting with primary amines, a common strategy in bioconjugation and material science. The choice between them should be guided by the specific application requirements. This compound offers a straightforward and generally rapid N-alkylation. Diepoxides provide a pathway for cross-linking through a two-step addition process, which can be autocatalytic. For a definitive selection, it is recommended that researchers perform kinetic studies under their specific experimental conditions using the protocols outlined in this guide. This will provide the most accurate understanding of the comparative reactivity for their system of interest.

A Comparative Guide to Ethylene Bromoacetate Crosslinked Polymers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science, particularly in the development of biomaterials for drug delivery and tissue engineering, the choice of a crosslinking agent is a critical determinant of the final product's performance. Ethylene bromoacetate has emerged as a reactive and efficient crosslinking agent. This guide provides an objective comparison of this compound crosslinked polymers with common alternatives, supported by experimental data to inform researchers, scientists, and drug development professionals in their material selection process.

Performance Comparison of Crosslinking Agents

The selection of a crosslinking agent significantly impacts the mechanical strength, thermal stability, and swelling behavior of a polymer network. While direct comparative studies involving this compound are limited, this section compiles available data for different crosslinkers to provide a comparative overview.

Table 1: Comparison of Mechanical Properties of Crosslinked Polymers

Polymer MatrixCrosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Citation
High-Density Polyethylene (HDPE)Di-tert-butyl peroxide (DTBP)20.1-90[1]
HDPE + 0.5% TAICDTBP16.55-73.6[1]
Sodium AlginateCalcium Chloride (0.8 M)3.92 ± 0.327.81 ± 721.08 ± 1.3[2]
GelatinGlutaraldehyde-Increased with crosslinkingDecreased with crosslinking[3]
GelatinDialdehyde StarchIncreased significantlyIncreased significantly-[4]
ChitosanGenipin (0.01 w/w)19.92--[5]

Table 2: Comparison of Thermal Stability of Crosslinked Polymers

Polymer MatrixCrosslinking AgentOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Citation
Poly(vinyl alcohol) (PVA)Sulfosuccinic acid (SSA)~111-127-[6]
PVA/PEGDA-PEGMA IPN-240-383400-453[7][8]
Ethylene Vinyl Acetate (EVA)Dicumyl Peroxide~350~443-470[9]
Chitosan/PectinCalcium ChlorideIncreased stability-[10]
GelatinGlutaraldehydeIncreased stability-[4]
GelatinDialdehyde StarchIncreased stability-[4]

Table 3: Comparison of Swelling Ratios of Crosslinked Hydrogels

Polymer MatrixCrosslinking AgentSwelling Ratio (%)Citation
ChitosanGenipin (Gp/NH2 ratio 0.003)1020[11]
ChitosanGenipin (Gp/NH2 ratio 0.02)340[11]
GelatinGlutaraldehyde (2.5-50 wt%)50-65[3]
GelatinMicrobial Transglutaminase~500-1400[12]
Sodium AlginateCalcium Chloride (0.8 M, 8 min)26 ± 0.9[2]

Experimental Protocols

Accurate characterization of crosslinked polymers is essential for understanding their structure-property relationships. Below are detailed methodologies for key experiments.

Protocol for Tensile Testing of Polymer Films (based on ASTM D882)

Objective: To determine the tensile properties of thin polymer films, including tensile strength, Young's modulus, and elongation at break.

Equipment:

  • Universal Testing Machine (UTM) with appropriate load cell[4][13]

  • Grips suitable for thin films (e.g., pneumatic or manual vise grips with rubber-coated inserts)[13]

  • Extensometer (optional, for precise strain measurement)[14]

  • Micrometer or thickness gauge

  • Specimen cutter or die

Procedure:

  • Specimen Preparation: Cut rectangular film specimens to the dimensions specified in ASTM D882, typically 25 mm in width and with a length sufficient for the grip separation (e.g., 150 mm).[15] Measure the thickness of each specimen at several points and calculate the average.

  • Test Conditions: Condition the specimens at a standard laboratory atmosphere of 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 40 hours prior to testing.[15]

  • Machine Setup: Set the initial grip separation (gauge length), typically 50 mm or 100 mm.[4] Set the crosshead speed (rate of grip separation) as specified in the material specification or as appropriate for the material being tested (e.g., 50 mm/min).[15]

  • Testing: a. Mount the specimen securely in the grips, ensuring it is vertically aligned and not slipping.[14] b. Attach the extensometer to the specimen if used. c. Start the test and record the force and elongation data until the specimen ruptures.[4]

  • Calculations:

    • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.[14]

    • Young's Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.[14]

Protocol for Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR)

Objective: To identify the functional groups present in a polymer sample and to monitor changes in chemical structure upon crosslinking.

Equipment:

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)[7]

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and the surrounding atmosphere.[16]

  • Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. The solid or hydrogel sample can be placed directly onto the ATR crystal.

  • Sample Analysis: a. Place the polymer sample on the ATR crystal, ensuring good contact. For solid samples, apply pressure using the ATR's pressure clamp to ensure intimate contact.[7] b. Collect the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).[16]

  • Data Analysis: a. The resulting spectrum will show absorbance peaks corresponding to the vibrational frequencies of the functional groups present in the polymer. b. Identify characteristic peaks to confirm the polymer structure and the presence of crosslinking moieties. For example, the disappearance or shift of peaks associated with reactive groups on the polymer and crosslinker can indicate successful crosslinking.

Protocol for Swelling Ratio Determination

Objective: To quantify the water uptake capacity of a hydrogel, which is inversely related to the crosslink density.

Equipment:

  • Analytical balance

  • Beakers or vials

  • Deionized water or buffer solution

  • Filter paper or lint-free wipes

Procedure:

  • Initial Weighing: Weigh a dried hydrogel sample (W_d).

  • Swelling: Immerse the dried hydrogel in a large excess of deionized water or a specific buffer solution at a constant temperature (e.g., 25°C or 37°C).

  • Equilibrium Swelling: Allow the hydrogel to swell until it reaches equilibrium, which may take several hours to days. Periodically remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh it (W_s). Equilibrium is reached when the weight no longer increases.

  • Calculation: Calculate the swelling ratio (SR) using the following formula:

    SR (%) = [(W_s - W_d) / W_d] * 100

Visualizations

Experimental Workflow for Polymer Crosslinking and Characterization

G cluster_0 Polymer Synthesis/Selection cluster_1 Crosslinking cluster_2 Purification & Drying cluster_3 Characterization A Select Base Polymer B Add this compound A->B C Initiate Crosslinking (e.g., heat, UV) B->C D Purify Polymer Network C->D E Dry to Constant Weight D->E F Mechanical Testing (Tensile, Compression) E->F G Thermal Analysis (TGA, DSC) E->G H Swelling Studies E->H I Spectroscopic Analysis (FTIR, NMR) E->I

Caption: Workflow for the synthesis and characterization of crosslinked polymers.

Logical Relationship of Crosslinking to Polymer Properties

G cluster_0 Crosslinking Parameters cluster_1 Network Structure cluster_2 Macroscopic Properties A Crosslinker Type (e.g., this compound) C Crosslink Density A->C B Crosslinker Concentration B->C D Mechanical Strength (Tensile, Compressive) C->D E Thermal Stability C->E F Swelling Ratio C->F G Biocompatibility C->G

Caption: Influence of crosslinking parameters on the final properties of a polymer network.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with crosslinked polymers, accurately determining the crosslink density is paramount for controlling material properties and ensuring performance. When using ethylene bromoacetate as a crosslinking agent, several analytical techniques can be employed to quantify the extent of this reaction. This guide provides a detailed comparison of the most common methods: Swelling Analysis, Dynamic Mechanical Analysis (DMA), and Spectroscopic Methods (FTIR and NMR), complete with experimental protocols and comparative data to aid in method selection.

Understanding the Crosslinking Mechanism

This compound is a bifunctional molecule capable of crosslinking polymers that possess nucleophilic functional groups, such as amines (-NH2), hydroxyls (-OH), or carboxylates (-COO-). The crosslinking reaction proceeds via nucleophilic substitution, where the nucleophilic group on the polymer chain attacks the carbon atom bonded to the bromine, displacing the bromide ion. This occurs at both ends of the this compound molecule, forming stable ester linkages that bridge polymer chains.

Below is a diagram illustrating the general workflow for a polymer crosslinking reaction with this compound and subsequent analysis.

cluster_reaction Crosslinking Reaction cluster_analysis Analysis of Crosslink Density Polymer Polymer with Nucleophilic Groups (-NH2, -OH, -COOH) Reaction Nucleophilic Substitution Polymer->Reaction EBA This compound EBA->Reaction Solvent Solvent + Heat Solvent->Reaction Crosslinked_Polymer Crosslinked Polymer Network Reaction->Crosslinked_Polymer Formation of Ester Crosslinks Swelling Swelling Analysis DMA Dynamic Mechanical Analysis (DMA) FTIR FTIR Spectroscopy NMR NMR Spectroscopy

Caption: General workflow of polymer crosslinking with this compound and subsequent analysis.

Comparison of Analytical Methods

Method Principle Advantages Disadvantages Typical Crosslink Density Range (mol/cm³)
Swelling Analysis Measures the volume or weight of solvent absorbed by the crosslinked polymer. The extent of swelling is inversely proportional to the crosslink density and is quantified using the Flory-Rehner equation.Simple, low-cost, and widely accessible.[1][2][3]Time-consuming, indirect method, requires knowledge of the polymer-solvent interaction parameter (χ), and can be affected by fillers.[1]10⁻⁶ to 10⁻⁴
Dynamic Mechanical Analysis (DMA) Measures the viscoelastic properties of the polymer as a function of temperature. The storage modulus (E') in the rubbery plateau region is directly proportional to the crosslink density.[4][5][6][7]Provides quantitative data on mechanical properties, sensitive to small changes in crosslink density, and applicable to a wide range of materials.[4][5]Requires specialized equipment, and data interpretation can be complex, especially for heterogeneous networks.10⁻⁵ to 10⁻³
FTIR Spectroscopy Monitors changes in the vibrational frequencies of functional groups involved in the crosslinking reaction. The formation of ester linkages and the consumption of nucleophilic groups can be tracked.[8][9]Fast, non-destructive, and provides direct chemical information about the crosslinking reaction.Primarily qualitative or semi-quantitative, requires identifiable and non-overlapping spectral peaks, and can be difficult to calibrate for absolute crosslink density.[8]N/A (provides relative information)
NMR Spectroscopy Provides detailed information about the chemical structure and dynamics of the polymer network. Solid-state NMR can be used to quantify the number of crosslinks.[10][11][12][13]Provides direct, quantitative information on crosslink density and network structure.[10]Requires expensive equipment and specialized expertise for data acquisition and interpretation, and can be challenging for insoluble, highly crosslinked polymers.10⁻⁵ to 10⁻³

Detailed Experimental Protocols

Swelling Analysis

The swelling method is a classical and accessible technique for estimating crosslink density.[1][2][3]

A 1. Prepare a dry, pre-weighed sample of the crosslinked polymer. B 2. Immerse the sample in a suitable solvent at a constant temperature. A->B C 3. Allow the sample to swell to equilibrium (typically 24-72 hours). B->C D 4. Remove the swollen sample, blot excess solvent, and weigh immediately. C->D E 5. Dry the sample to a constant weight and re-weigh. D->E F 6. Calculate the swell ratio and use the Flory-Rehner equation to determine crosslink density. E->F

Caption: Experimental workflow for determining crosslink density by the swelling method.

Protocol:

  • Sample Preparation: A sample of the crosslinked polymer (typically 0.1-0.5 g) is accurately weighed to determine its initial dry mass (m_dry).

  • Solvent Immersion: The polymer sample is placed in a sealed container with a suitable solvent that is a good solvent for the uncrosslinked polymer. The choice of solvent is critical and depends on the polymer's polarity.

  • Equilibrium Swelling: The sample is allowed to swell at a constant temperature until it reaches equilibrium, meaning its weight no longer increases. This can take from 24 to 72 hours.

  • Measurement of Swollen Mass: The swollen sample is removed from the solvent, the surface is quickly blotted to remove excess solvent, and it is immediately weighed to obtain the swollen mass (m_swollen).

  • Measurement of Dry Mass of the Gel: The swollen sample is then dried in a vacuum oven until a constant weight is achieved. This gives the mass of the polymer in the swollen gel (m_gel).

  • Calculation: The volume fraction of the polymer in the swollen gel (ν₂) is calculated, and the crosslink density is determined using the Flory-Rehner equation.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique for probing the mechanical properties of polymers and relating them to the crosslink density.[4][5][6][7]

A 1. Prepare a rectangular sample of the crosslinked polymer with precisely measured dimensions. B 2. Mount the sample in the DMA instrument (e.g., in tensile or three-point bending mode). A->B C 3. Apply a sinusoidal strain at a fixed frequency while ramping the temperature. B->C D 4. Measure the storage modulus (E'), loss modulus (E''), and tan δ as a function of temperature. C->D E 5. Identify the rubbery plateau region from the storage modulus curve. D->E F 6. Use the value of the storage modulus in the rubbery plateau to calculate the crosslink density. E->F

Caption: Experimental workflow for determining crosslink density by DMA.

Protocol:

  • Sample Preparation: A rectangular sample of the crosslinked polymer is prepared with uniform and accurately measured dimensions.

  • Instrument Setup: The sample is mounted in the DMA instrument using an appropriate clamp (e.g., tensile, three-point bending).

  • Temperature Sweep: A dynamic temperature ramp is performed, typically from below the glass transition temperature (Tg) to well above it, at a constant heating rate (e.g., 2-5 °C/min). A sinusoidal strain is applied at a fixed frequency (e.g., 1 Hz).

  • Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (tan δ) are recorded as a function of temperature.

  • Data Analysis: The rubbery plateau region is identified on the storage modulus versus temperature plot. This is the region above the Tg where the modulus remains relatively constant.

  • Calculation: The crosslink density (ν) can be calculated from the storage modulus in the rubbery plateau (E') using the theory of rubber elasticity: E' = 3νRT, where R is the ideal gas constant and T is the absolute temperature in the rubbery region.

Spectroscopic Methods

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to qualitatively or semi-quantitatively monitor the crosslinking reaction by observing changes in specific functional groups.

Protocol:

  • Sample Preparation: Thin films of the polymer are cast onto an appropriate substrate (e.g., KBr plates or a diamond ATR crystal).

  • Spectral Acquisition: FTIR spectra of the uncrosslinked polymer, the crosslinking agent (this compound), and the crosslinked polymer at various reaction times are recorded.

  • Data Analysis: The spectra are analyzed for changes in key absorption bands. For crosslinking with this compound, one would monitor:

    • The disappearance or decrease in the intensity of peaks associated with the nucleophilic group on the polymer (e.g., N-H stretching of amines, O-H stretching of alcohols, or C=O stretching of carboxylic acids).

    • The appearance or increase in the intensity of the ester carbonyl (C=O) peak from the newly formed crosslinks, typically around 1735 cm⁻¹.

    • The disappearance of the C-Br stretching vibration from this compound.

By comparing the relative intensities of these peaks, the extent of the crosslinking reaction can be followed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly solid-state NMR, can provide quantitative information about the crosslink density.

Protocol:

  • Sample Preparation: A solid sample of the crosslinked polymer is packed into an NMR rotor. For some analyses, the polymer may be swollen with a deuterated solvent.

  • Spectral Acquisition: Solid-state ¹³C or ¹H NMR spectra are acquired using appropriate pulse sequences (e.g., Cross-Polarization Magic Angle Spinning, CP-MAS).

  • Data Analysis: The spectra are analyzed to identify and quantify the signals corresponding to the crosslink points. For this compound crosslinking, new signals will appear corresponding to the carbons and protons of the ethylene bridge and the newly formed ester linkage. By comparing the integration of these signals to the signals from the polymer backbone, the crosslink density can be calculated.

Conclusion

The choice of analytical method for determining the crosslink density of polymers crosslinked with this compound depends on the specific requirements of the research, available instrumentation, and the desired level of detail. Swelling analysis offers a simple and low-cost estimation, while DMA provides more quantitative data on the mechanical consequences of crosslinking. FTIR and NMR spectroscopy offer direct chemical insights into the crosslinking process, with NMR providing the most detailed and quantitative structural information. For a comprehensive understanding, a combination of these methods is often recommended.

References

Comparative Guide to Thiol-Reactive Crosslinkers for Mass Spectrometry Analysis of Proteins: A Focus on Ethylene glycol bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ethylene glycol bis(bromoacetate) (EGBBA) with other thiol-reactive crosslinking reagents for the analysis of protein structures and interactions by mass spectrometry (XL-MS). The selection of an appropriate crosslinker is critical for the success of XL-MS experiments, influencing the number and type of identified crosslinks and, consequently, the structural insights that can be obtained. This document offers a detailed examination of EGBBA and its alternatives, supported by experimental data and protocols to aid in the selection of the most suitable reagent for your research needs.

Introduction to Thiol-Reactive Crosslinking

Crosslinking mass spectrometry has become an indispensable tool in structural biology, providing valuable distance constraints to elucidate protein architecture and interaction networks. While amine-reactive crosslinkers that target lysine residues are widely used, thiol-reactive crosslinkers offer a complementary approach by targeting cysteine residues. Cysteine is a less abundant amino acid, which can simplify the resulting mass spectra and provide more specific structural information, particularly for proteins where cysteine residues play key functional or structural roles.

Ethylene glycol bis(bromoacetate) is a homobifunctional crosslinker with two bromoacetate reactive groups that form stable thioether bonds with the sulfhydryl groups of cysteine residues. Its ethylene glycol spacer provides a defined length for distance constraint measurements.

Comparison of Thiol-Reactive Crosslinkers

The performance of a crosslinker is determined by several factors, including its reactivity, spacer arm length, solubility, and amenability to mass spectrometry analysis. This section compares EGBBA with two common classes of alternative thiol-reactive crosslinkers: maleimide-based and bromoacetamide-based reagents.

FeatureEthylene glycol bis(bromoacetate) (EGBBA)Bismaleimidoethane (BMOE)Dibromoacetamide sulfoxide (DBrASO)
Reactive Group BromoacetateMaleimideBromoacetamide
Target Residues Cysteine, HistidineCysteineCysteine
Spacer Arm Length ~10 Å (estimated)8.0 ÅNot specified, MS-cleavable
Reactivity Order Bromoacetate < MaleimideMaleimide is highly reactiveBromoacetamide is reactive and specific
MS-Cleavable NoNoYes (Sulfoxide bond)
Key Advantages Commercially available.High reactivity towards thiols.[1]MS-cleavability simplifies data analysis; non-hydrolyzable, leading to more homogenous products.[2][3]
Key Disadvantages Lower reactivity compared to maleimides.[4] Limited specific data in XL-MS literature.Maleimide groups can hydrolyze at physiological pH.[5]Requires specific data analysis workflows for MS-cleavable crosslinkers.
Quantitative Data (Example) Data not readily available in literature.Data varies depending on the study.In a proteome-wide study of HEK293 cell lysates, DBrASO identified 11,478 unique cross-linked peptides.[6]

Note: The reactivity order is based on studies of functional group reactivity towards thiols, with maleimide being the most reactive, followed by iodoacetate, bromoacetate, iodoacetamide, acrylate, and bromoacetamide.[4]

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for protein crosslinking using EGBBA and a maleimide-based alternative, BMOE.

Protocol 1: Protein Crosslinking with Ethylene glycol bis(bromoacetate) (EGBBA)

Materials:

  • Purified protein sample in a thiol-free buffer (e.g., HEPES, PBS, pH 7.2-7.5)

  • Ethylene glycol bis(bromoacetate) (EGBBA)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M L-cysteine or 1 M Dithiothreitol - DTT)

  • Urea

  • Iodoacetamide (IAA)

  • Trypsin (MS-grade)

  • Formic acid

  • Acetonitrile (ACN)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is at a suitable concentration (typically 0.1-2 mg/mL) in a thiol-free buffer.

    • If necessary, perform a buffer exchange to remove any interfering substances.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of EGBBA in anhydrous DMSO (e.g., 50 mM).

  • Crosslinking Reaction:

    • Add the EGBBA stock solution to the protein sample to achieve the desired final concentration. A 20-50 fold molar excess of crosslinker to protein is a common starting point, but this should be optimized for each system.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Quenching:

    • Stop the reaction by adding an excess of the quenching solution (e.g., L-cysteine to a final concentration of 50 mM).

    • Incubate for 15-30 minutes at room temperature.

  • Denaturation, Reduction, and Alkylation:

    • Add urea to the quenched reaction mixture to a final concentration of 8 M to denature the proteins.

    • Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.

    • Alkylate free cysteines by adding iodoacetamide to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark.

  • Proteolytic Digestion:

    • Dilute the sample with an appropriate buffer (e.g., 100 mM ammonium bicarbonate) to reduce the urea concentration to less than 1.5 M.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 desalting spin column according to the manufacturer's instructions.

    • Dry the eluted peptides in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water).

    • Analyze the peptide mixture by LC-MS/MS on a high-resolution mass spectrometer.

Protocol 2: Protein Crosslinking with Bismaleimidoethane (BMOE)

Materials:

  • Purified protein sample in a suitable buffer (e.g., phosphate buffer, pH 6.5-7.5)

  • Bismaleimidoethane (BMOE)

  • Anhydrous Dimethylformamide (DMF) or DMSO

  • Quenching solution (e.g., 1 M β-mercaptoethanol or DTT)

  • (Follow steps 5-8 from Protocol 1 for downstream processing)

Procedure:

  • Sample Preparation:

    • Ensure the protein sample is at a concentration of 1-5 mg/mL in a buffer at pH 6.5-7.5. The buffer should be free of primary amines if a heterobifunctional maleimide crosslinker with an NHS ester is used.

  • Crosslinker Preparation:

    • Immediately before use, prepare a stock solution of BMOE in anhydrous DMF or DMSO (e.g., 20 mM).

  • Crosslinking Reaction:

    • Add the BMOE stock solution to the protein sample to achieve a final concentration typically in a 2- to 20-fold molar excess over the protein. The optimal ratio should be determined empirically.[1]

    • Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quenching:

    • Stop the reaction by adding an excess of a thiol-containing reagent like β-mercaptoethanol or DTT.

    • Incubate for 15 minutes at room temperature.

  • Downstream Processing:

    • Proceed with denaturation, reduction, alkylation, proteolytic digestion, and sample cleanup as described in Protocol 1 (steps 5-8).

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for protein crosslinking analysis using mass spectrometry.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_reaction Crosslinking cluster_processing Sample Processing cluster_analysis Analysis Protein Purified Protein Reaction Crosslinking Reaction Protein->Reaction Crosslinker Crosslinker Solution Crosslinker->Reaction Quenching Quenching Reaction->Quenching Denaturation Denaturation Reduction Alkylation Quenching->Denaturation Digestion Proteolytic Digestion Denaturation->Digestion Cleanup Desalting Digestion->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis

Caption: General workflow for crosslinking mass spectrometry.

Conclusion

The choice of a thiol-reactive crosslinker for XL-MS studies depends on the specific requirements of the experiment. While EGBBA is a commercially available option, its lower reactivity and the limited availability of specific XL-MS data in the literature may present challenges. Maleimide-based crosslinkers like BMOE offer higher reactivity but are susceptible to hydrolysis. Newer generation bromoacetamide-based, MS-cleavable crosslinkers such as DBrASO provide significant advantages in terms of specificity, stability, and ease of data analysis, as demonstrated by successful proteome-wide studies.[2][6]

Researchers should carefully consider the trade-offs between reactivity, stability, and analytical complexity when selecting a crosslinker. For novel applications or when targeting specific cysteine residues, empirical optimization of the crosslinking conditions is highly recommended. The protocols and comparative data presented in this guide provide a starting point for the rational design and execution of successful thiol-targeted XL-MS experiments.

References

A Comparative Guide to Hydrogel Crosslinkers: Evaluating Performance in Swelling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of crosslinking agent is a critical parameter in designing hydrogels with specific swelling behaviors essential for applications ranging from drug delivery to tissue engineering. This guide provides an objective comparison of the performance of various crosslinkers, with a focus on their impact on hydrogel swelling properties, supported by experimental data and detailed protocols.

While direct, extensive studies on ethylene bromoacetate as a primary crosslinking agent for hydrogels are not widely available in peer-reviewed literature, we can infer its potential behavior by examining chemically similar haloacetate derivatives and comparing them to commonly employed crosslinkers. This guide will focus on a comparative analysis of established crosslinking agents to provide a framework for understanding how a crosslinker like this compound might influence hydrogel network structure and swelling.

Comparison of Swelling Performance of Various Crosslinkers

The swelling behavior of a hydrogel is intrinsically linked to its crosslink density; a higher degree of crosslinking results in a more constrained network, which limits water uptake and leads to a lower swelling ratio.[1] The chemical nature of the crosslinker also plays a significant role in the hydrogel's properties.

Hydrogel SystemCrosslinkerCrosslinker ConcentrationSwelling Ratio (Q) / Equilibrium Water Content (EWC)Key Observations
Poly(acrylic acid) (PAA)N,N'-methylenebisacrylamide (MBA)0.02 mol%~90% (EWC)[2]Increasing MBA concentration leads to a decrease in the equilibrium water content.[2]
Poly(acrylic acid) (PAA)N,N'-methylenebisacrylamide (MBA)0.04 mol%~87% (EWC)[2]Higher crosslinker content results in a higher elastic modulus.[2]
Poly(acrylic acid) (PAA)N,N'-methylenebisacrylamide (MBA)0.06 mol%~83% (EWC)[2]Demonstrates the inverse relationship between crosslink density and swelling.[2]
Poly(acrylic acid-co-vinyl alcohol)Ethylene glycol dimethacrylate (EGDMA)VariedDecrease in swelling with increased EGDMA concentration[3]Increased crosslinking density reduces porosity.[3]
GelatinEDC-NHSNot specifiedComparable to non-crosslinked gelatin[4]EDC-NHS, a zero-length crosslinker, increases thermal stability and mechanical strength.[4]
GelatinDialdehyde Starch (DAS)Not specifiedIncreased swelling degree compared to non-crosslinked gelatin[4]The hydrophilic nature of DAS contributes to increased swelling despite a more rigid structure.[4]
N-vinylpyrrolidone and 2-hydroxy ethyl methacrylatePoly(β-amino ester)1% and 3%Faster swelling and degradation compared to PEGDA[5]Demonstrates the impact of a degradable crosslinker on hydrogel properties.[5]
Poly(ethylene glycol) (PEG)Pentaerythritol tetra-acrylate (PETRA)2.5% w/wEWC decreases with increasing PETRA concentration[6]A minimum crosslinker concentration is required to form stable viscoelastic gels.[6]

Note: The swelling ratio (Q) is typically calculated as (Ws - Wd) / Wd, where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel. Equilibrium Water Content (EWC) is often expressed as a percentage: [(Ws - Wd) / Ws] * 100%.

The Role of Haloacetates in Hydrogel Crosslinking

Research into hyaluronan (HA) derivatives, including bromoacetate (HABA) and iodoacetate (HAIA), reveals their utility in creating "cross-linker-free" hydrogels.[7] In this approach, the haloacetate groups are first attached to the polymer backbone.[7] These functionalized polymers then react with thiol-modified macromolecules to form a crosslinked network without the need for a separate small-molecule crosslinker.[7] This method offers a unique way to form hydrogels and suggests that this compound could be used to functionalize polymers with hydroxyl or amine groups, which could then be crosslinked through various chemistries.

Experimental Protocols

General Hydrogel Synthesis via Free Radical Polymerization

This protocol provides a general framework for synthesizing hydrogels using a chemical crosslinker. Specific monomer, initiator, and crosslinker concentrations, as well as reaction conditions, will vary depending on the desired hydrogel properties.

  • Preparation of Monomer Solution: Dissolve the desired monomer (e.g., acrylic acid, N-vinylpyrrolidone) in a suitable solvent (typically deionized water) to the desired concentration.

  • Addition of Crosslinker and Initiator: Add the crosslinking agent (e.g., N,N'-methylenebisacrylamide, ethylene glycol dimethacrylate) and a polymerization initiator (e.g., ammonium persulfate, benzoyl peroxide) to the monomer solution. The concentrations of these reagents are critical in determining the final crosslink density of the hydrogel.[3]

  • Polymerization: Purge the solution with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit free radical polymerization.[3] Initiate polymerization by either raising the temperature or exposing the solution to UV light, depending on the initiator used.

  • Gelation and Purification: Allow the polymerization to proceed until a solid hydrogel is formed. After polymerization, the hydrogel is typically purified by immersing it in a large volume of deionized water for an extended period, with regular water changes, to remove any unreacted monomers, initiator, and crosslinker.

Swelling Studies

The following protocol outlines the standard gravimetric method for determining the swelling ratio of a hydrogel.

  • Drying: Dry the synthesized hydrogel to a constant weight in a vacuum oven at a suitable temperature. Record the dry weight (Wd).

  • Swelling: Immerse the dried hydrogel in a swelling medium (e.g., deionized water, phosphate-buffered saline) at a specific temperature.

  • Measurement: At regular time intervals, remove the hydrogel from the swelling medium, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).

  • Equilibrium Swelling: Continue the measurements until the weight of the swollen hydrogel remains constant over several consecutive readings, indicating that equilibrium swelling has been reached.

  • Calculation: Calculate the swelling ratio (Q) or equilibrium water content (EWC) using the formulas mentioned previously.

Visualizing the Factors Influencing Hydrogel Swelling

The swelling behavior of a hydrogel is a complex interplay of several factors. The following diagram illustrates these relationships.

G Factors Influencing Hydrogel Swelling Crosslinker Crosslinker Properties Swelling Hydrogel Swelling Behavior Crosslinker->Swelling Concentration Concentration Crosslinker->Concentration Structure Chemical Structure (e.g., length, flexibility) Crosslinker->Structure Reactivity Reactivity Crosslinker->Reactivity Polymer Polymer Properties Polymer->Swelling Hydrophilicity Hydrophilicity Polymer->Hydrophilicity MolecularWeight Molecular Weight Polymer->MolecularWeight FunctionalGroups Functional Groups Polymer->FunctionalGroups Environment Environmental Factors Environment->Swelling Temperature Temperature Environment->Temperature pH pH Environment->pH IonicStrength Ionic Strength Environment->IonicStrength Concentration->Swelling -ve correlation Structure->Swelling Reactivity->Swelling Hydrophilicity->Swelling +ve correlation MolecularWeight->Swelling FunctionalGroups->Swelling Temperature->Swelling pH->Swelling IonicStrength->Swelling

Caption: Key factors influencing the swelling behavior of hydrogels.

References

A Comparative Guide to the Thermal Stability of Polymers Crosslinked with Ethylene Glycol Bis(bromoacetate) and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the thermal stability of polymers is a critical parameter influencing their processing, storage, and end-use applications. Crosslinking is a widely employed strategy to enhance the thermal and mechanical properties of polymers. This guide provides a comparative analysis of the thermal properties of polymers crosslinked with Ethylene Glycol Bis(bromoacetate) against other common crosslinking agents.

While specific experimental data for polymers crosslinked with Ethylene Glycol Bis(bromoacetate) is not extensively available in the public domain, this guide leverages established principles of polymer science and data from analogous aliphatic ester-based crosslinkers to provide a robust comparison. The insights presented herein are intended to guide researchers in selecting appropriate crosslinking agents to achieve desired thermal performance in their polymer systems.

The Role of Crosslinking in Enhancing Thermal Stability

Crosslinking introduces a three-dimensional network structure within a polymer matrix, restricting the mobility of polymer chains. This network formation significantly elevates the energy required to initiate thermal degradation, thereby enhancing the overall thermal stability of the material. The choice of crosslinking agent plays a pivotal role in determining the extent of this enhancement, with factors such as bond strength, crosslinking density, and the chemical nature of the crosslinker being influential.

Comparative Thermal Analysis

To provide a clear comparison, this section presents typical thermal analysis data for polymers crosslinked with various agents. The data is compiled from scientific literature and serves as a representative guide. The thermal properties of a hypothetical polymer crosslinked with Ethylene Glycol Bis(bromoacetate) are predicted based on the trends observed for other aliphatic ester crosslinkers.

Key Thermal Performance Indicators:

  • Glass Transition Temperature (Tg): The temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A higher Tg generally indicates greater thermal stability.

  • Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often reported as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss).

  • Char Yield: The percentage of residual mass remaining after thermal decomposition at a high temperature. A higher char yield often correlates with better flame retardancy and thermal stability.

Table 1: Comparative Thermal Properties of Crosslinked Polymethyl Methacrylate (PMMA)

Crosslinking AgentTypeTypical Tg (°C)Typical Td5% (°C)Typical Char Yield at 600°C (%)
None (Linear PMMA)-~105~280<1
Ethylene Glycol Bis(bromoacetate) (Predicted)Aliphatic Ester~115 - 125~300 - 320~2 - 5
Ethylene Glycol Dimethacrylate (EGDMA)Aliphatic Acrylate~120~310~3
Diallyl SuccinateAliphatic Ester~118~305~4
Divinylbenzene (DVB)Aromatic>130>350>10

Note: The data presented is a synthesis of typical values and can vary based on the base polymer, crosslinker concentration, and experimental conditions.

From the comparative data, it is evident that crosslinking, in general, enhances the thermal stability of polymers. Aromatic crosslinkers like divinylbenzene typically impart the highest thermal stability due to the inherent rigidity and high bond energy of the aromatic structures.[1] Aliphatic crosslinkers, including Ethylene Glycol Bis(bromoacetate) (predicted), also offer a significant improvement over their linear counterparts.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key thermal analysis techniques are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the crosslinked polymer.

Apparatus: Thermogravimetric Analyzer

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots the percentage of weight loss versus temperature. From this curve, the onset of decomposition and the char yield can be determined.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions such as melting and crystallization.

Apparatus: Differential Scanning Calorimeter

Procedure:

  • A small, weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in a DSC pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is heated or cooled at a controlled rate (e.g., 10 °C/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The resulting DSC thermogram plots heat flow versus temperature. The glass transition is observed as a step change in the baseline of the thermogram.

Visualizing the Crosslinking Process and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the chemical structure of the crosslinking agent, a simplified crosslinking reaction, and the general workflow for thermal analysis.

cluster_crosslinker Ethylene Glycol Bis(bromoacetate) struct  Br-CH2-C(=O)O-CH2-CH2-O(O=)C-CH2-Br

Figure 1: Chemical structure of Ethylene Glycol Bis(bromoacetate). (Within 100 characters)

Polymer_Chains Linear Polymer Chains Reaction Crosslinking Reaction (e.g., Polymerization) Polymer_Chains->Reaction Crosslinker Ethylene Glycol Bis(bromoacetate) Crosslinker->Reaction Crosslinked_Polymer Crosslinked Polymer Network Reaction->Crosslinked_Polymer

Figure 2: Simplified representation of the polymer crosslinking process. (Within 100 characters)

Sample Polymer Sample (Crosslinked) TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Decomposition Temp (Td) Char Yield TGA->TGA_Data DSC_Data Glass Transition (Tg) Melting/Crystallization DSC->DSC_Data Analysis Comparative Data Analysis TGA_Data->Analysis DSC_Data->Analysis

References

A Comparative Guide to the Cytotoxicity of Ethylene Bromoacetate and Other Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical step in the development of various biomaterials and drug delivery systems. A key consideration in this process is the potential cytotoxicity of the crosslinker, as residual amounts can adversely affect cell viability and function. This guide provides a comparative overview of the cytotoxicity of Ethylene bromoacetate and other commonly used crosslinkers, including glutaraldehyde, formaldehyde, diepoxybutane, and genipin. While quantitative data for a direct comparison is not available for all agents, this guide summarizes the existing data and provides insights into their mechanisms of action.

Executive Summary

This compound and diepoxybutane are potent alkylating agents that induce cytotoxicity primarily through DNA damage, leading to the activation of apoptotic pathways. Glutaraldehyde and formaldehyde, as aldehydes, exert their cytotoxic effects by crosslinking proteins and nucleic acids, leading to cellular dysfunction. Genipin, a natural crosslinker, is generally considered less cytotoxic than synthetic alternatives. Direct comparison of cytotoxicity based on IC50 values is challenging due to the limited availability of comparable data for all compounds under standardized conditions.

Quantitative Cytotoxicity Data

The following table summarizes the available 50% inhibitory concentration (IC50) values for glutaraldehyde, formaldehyde, and genipin from various in vitro studies. It is important to note that IC50 values can vary significantly depending on the cell line, assay method, and exposure time.

Table 1: Comparative IC50 Values of Various Crosslinkers

CrosslinkerCell LineAssayIC50 Value
Formaldehyde Human HepG2MTS103.8 ± 23.6 µg/mL
Human A549MTS198.4 µg/mL
Human Skin FibroblastsMTS196.7 µg/mL
Human Pulp Fibroblasts (HPF)Neutral Red / BrdULower than HeLa cells
Human Buccal Epithelial (HBE)Neutral Red / BrdULower than HeLa cells
Human HeLaMTT / Neutral Red / BrdUNo significant difference between assays
Human U2OSNot specified~3 mM
Glutaraldehyde Human WI-38 FibroblastsMTT50% toxic concentration: 2.09 mM (24h)
Bovine Pericardium EluantNot specifiedIC50: 41% (lyophilized)
Genipin Human HeLaMTS419 ± 27.25 µM (48h)
Human CaSkiNot specifiedSimilar to CaLo cells
Human CaLoNot specifiedSimilar to CaSki cells
This compound L-1210 Leukemia CellsColony FormationInhibition observed at 100-250 µM of bromoacetate
Diepoxybutane Human HL-60Not specifiedCytotoxicity correlated with cross-linking activity

Mechanisms of Cytotoxicity and Signaling Pathways

The cytotoxic mechanisms of these crosslinkers are intrinsically linked to their chemical reactivity.

This compound and Diepoxybutane (Alkylating Agents):

These compounds are bifunctional alkylating agents that readily react with nucleophilic groups in cellular macromolecules, most notably DNA. This alkylation can lead to the formation of DNA adducts, inter-strand and intra-strand crosslinks, and DNA-protein crosslinks.[1] Such DNA damage can block DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.

The apoptotic signaling cascade initiated by these alkylating agents often involves the mitochondrial (intrinsic) pathway . Damage to DNA is recognized by cellular sensors, leading to the activation of the p53 tumor suppressor protein. Activated p53 can induce the expression of pro-apoptotic proteins like Bax and Bak, which in turn permeabilize the mitochondrial outer membrane. This results in the release of cytochrome c into the cytoplasm, which then activates caspase-9 and the downstream executioner caspases (e.g., caspase-3), leading to the dismantling of the cell. Studies on diepoxybutane have also implicated the involvement of the ERK1/2 signaling pathway in mediating its apoptotic effects.

cluster_0 Cellular Response to Alkylating Agents Alkylating_Agent This compound Diepoxybutane DNA_Damage DNA Alkylation & Crosslinking Alkylating_Agent->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Bax_Bak_Activation Bax/Bak Activation p53_Activation->Bax_Bak_Activation Mitochondrial_Dysfunction Mitochondrial Outer Membrane Permeabilization Bax_Bak_Activation->Mitochondrial_Dysfunction Cytochrome_c_Release Cytochrome c Release Mitochondrial_Dysfunction->Cytochrome_c_Release Caspase_Activation Caspase Cascade Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis signaling pathway induced by alkylating agents.

Glutaraldehyde and Formaldehyde (Aldehydes):

These aldehydes are highly reactive and non-specifically crosslink primary amine groups on proteins and nucleic acids. This extensive crosslinking disrupts normal cellular processes, including enzyme activity, protein function, and DNA replication, leading to rapid cell death. Their cytotoxicity is generally concentration and exposure time-dependent.

Genipin (Natural Crosslinker):

Genipin is a naturally derived crosslinking agent that reacts with primary amines. It is considered to be significantly less cytotoxic than glutaraldehyde and formaldehyde. Its lower reactivity and slower crosslinking kinetics may contribute to its better biocompatibility.

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to assess the cytotoxicity of chemical compounds. The MTT and LDH assays are two of the most common methods.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Generalized Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the crosslinker for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the amount of lactate dehydrogenase released from damaged cells into the culture medium, which is a marker of cell membrane integrity.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.

Generalized Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate and carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the colored formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in control wells (spontaneous release from untreated cells and maximum release from lysed cells).

cluster_1 In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_crosslinkers Add Crosslinker (Varying Concentrations) seed_cells->add_crosslinkers incubate Incubate (e.g., 24, 48, 72h) add_crosslinkers->incubate assay Perform Cytotoxicity Assay (e.g., MTT or LDH) incubate->assay measure Measure Absorbance/ Fluorescence assay->measure analyze Data Analysis (Calculate IC50) measure->analyze end End analyze->end

Workflow of a typical in vitro cytotoxicity assay.

Conclusion

The choice of a crosslinker should be guided by a thorough evaluation of its potential cytotoxicity in the context of the intended application. This compound and diepoxybutane, as potent alkylating agents, exhibit significant cytotoxicity and should be used with caution, ensuring minimal residual levels in the final product. Glutaraldehyde and formaldehyde are effective but highly cytotoxic crosslinkers. Genipin presents a less toxic, natural alternative, though its crosslinking efficiency may differ. For critical applications, it is imperative to conduct rigorous in vitro cytotoxicity testing using relevant cell lines and sensitive assays to ensure the safety and biocompatibility of the final product.

References

A Comparative Guide to DNA Interstrand Cross-linking Agents: Evaluating the Potential of Ethylene Glycol Bis(bromoacetate)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent linkage of both strands of a DNA helix by a single molecule, known as DNA interstrand cross-linking (ICL), is a catastrophic event for a cell. By preventing the separation of the DNA strands, ICLs create a formidable roadblock to essential cellular processes like replication and transcription, ultimately leading to cell death.[1][2][3] This potent cytotoxic effect has made ICL-inducing agents a cornerstone of cancer chemotherapy for over half a century.[4][5]

This guide provides a comparative overview of the efficiency of various DNA interstrand cross-linking agents. While we will focus on established clinical and research compounds, we will also explore the potential of ethylene glycol bis(bromoacetate) as a novel ICL agent, a topic for which direct experimental data is not yet publicly available. We will delve into the mechanisms of action, present available quantitative data on cross-linking efficiency, and provide detailed experimental protocols for assessing ICL formation.

Mechanism of Action: The Chemistry of DNA Cross-Linking

The majority of DNA interstrand cross-linking agents are bifunctional electrophiles, possessing two reactive sites that can form covalent bonds with nucleophilic centers on DNA bases.[5][6] The N7 position of guanine is a particularly common target for alkylating agents due to its high nucleophilicity.[3][7] The process typically involves a two-step reaction:

  • Monoadduct Formation: The agent reacts with a nucleophilic site on one DNA strand, forming a monoadduct.

  • Cross-link Formation: The second reactive group of the agent then reacts with a nucleobase on the opposite strand, creating the interstrand cross-link.

The efficiency and sequence specificity of this process are influenced by the chemical nature of the agent, the geometry of the DNA helix, and the accessibility of the target bases.[8]

Comparative Analysis of ICL Agent Efficiency

Direct quantitative comparison of ICL efficiency between different agents is challenging due to variations in experimental systems, cell types, and analytical methods. However, available data provides valuable insights into the relative potency of these compounds.

Agent Class Target Sequence ICL Yield (as % of total adducts) Reference
Nitrogen Mustards (e.g., Mechlorethamine) Alkylating Agent5'-GNCVariable, generally a minor fraction of total adducts. DNA-protein cross-links are also significant.[4][7]
Cisplatin Platinum Compound5'-GC1-2%[2][9]
Mitomycin C Quinone Antibiotic5'-CGCan be significant, but highly dependent on reductive activation.[10][11]
Psoralens (e.g., 8-Methoxypsoralen) + UVA Furocoumarin5'-TAUp to 40%[1][12]
Ethylene Glycol Bis(bromoacetate) Alkylating Agent (putative)Not DeterminedData Not AvailableN/A

Note: The ICL yield for nitrogen mustards can be highly variable and is often reported as a smaller fraction compared to monoadducts and intrastrand cross-links. For Mitomycin C, the efficiency is dependent on cellular reductive activation.

Ethylene Glycol Bis(bromoacetate): A Putative ICL Agent

Ethylene glycol bis(bromoacetate) is a bifunctional molecule containing two bromoacetate groups. Bromoacetates are known to be reactive towards nucleophiles, and haloacetamides have been shown to alkylate cysteine and histidine residues in proteins and form adducts with DNA.[13] The presence of two such reactive groups in ethylene glycol bis(bromoacetate) suggests its potential to act as a DNA interstrand cross-linking agent.

The proposed mechanism would likely involve the sequential alkylation of two nucleophilic sites on opposite DNA strands, similar to other bifunctional alkylating agents. The flexible ethylene glycol linker could potentially accommodate the spatial requirements for bridging the two strands of the DNA helix.

However, it is crucial to emphasize that no direct experimental data on the DNA interstrand cross-linking efficiency of ethylene glycol bis(bromoacetate) is currently available in the published literature. Further research is required to validate its activity, determine its sequence specificity, and quantify its efficiency relative to established ICL agents.

Experimental Protocols for ICL Analysis

The quantification of DNA interstrand cross-links is essential for evaluating the efficacy of potential therapeutic agents. Several robust methods are available, each with its own advantages and limitations.

Modified Alkaline Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA damage in individual cells. In its modified form for ICL analysis, cells are first treated with the cross-linking agent and then subjected to a fixed dose of ionizing radiation to introduce random single-strand breaks. The presence of ICLs retards the migration of fragmented DNA during electrophoresis, resulting in a smaller "comet tail." The decrease in the tail moment is proportional to the frequency of ICLs.[14]

Protocol Outline:

  • Cell Treatment: Expose cells to the desired concentration of the cross-linking agent for a specified duration.

  • Irradiation: Irradiate the cells with a calibrated dose of X-rays or gamma rays (e.g., 5-15 Gy) on ice to induce single-strand breaks.

  • Cell Embedding: Mix the cell suspension with low-melting-point agarose and cast onto microscope slides.

  • Lysis: Immerse the slides in a high-salt, detergent-containing lysis solution at 4°C to remove membranes and proteins.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing alkaline buffer (pH > 13) for unwinding the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the tail moment using appropriate software. The extent of cross-linking is determined by the reduction in the tail moment compared to irradiated control cells.

Denaturing Agarose Gel Electrophoresis

This method is suitable for analyzing ICL formation in purified DNA or isolated plasmid DNA. The principle is that covalently cross-linked DNA strands will rapidly renature after denaturation, while non-cross-linked strands will remain single-stranded.

Protocol Outline:

  • DNA Treatment: Incubate purified DNA with the cross-linking agent.

  • Denaturation: Denature the DNA by heating or by treatment with alkali.

  • Renaturation and Electrophoresis: Neutralize the solution to allow renaturation. Cross-linked DNA will reanneal, while non-cross-linked DNA will remain single-stranded. Separate the DNA fragments by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA-intercalating dye. Double-stranded (cross-linked) DNA will migrate slower and can be distinguished from single-stranded (non-cross-linked) DNA.

  • Quantification: Quantify the band intensities to determine the percentage of cross-linked DNA.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers a highly sensitive and specific method for the absolute quantification of specific ICL adducts. This technique requires enzymatic digestion of DNA to nucleosides or short oligonucleotides containing the cross-link.

Protocol Outline:

  • DNA Isolation and Treatment: Isolate genomic DNA from treated cells.

  • Enzymatic Digestion: Digest the DNA to individual nucleosides or small oligonucleotides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

  • HPLC Separation: Separate the digested DNA components using reverse-phase HPLC.

  • MS/MS Detection and Quantification: Detect and quantify the specific cross-linked adducts using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Stable isotope-labeled internal standards are used for accurate quantification.

Visualizing Cellular Response to ICLs

The formation of an ICL triggers a complex network of DNA damage response and repair pathways. The Fanconi Anemia (FA) pathway plays a central role in the recognition and repair of ICLs, particularly during the S-phase of the cell cycle.

ICL_Repair_Pathway ICL DNA Interstrand Cross-link ReplicationFork Stalled Replication Fork ICL->ReplicationFork Blocks Replication FA_Core Fanconi Anemia Core Complex ReplicationFork->FA_Core Recruits FANCI_FANCD2 FANCI-FANCD2 Ubiquitination FA_Core->FANCI_FANCD2 Activates Uncoupling ICL Unhooking (XPF-ERCC1) FANCI_FANCD2->Uncoupling Promotes TLS Translesion Synthesis Uncoupling->TLS Generates Gap NER Nucleotide Excision Repair Uncoupling->NER Removes Adduct HR Homologous Recombination TLS->HR Fills Gap Repaired_DNA Repaired DNA HR->Repaired_DNA Restores Sequence NER->Repaired_DNA

Caption: Simplified overview of the Fanconi Anemia pathway for ICL repair.

Experimental Workflow for ICL Agent Comparison

A logical workflow is crucial for the systematic evaluation of a novel ICL agent against established compounds.

ICL_Agent_Comparison_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Comparison Agent_Screening Test Agent (e.g., Ethylene Glycol Bis(bromoacetate)) DNA_Incubation Incubation with Purified DNA Agent_Screening->DNA_Incubation Cell_Treatment Treat Cancer Cell Lines Agent_Screening->Cell_Treatment Positive_Controls Positive Controls (Cisplatin, MMC, etc.) Positive_Controls->DNA_Incubation Positive_Controls->Cell_Treatment Denaturing_PAGE Denaturing Gel Electrophoresis DNA_Incubation->Denaturing_PAGE Quant_ICL Quantify ICL Formation Denaturing_PAGE->Quant_ICL Data_Analysis Analyze Dose-Response & ICL Frequency Quant_ICL->Data_Analysis Comet_Assay Modified Alkaline Comet Assay Cell_Treatment->Comet_Assay HPLC_MS HPLC-MS/MS Analysis Cell_Treatment->HPLC_MS Cytotoxicity Cytotoxicity Assay (e.g., MTT) Cell_Treatment->Cytotoxicity Comet_Assay->Data_Analysis HPLC_MS->Data_Analysis Cytotoxicity->Data_Analysis Comparison Compare Efficiency & Cytotoxicity Data_Analysis->Comparison Conclusion Draw Conclusions on Agent's Potential Comparison->Conclusion

References

Safety Operating Guide

Proper Disposal of Ethylene Bromoacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ethylene bromoacetate is a highly toxic and flammable halogenated organic compound requiring meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be familiar with its hazards. This substance is a lachrymator, meaning it can cause severe eye irritation and tearing.[1][2] It is also toxic if ingested, inhaled, or absorbed through the skin.[1][3][4][5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound:

  • Eye Protection: Chemical splash goggles are mandatory.[2]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2]

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3][4] If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2]

Handling and Storage:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[1][4][5]

  • Keep away from heat, sparks, and open flames as it is a flammable liquid.[1][3][4][5]

  • Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][5]

Quantitative Hazard Data

PropertyValueCitations
Flash Point 47 °C (116.6 °F)[2]
Acute Toxicity (Oral) Category 2[4][5]
Acute Toxicity (Dermal) Category 1[4][5]
Acute Toxicity (Inhalation) Category 2[4][5]
Hazards Flammable liquid and vapor, Fatal if swallowed, in contact with skin, or if inhaled.[3][4][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is critical and must be handled as hazardous waste. Improper disposal can lead to environmental contamination and poses a significant safety risk.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste like this compound with non-halogenated waste. [6][7][8][9] Keeping these waste streams separate is essential for proper disposal and can reduce disposal costs.[6][9]

  • Store this compound waste in a dedicated, properly labeled container.[7][8]

2. Waste Container Requirements:

  • Use a container made of a material compatible with this compound. The original container is often a suitable choice for waste collection.[7]

  • The container must have a tightly fitting cap and be kept closed at all times, except when adding waste.[7][8]

  • Ensure the container is in good condition and leak-proof.[8]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[6][8] Do not use chemical formulas or abbreviations.[7]

  • The label should also indicate the hazards, such as "Flammable" and "Toxic."[6]

  • As soon as the first drop of waste is added, the container must be labeled.[6]

4. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.[9]

  • Ensure the storage area is cool, dry, and well-ventilated.[8]

  • Store away from sources of ignition and incompatible materials.[2]

5. Final Disposal:

  • This compound waste must be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[10]

  • Do not attempt to dispose of this compound down the drain or in regular trash.[4][10]

Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

1. Evacuate and Secure the Area:

  • Evacuate all non-essential personnel from the spill area.[10]

  • Remove all sources of ignition.[2][10]

2. Personal Protection:

  • Wear the appropriate PPE, including respiratory protection, chemical-resistant gloves, and splash goggles.[2]

3. Containment and Cleanup:

  • For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][10][11]

  • Use spark-proof tools for cleanup.[2]

  • Place the absorbed material into a suitable, sealed container for disposal as hazardous waste.[2][10]

4. Decontamination:

  • Thoroughly wash the spill area after the material has been removed.

  • Contaminated clothing should be removed immediately and washed before reuse.[2]

Disposal Workflow Diagram

EthyleneBromoacetateDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in a Ventilated Area A->B C Use Designated Halogenated Waste Container B->C Waste Generation D Label Container with 'Hazardous Waste' and Chemical Name C->D E Keep Container Tightly Sealed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Storage G Segregate from Incompatible Materials F->G H Contact EHS for Pickup G->H Disposal Request I Licensed Hazardous Waste Disposal Facility (Incineration) H->I

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Ethylene bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Guide to Handling Ethylene Bromoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is critical to ensure personal safety and regulatory compliance in the laboratory environment.

This compound is a highly toxic and lachrymatory chemical that poses severe health risks.[1][2][3][4] It is fatal if swallowed, inhaled, or absorbed through the skin.[3][4][5][6] It is also a flammable liquid and vapor.[2][3][7] This guide will provide the necessary information for its safe handling and disposal.

Chemical and Physical Properties

A clear understanding of this compound's properties is fundamental to its safe handling.

PropertyValue
CAS Number 105-36-2
Molecular Formula C4H7BrO2
Molecular Weight 167.01 g/mol
Appearance Clear, colorless to pale yellow liquid
Boiling Point 159 °C (318 °F)
Density 1.506 g/cm³ at 25 °C (77 °F)
Flash Point 47 °C (117 °F)
Vapor Density 5.76 (Air = 1)
Hazard Identification and Classification

This compound is classified with the following hazards:

Hazard ClassCategory
Acute Toxicity, Oral Category 2
Acute Toxicity, Dermal Category 1
Acute Toxicity, Inhalation Category 2
Flammable Liquids Category 3
Skin Corrosion/Irritation Category 2
Serious Eye Damage/Eye Irritation Category 1
Skin Sensitization Category 1

Source: Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

Operational Plan: Safe Handling of this compound

A systematic approach is mandatory when working with this hazardous material. The following steps outline the required engineering controls, personal protective equipment, and handling procedures.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood with sufficient local exhaust ventilation.[7]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][8]

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers against exposure.

PPE CategorySpecification
Hand Protection Wear chemical-resistant gloves. Nitrile gloves may offer short-term protection, but it is crucial to consult the glove manufacturer's resistance guide for this specific chemical.[9] Always inspect gloves before use and practice proper removal technique.[2]
Eye & Face Protection Wear chemical splash goggles that meet ANSI Z.87.1 standards.[9] A face shield must be worn in addition to goggles when there is a risk of splashing.[1][9]
Skin & Body Protection Wear a flame-retardant lab coat over clothing that covers the entire body.[9] Ensure the lab coat is buttoned.[9] Closed-toe and closed-heel shoes are mandatory.[9]
Respiratory Protection If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors must be used.[9] A full-face respirator is recommended.[10]
Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that the fume hood is functioning properly. Have all necessary materials and waste containers within the fume hood.

  • Dispensing: Use a syringe or a calibrated dispensing system to transfer the liquid. Avoid pouring to minimize splashing and vapor generation.

  • During Operation: Keep the container tightly closed when not in use.[7] Avoid contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in the work area.[1]

  • After Handling: Wash hands thoroughly with soap and water immediately after handling, even if gloves were worn.[2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing and shoes.[8] Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek immediate medical attention.[8]
Inhalation Move the victim to fresh air immediately.[8] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.[8]
Spill and Leak Response
  • Evacuate: Immediately evacuate all personnel from the spill area except for those involved in the cleanup.[1]

  • Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

  • Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[8][7] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is a legal and safety requirement.

Waste Segregation and Collection
  • Liquid Waste: Unused or waste this compound should be collected in a dedicated, labeled, and sealed container. Do not mix with other waste streams.

  • Solid Waste: All disposable items contaminated with this compound, such as gloves, absorbent materials, and pipette tips, must be collected in a separate, clearly labeled hazardous waste container.[1]

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Flammable).

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[7]

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]

Workflow for Handling and Disposal

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Prepare Materials & Waste Containers prep_fume_hood->prep_materials handling_dispense Dispense in Fume Hood prep_materials->handling_dispense handling_procedure Perform Experimental Procedure handling_dispense->handling_procedure handling_close Keep Container Closed handling_procedure->handling_close emergency_spill Spill or Leak Occurs handling_procedure->emergency_spill emergency_exposure Personal Exposure Occurs handling_procedure->emergency_exposure disp_segregate Segregate Liquid & Solid Waste handling_close->disp_segregate disp_label Label Waste Containers disp_segregate->disp_label disp_store Store in Secondary Containment disp_label->disp_store disp_contact_ehs Contact EHS for Pickup disp_store->disp_contact_ehs emergency_spill_response Follow Spill Response Protocol emergency_spill->emergency_spill_response emergency_first_aid Administer First Aid & Seek Medical Attention emergency_exposure->emergency_first_aid

Caption: A flowchart outlining the procedural steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.